Technical Documentation Center

1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane
  • CAS: 951885-61-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane: Properties, Reactivity, and Applications in Drug Discovery

Abstract This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane. This bifunctio...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane. This bifunctional molecule, featuring a rigid bicyclic orthoester core and a reactive bromobenzyl group, is emerging as a valuable building block in medicinal chemistry, particularly in the field of targeted protein degradation. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the strategic utilization of this compound in complex molecular architectures.

Introduction: A Molecule of Strategic Importance

1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane is a unique chemical entity that marries the stability and latent functionality of a bicyclic orthoester with the versatile reactivity of a bromobenzyl moiety. The 2,6,7-trioxabicyclo[2.2.2]octane core, a constrained orthoester, offers significant steric bulk and a defined three-dimensional geometry. Orthoesters are known for their stability under neutral and basic conditions, yet they can be hydrolyzed under acidic conditions, a property that can be exploited in drug delivery systems.[1][2] The 3-bromobenzyl group provides two key points for chemical modification: the benzylic position and the bromine-substituted aromatic carbon. This dual reactivity makes it a highly valuable scaffold for the construction of complex molecules, such as Proteolysis-Targeting Chimeras (PROTACs), where precise spatial orientation and reactive handles for linker attachment are paramount.[3][4]

Physicochemical and Spectroscopic Properties

While extensive experimental data for this specific molecule is not widely published, we can infer its properties based on its constituent parts and data from chemical suppliers.

Physical Properties

The physical state and solubility are critical parameters for handling, storage, and reaction setup.

PropertyValue/PredictionSource/Rationale
Molecular Formula C₁₃H₁₅BrO₃Supplier Data
Molecular Weight 299.2 g/mol Supplier Data
CAS Number 951885-61-3Supplier Data
Appearance Predicted to be a white to off-white solidBased on similar bicyclic orthoesters which are often crystalline solids.
Melting Point No data available. Predicted to be in the range of 80-120 °C.General range for similar aromatic-substituted bicyclic compounds.
Boiling Point No data available. Likely to decompose at higher temperatures.High molecular weight and polarity suggest a high boiling point.
Solubility Predicted to be soluble in common organic solvents (DCM, THF, EtOAc, DMSO) and poorly soluble in water.The molecule has both polar (orthoester) and nonpolar (bromobenzyl) regions.
Storage Room temperatureSupplier Recommendation
Spectroscopic Characterization (Predicted)

The following spectroscopic data are predicted based on the analysis of the molecular structure and comparison with analogous compounds.

The proton NMR spectrum is expected to show distinct signals for the bicyclic core and the bromobenzyl substituent.

Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
~7.4-7.1m4HAromatic protonsComplex multiplet pattern characteristic of a meta-substituted benzene ring.
~4.5s2HBenzylic protons (-CH₂-Ar)Singlet due to the absence of adjacent protons.
~3.9s6HBicyclic methylene protons (-O-CH₂-)The six methylene protons of the bicyclic system are equivalent due to symmetry and appear as a sharp singlet.[5]
~0.8s3HMethyl protons (-CH₃)Singlet for the methyl group at the C4 position of the bicyclic core.[5]

The carbon NMR spectrum will provide key information about the carbon framework.

Chemical Shift (ppm)AssignmentRationale
~138-122Aromatic carbonsSix signals are expected for the benzene ring, with the carbon bearing the bromine atom shifted downfield.
~122C-BrThe carbon attached to bromine will be in the aromatic region.
~108Quaternary orthoester carbon (C1)Characteristic chemical shift for the central carbon of an orthoester.[6]
~72Bicyclic methylene carbons (-O-CH₂-)The methylene carbons of the bicyclic system.[6]
~40Benzylic carbon (-CH₂-Ar)Typical range for a benzylic carbon.
~30Quaternary C4 carbonThe carbon atom bearing the methyl group.
~14Methyl carbon (-CH₃)Upfield signal characteristic of a methyl group.

The IR spectrum will be dominated by C-O and C-H stretching frequencies.

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H stretch
2950-2850Medium-StrongAliphatic C-H stretch (methyl and methylene)
~1600, ~1475Medium-WeakAromatic C=C stretching
1100-1000 Strong C-O stretching (characteristic of the orthoester)
~1250MediumAr-CH₂ stretching
~680-515Medium-StrongC-Br stretch

Electron ionization mass spectrometry (EI-MS) is expected to show characteristic fragmentation patterns.

m/z ValueInterpretation
298/300Molecular ion peak (M⁺) with characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br).
219Loss of the bromine radical (·Br).
170/172Fragment corresponding to the bromobenzyl cation ([BrC₆H₄CH₂]⁺).
91 Base peak , corresponding to the benzyl cation ([C₇H₇]⁺), which may rearrange to the tropylium ion.[2][7]
129Fragment corresponding to the bicyclic orthoester core cation.

Synthesis and Methodology

A plausible synthetic route to 1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane involves the acid-catalyzed reaction of a suitable triol with a derivative of 3-bromophenylacetic acid.

Proposed Synthetic Pathway

Synthesis_Pathway cluster_reactants Reactants cluster_product Product Triol 1,1,1-Tris(hydroxymethyl)ethane Reaction Acid Catalyst (e.g., PTSA) Solvent (e.g., Toluene) Dehydration Triol->Reaction AcidDeriv 3-Bromophenylacetyl Chloride or Triethyl Ortho(3-bromophenyl)acetate AcidDeriv->Reaction Product 1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane Reaction->Product caption Proposed synthetic route. Orthoester_Hydrolysis Orthoester Bicyclic Orthoester Protonated Protonated Orthoester Orthoester->Protonated + H⁺ Carbocation Oxocarbenium Ion Intermediate Protonated->Carbocation - R'OH HydroxyEster Hydroxy Ester Product Carbocation->HydroxyEster + H₂O, - H⁺ caption Acid-catalyzed hydrolysis of the orthoester. PROTAC_Application BuildingBlock 1-(3-Bromobenzyl)-4-methyl- 2,6,7-trioxabicyclo[2.2.2]octane Coupling Cross-Coupling (e.g., Suzuki, Sonogashira) BuildingBlock->Coupling PROTAC PROTAC Molecule Coupling->PROTAC LinkerAttachment Linker-E3 Ligase Ligand Conjugate LinkerAttachment->Coupling caption Application in PROTAC synthesis.

Sources

Exploratory

An In-depth Technical Guide to 1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane: Synthesis and Characterization

Foreword The unique structural architecture of bicyclic orthoesters has positioned them as valuable scaffolds in medicinal chemistry and drug development. Their constrained conformation and specific electronic properties...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The unique structural architecture of bicyclic orthoesters has positioned them as valuable scaffolds in medicinal chemistry and drug development. Their constrained conformation and specific electronic properties offer a versatile platform for the design of novel therapeutic agents and molecular probes. This guide provides a comprehensive technical overview of the synthesis and characterization of a specific bicyclic orthoester, 1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane. This compound, with its reactive bromobenzyl moiety, holds potential as a key intermediate for the construction of more complex molecules, including protein degraders.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of the synthetic strategy, in-depth characterization, and practical considerations for handling this compound.

Introduction to 1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane

1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane (CAS Number: 951885-61-3) is a bicyclic orthoester characterized by a rigid cage-like structure.[1] The core 2,6,7-trioxabicyclo[2.2.2]octane skeleton provides metabolic stability and a defined three-dimensional orientation of its substituents. The presence of a 3-bromobenzyl group at the C1 position introduces a versatile synthetic handle for further functionalization through various cross-coupling reactions. The methyl group at the C4 position enhances the lipophilicity and steric bulk of the molecule.

Table 1: Physicochemical Properties of 1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane

PropertyValueSource
Molecular FormulaC13H15BrO3[1]
Molecular Weight299.16 g/mol [1]
PurityTypically ≥97%[1]
Storage ConditionsRoom temperature, long-term at -20°C[2]

The bicyclic orthoester moiety is known to be stable under basic and neutral conditions but can be hydrolyzed under acidic conditions, a property that can be exploited in drug delivery systems for targeted release.[3] The structural rigidity and defined stereochemistry of this scaffold are of particular interest in the design of molecules that interact with specific biological targets.

Proposed Synthetic Pathway

While a specific, detailed synthesis for 1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be designed based on established methods for the formation of bicyclic orthoesters.[4][5][6] The proposed pathway involves the acid-catalyzed reaction of a suitable triol with an orthoester.

The logical retrosynthetic analysis points to 2-(hydroxymethyl)-2-methylpropane-1,3-diol and 3-bromobenzyl orthoformate as the key precursors. However, a more practical approach involves the direct reaction of the triol with a commercially available orthoester in the presence of an acid catalyst, followed by transesterification. A well-established method for the synthesis of bicyclic orthoesters involves the reaction of a 1,1,1-tris(hydroxymethyl)alkane with a carboxylic acid derivative.

Herein, we propose a one-pot synthesis from 2-(hydroxymethyl)-2-methylpropane-1,3-diol and 3-bromophenylacetic acid, facilitated by a strong acid catalyst and a dehydrating agent to drive the equilibrium towards the product.

Synthesis_Workflow Reactant1 2-(hydroxymethyl)-2- methylpropane-1,3-diol Intermediate Intermediate Ester Reactant1->Intermediate Reactant2 3-Bromophenylacetic acid Reactant2->Intermediate Catalyst Acid Catalyst (e.g., p-TSA) Catalyst->Intermediate Catalyzes esterification Solvent Toluene (Dehydrating Agent) Solvent->Intermediate Removes water Product 1-(3-Bromobenzyl)-4-methyl- 2,6,7-trioxabicyclo[2.2.2]octane Intermediate->Product Intramolecular cyclization

Caption: Proposed synthetic workflow for 1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane.

Step-by-Step Experimental Protocol

Materials:

  • 2-(hydroxymethyl)-2-methylpropane-1,3-diol

  • 3-Bromophenylacetic acid

  • p-Toluenesulfonic acid (p-TSA) monohydrate

  • Toluene (anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate (for chromatography)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-(hydroxymethyl)-2-methylpropane-1,3-diol (1.0 eq), 3-bromophenylacetic acid (1.1 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).

  • Add anhydrous toluene to the flask to a concentration of approximately 0.5 M with respect to the triol.

  • Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours, or when no more water is collected.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford the pure 1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane.

Rationale for Experimental Choices:

  • Dean-Stark Apparatus: The formation of the bicyclic orthoester is an equilibrium process. The removal of water using a Dean-Stark trap is crucial to drive the reaction to completion according to Le Châtelier's principle.

  • p-Toluenesulfonic Acid (p-TSA): A strong acid catalyst is required to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic for nucleophilic attack by the hydroxyl groups of the triol.

  • Toluene: Toluene serves as a suitable solvent that is azeotropically compatible with water, facilitating its removal. Its relatively high boiling point allows for the reaction to be conducted at an elevated temperature, increasing the reaction rate.

  • Aqueous Workup: The washing steps with sodium bicarbonate and brine are essential to remove the acid catalyst and any unreacted carboxylic acid, respectively.

In-depth Characterization

Thorough characterization is imperative to confirm the identity and purity of the synthesized 1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane. The following analytical techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

Expected ¹H NMR (400 MHz, CDCl₃) Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.45d1HAr-H
~7.35s1HAr-H
~7.15t1HAr-H
~7.10d1HAr-H
3.95s6HO-CH₂ (bicyclic cage)
3.05s2HAr-CH₂
0.85s3HC-CH₃

Expected ¹³C NMR (100 MHz, CDCl₃) Data:

Chemical Shift (δ, ppm)Assignment
~140.0Ar-C (quaternary)
~131.0Ar-C
~130.0Ar-C
~129.5Ar-C
~125.0Ar-C
~122.5Ar-C (C-Br)
~108.0C-1 (orthoester carbon)
~72.0O-CH₂ (bicyclic cage)
~38.0Ar-CH₂
~32.0C-4 (quaternary)
~14.0C-CH₃

Interpretation:

  • The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3-bromobenzyl group, a singlet for the benzylic methylene protons, a singlet for the six equivalent methylene protons of the bicyclic cage, and a singlet for the methyl group.

  • The ¹³C NMR spectrum will confirm the presence of the orthoester carbon at a characteristic downfield shift of around 108 ppm. The signals for the aromatic carbons, the benzylic carbon, the cage methylene carbons, and the methyl carbon will also be present in their expected regions.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule.

Expected IR (ATR) Data:

Wavenumber (cm⁻¹)IntensityAssignment
~2950-2850StrongC-H stretching (aliphatic)
~1600-1450MediumC=C stretching (aromatic)
~1100-1000StrongC-O stretching (orthoester)
~780, ~680StrongC-Br stretching

Interpretation:

The most characteristic feature in the IR spectrum will be the strong C-O stretching vibrations in the fingerprint region, indicative of the orthoester functionality. The absence of a strong carbonyl (C=O) band around 1700 cm⁻¹ and a broad O-H band around 3300 cm⁻¹ will confirm the successful formation of the bicyclic orthoester from the carboxylic acid and triol starting materials.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Expected Mass Spectrometry (ESI+) Data:

  • [M+H]⁺: m/z 300.03 (calculated for C₁₃H₁₆BrO₃⁺)

  • [M+Na]⁺: m/z 322.01 (calculated for C₁₃H₁₅BrNaO₃⁺)

Fragmentation Pattern:

Under electron impact (EI) or collision-induced dissociation (CID), the molecule is expected to fragment in a characteristic manner. A prominent fragmentation pathway would involve the loss of the bromobenzyl radical, leading to a stable oxonium ion of the bicyclic core. The "ortho effect," while typically discussed for substituents on an aromatic ring, may not be a primary fragmentation driver here in the same way it is for polychlorinated biphenyls.[7][8] However, the fragmentation will still be influenced by the positions of the substituents on the bicyclic system.

Applications and Future Directions

The 1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane scaffold is a valuable building block in several areas of chemical and pharmaceutical research.

  • Drug Discovery: The bromobenzyl group can be readily modified using a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce diverse functionalities. This allows for the rapid generation of libraries of compounds for screening against various biological targets. The bicyclic orthoester core can act as a rigid scaffold to present these functionalities in a well-defined spatial arrangement, which is crucial for optimizing interactions with protein binding sites.

  • Protein Degraders: As suggested by its classification, this molecule can be a precursor for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] The bromobenzyl moiety can be functionalized to attach a linker connected to a ligand for an E3 ubiquitin ligase, while the other end of the molecule can be modified to bind to a target protein of interest.

  • Pesticide Development: Derivatives of 1,4-disubstituted-2,6,7-trioxabicyclo[2.2.2]octanes have been investigated for their insecticidal properties.[9][10] The mechanism of action for some of these compounds involves antagonism of the GABA receptor.[11] The title compound could serve as a starting point for the synthesis of novel and potent insecticides.

Conclusion

This technical guide has outlined a comprehensive approach to the synthesis and characterization of 1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane. The proposed synthetic protocol is based on well-established principles of organic chemistry and provides a practical route to this valuable building block. The detailed characterization data presented will aid researchers in confirming the identity and purity of the synthesized compound. The versatile nature of this molecule, owing to its rigid scaffold and reactive handle, opens up numerous possibilities for its application in drug discovery, the development of chemical probes, and agrochemicals. As the demand for novel molecular architectures with precisely controlled three-dimensional structures continues to grow, compounds like 1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane will undoubtedly play an increasingly important role in advancing chemical and biomedical sciences.

References

  • 1-(3-Bromobenzyl)-4-methyl-2, 6, 7-trioxabicyclo[2.2.2]octane, min 97%, 1 gram. CP Lab Chemicals. [Link]

  • 1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane. BIOFOUNT. [Link]

  • A class of pesticides comprising 1,4-bis-substituted-2,6,7-trioxabicyclo(2.2.2)octanes.
  • A synthetic approach to 2,6,7-trioxabicyclo[2.2.2]octane orthoesters. ResearchGate. [Link]

  • Ortho ester. Wikipedia. [Link]

  • Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. RSC Publishing. [Link]

  • Bicyclic Ortho Esters by Direct Esterification. datapdf.com. [Link]

  • The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable. Accounts of Chemical Research. [Link]

  • Synthesis of Polysubstituted Oxygenated Bicyclo Compounds. UCL Thesis. [Link]

  • Straightforward method for synthesis of bicyclic ortho esters. ResearchGate. [Link]

  • Facile Synthesis of Bicyclo Orthoesters and Bicyclo Amide Acetals Using α,α-Difluoroalkylamines. Organic Chemistry Portal. [Link]

  • Structure-toxicity relationships of 2,6,7-trioxabicyclo(2.2.2)octanes and related compounds. PubMed. [Link]

  • Synthesis and Polymerizability of Atom-Bridged Bicyclic Monomers. MDPI. [Link]

  • Behavioral sensitization following exposure to low doses of trimethylolpropane phosphate. National Institutes of Health. [Link]

  • A New Synthetic Approach to High-Purity (15R)-Latanoprost. ResearchGate. [Link]

  • Carbamic acid, [1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]oct-1-yl)-2-oxoethyl]-, phenylmethyl ester, (S)-. Organic Syntheses Procedure. [Link]

  • The Mass Spectrometric Ortho Effect for Distinguishing the Coeluting Isomers of Polychlorinated Biphenyls and the Coeluting Isomers of Polybrominated Biphenyls: Qualitative and Quantitative Aspects. MDPI. [Link]

  • Synthetic applications of ortho esters. D-Scholarship@Pitt. [Link]

  • GABA receptor antagonists and insecticides: Common structural features of 4-alkyl-1-phenylpyrazoles and 4-alkyl-1-phenyltrioxabicyclooctanes. ResearchGate. [Link]

  • High-Tg PLA copolymers via base-catalyzed transesterification of PLA with 2,5,7-trioxabicyclo[2.2.2]octan-6-one. Polymer Chemistry (RSC Publishing). [Link]

  • Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. MDPI. [Link]

  • 1,4-Disubstituted 2,6,7-trioxabicyclo[2.2.2]octanes: a new class of insecticides. Journal of Agricultural and Food Chemistry. [Link]

Sources

Foundational

Spectroscopic and Synthetic Elucidation of 1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane: A Technical Guide

Abstract This technical guide provides a comprehensive overview of the synthesis and detailed spectroscopic characterization of 1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane. This bicyclic orthoester is a v...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and detailed spectroscopic characterization of 1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane. This bicyclic orthoester is a valuable building block in medicinal chemistry and drug development, particularly in the construction of complex molecular architectures. Due to the limited availability of public domain experimental data for this specific compound, this guide presents a robust, predicted spectroscopic profile based on established principles and data from closely related analogues. We will delve into the strategic considerations for its synthesis, followed by an in-depth analysis of its predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and professionals in drug development seeking to synthesize, identify, and utilize this versatile chemical entity.

Introduction: The Significance of Bicyclic Orthoesters

The 2,6,7-trioxabicyclo[2.2.2]octane scaffold is a rigid, bicyclic orthoester moiety that has garnered significant interest in organic synthesis and medicinal chemistry. Its unique conformational constraints and its function as a protected carboxylic acid that is stable under basic conditions but readily cleaved under mild acidic conditions make it a valuable functional group. The incorporation of a bromobenzyl substituent provides a handle for further synthetic transformations, such as cross-coupling reactions, making compounds like 1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane versatile intermediates in the synthesis of bioactive molecules and complex natural products.

Proposed Synthesis of 1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane

The synthesis of the target molecule can be efficiently achieved through a well-established acid-catalyzed reaction between 3-(3-bromophenyl)propanoic acid and 1,1,1-tris(hydroxymethyl)ethane. This method is analogous to the synthesis of similar 1,4-disubstituted-2,6,7-trioxabicyclo[2.2.2]octanes.

Synthetic Workflow

Synthesis_Workflow Reactant1 3-(3-Bromophenyl)propanoic acid Reaction Condensation Reaction Reactant1->Reaction Reactant2 1,1,1-Tris(hydroxymethyl)ethane Reactant2->Reaction Catalyst Acid Catalyst (e.g., PTSA) Catalyst->Reaction Solvent Solvent (e.g., Toluene) Solvent->Reaction Product 1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane Workup Azeotropic Removal of Water Purification Column Chromatography Workup->Purification Purification->Product Reaction->Workup

Caption: Proposed synthetic workflow for 1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane.

Detailed Experimental Protocol
  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-(3-bromophenyl)propanoic acid (1.0 eq), 1,1,1-tris(hydroxymethyl)ethane (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (PTSA, 0.05 eq).

  • Solvent Addition: Add a suitable solvent for azeotropic removal of water, such as toluene.

  • Reaction Execution: Heat the reaction mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete (typically after several hours, when no more water is collected), cool the reaction mixture to room temperature.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane.

Spectroscopic Characterization (Predicted)

The following sections detail the predicted NMR and MS data for 1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane. These predictions are based on the analysis of its constituent parts: the 3-bromobenzyl group and the 4-methyl-2,6,7-trioxabicyclo[2.2.2]octane core.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Molecular Structure and Proton Numbering:

Caption: Molecular structure of 1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane with proton numbering for NMR analysis. (Note: A real image of the numbered structure would be inserted here).

Predicted ¹H NMR Data (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.45s1HH-2'
~7.38d, J ≈ 8 Hz1HH-6'
~7.18d, J ≈ 8 Hz1HH-4'
~7.15t, J ≈ 8 Hz1HH-5'
~3.95s6HH-3, H-5, H-8
~2.90s2HH-1''
~0.85s3HH-9

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~140.5C-1'
~132.0C-3'
~130.5C-6'
~129.5C-5'
~128.0C-2'
~122.5C-4'
~108.0C-1
~72.5C-3, C-5, C-8
~40.0C-1''
~30.0C-4
~14.0C-9

Rationale for Predicted Chemical Shifts:

  • Aromatic Region (¹H and ¹³C): The chemical shifts and coupling patterns for the 3-bromobenzyl group are predicted based on standard substituent effects. The bromine atom will cause a slight downfield shift of the ortho and para carbons, and a smaller effect on the meta carbons. The proton at the 2' position, being between two substituents, is expected to be a singlet. The other aromatic protons will exhibit doublet and triplet splitting patterns characteristic of a 1,3-disubstituted benzene ring.

  • Bicyclic Core (¹H and ¹³C): The six protons of the methylene groups on the bicyclic core (H-3, H-5, and H-8) are expected to be equivalent due to the C₃ symmetry of the cage-like structure, resulting in a sharp singlet around 3.95 ppm. The quaternary carbon of the orthoester (C-1) is predicted to appear around 108.0 ppm. The methylene carbons (C-3, C-5, and C-8) are expected at approximately 72.5 ppm.

  • Benzylic and Methyl Groups (¹H and ¹³C): The benzylic protons (H-1'') will appear as a singlet around 2.90 ppm. The methyl protons (H-9) will also be a singlet at a significantly upfield position, around 0.85 ppm.

Mass Spectrometry (MS)

Predicted Fragmentation Pattern (Electron Ionization - EI):

m/zIonComments
298/300[M]⁺˙Molecular ion peak. The two peaks in a ~1:1 ratio are due to the ⁷⁹Br and ⁸¹Br isotopes.
220/222[M - C₆H₅]⁺Loss of the phenyl group.
170/172[BrC₇H₆]⁺Tropylium-like ion containing bromine.
115[C₈H₁₁O₃]⁺Fragment corresponding to the bicyclic orthoester moiety after loss of the bromobenzyl group.
91[C₇H₇]⁺Base peak, corresponding to the stable benzyl cation (tropylium ion).[1][2][3]

Fragmentation Analysis:

The mass spectrum of 1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane is expected to be dominated by fragmentation of the benzylic bond.

Fragmentation_Pathway MI [M]⁺˙ (m/z 298/300) F1 [BrC₇H₆]⁺ (m/z 170/172) MI->F1 Loss of C₈H₁₁O₃ radical F2 [C₇H₇]⁺ (m/z 91) (Base Peak) MI->F2 Loss of Br radical and C₈H₁₁O₃ radical F3 [C₈H₁₁O₃]⁺ (m/z 115) MI->F3 Loss of BrC₇H₆ radical

Caption: Predicted major fragmentation pathways for 1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane in EI-MS.

The primary fragmentation event is the cleavage of the benzylic C-C bond, leading to the formation of a stable benzyl cation. Due to the presence of the bromine atom, the molecular ion will appear as a characteristic doublet with a mass difference of 2 Da and roughly equal intensity. The base peak is confidently predicted to be at m/z 91, corresponding to the tropylium ion, a common and highly stable fragment in the mass spectra of benzyl-containing compounds.[1][2][3]

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic and synthetic profile of 1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane. The proposed synthesis offers a reliable and scalable route to this valuable building block. The predicted NMR and MS data, grounded in established spectroscopic principles and analysis of analogous structures, provide a robust framework for the identification and characterization of this compound in a research and development setting. While experimental verification is always the gold standard, this guide serves as a comprehensive starting point for any scientist working with this or related bicyclic orthoesters.

References

  • Illustrated Glossary of Organic Chemistry - Fragment ion. [Link]

  • brainly.com. [FREE] The base peak in the mass spectrum of benzyl bromide \text{PhCH}_2\text{Br} has a m/z of 91. Draw the. [Link]

  • Mass spectroscopy...........bromomethyl benzene (benzyl bromide). ORGANIC SPECTROSCOPY INTERNATIONAL. [Link]

Sources

Foundational

A Technical Guide to Bicyclic Orthoester Linkers: Engineering pH-Sensitivity for Controlled PROTAC Activity

Abstract Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins.[1][2] The linker connecting the target-binding and E3 ligase-recruiti...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins.[1][2] The linker connecting the target-binding and E3 ligase-recruiting ligands is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[3][4] While traditional linkers like alkyl and polyethylene glycol (PEG) chains have been instrumental, the field is advancing toward "smart" linkers that offer greater control over PROTAC activity.[5] This guide provides an in-depth technical overview of bicyclic orthoester linkers, a class of pH-sensitive tethers designed to confer spatiotemporal control over protein degradation. By remaining stable at physiological pH and cleaving within the acidic environment of endosomes, these linkers can restrict PROTAC activity to the intracellular environment, potentially mitigating on-target, off-tumor toxicity and widening the therapeutic window. We will detail the underlying chemical principles, provide a comprehensive synthesis and conjugation strategy, and outline the necessary experimental protocols to validate this self-regulating system.

Introduction: The Imperative for Controlled PROTAC Activity

PROTACs are heterobifunctional molecules that hijack the cell's native ubiquitin-proteasome system (UPS).[6][7] They act as a bridge, bringing a specific protein of interest (POI) into proximity with an E3 ubiquitin ligase.[3] This induced proximity leads to the polyubiquitination of the POI, marking it for degradation by the 26S proteasome.[4] The PROTAC is then released to act catalytically, enabling potent, sub-stoichiometric activity.[7]

The success of a PROTAC is profoundly influenced by its three components: the "warhead" (binds POI), the E3 ligase ligand, and the linker. The linker is far more than a passive spacer; its length, rigidity, and chemical composition dictate the geometry and stability of the crucial POI-PROTAC-E3 ternary complex, and influence physicochemical properties like cell permeability and solubility.[4][8]

A significant challenge in developing PROTACs as therapeutics is managing their potent, systemic activity. Degrading a target protein in both diseased and healthy tissues can lead to on-target toxicities. This has created a demand for stimuli-responsive PROTACs (sr-PROTACs) that can be activated under specific conditions, such as those found within the target cell or disease microenvironment.[5] Bicyclic orthoester linkers represent a premier chemical tool to achieve this control through pH-sensitivity.

The Rationale: Bicyclic Orthoesters as pH-Sensitive Triggers

Orthoesters are a class of organic compounds characterized by a carbon atom bonded to three alkoxy groups (RC(OR')₃).[9] Their defining feature is a high sensitivity to acid-catalyzed hydrolysis, while exhibiting significant stability in neutral or basic conditions.[9][10] This chemical property makes them ideal for biological applications that require release in acidic compartments.

Upon cellular uptake, many molecules are trafficked through the endo-lysosomal pathway, where the pH progressively drops from the physiological neutral of blood and cytoplasm (pH ~7.4) to the acidic environment of late endosomes (pH 5.0–6.0) and lysosomes (pH 4.5–5.0).[11] An orthoester-based linker is designed to exploit this natural pH gradient.

Key Advantages of Bicyclic Orthoester Linkers:

  • Spatiotemporal Control: The linker remains intact in systemic circulation (pH 7.4), minimizing off-tissue activity. Upon internalization into a target cell and trafficking to an endosome, the acidic environment triggers rapid hydrolysis, cleaving the linker and releasing the fully active PROTAC precisely where it is needed.[5][11]

  • Tunable Hydrolysis Kinetics: The rate of orthoester hydrolysis can be modulated by altering the substituents on the orthoester core.[12] This allows for the rational design of linkers with cleavage rates tailored to specific biological timescales.

  • Structural Rigidity: The bicyclic framework, such as the 2,6,7-trioxabicyclo[2.2.2]octane system, imparts conformational rigidity to the linker. This can be advantageous in PROTAC design by reducing the entropic penalty of forming the ternary complex and pre-organizing the molecule into a productive conformation.[7]

The central hypothesis is that a PROTAC prodrug strategy, using a bicyclic orthoester, can improve the therapeutic index by ensuring the degradative activity is primarily unleashed inside the target cells.

Synthesis and Bioconjugation Strategy

The creation of a bicyclic orthoester-linked PROTAC involves a modular, multi-step process: (A) synthesis of a core building block, (B) elaboration into a heterobifunctional linker, and (C) final conjugation to the warhead and E3 ligase ligand.

PART A: Synthesis of the Core Building Block

A versatile and commonly used core is 1-Methyl-4-(hydroxymethyl)-2,6,7-trioxabicyclo[2.2.2]octane (MHTBO) . The hydroxyl group serves as a convenient handle for further chemical modification.

  • Setup: In a 250 mL round-bottom flask equipped with a distillation apparatus, combine pentaerythritol (13.6 g, 0.1 mol), triethyl orthoacetate (16.22 g, 0.1 mol), and a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.5 g, 2 mmol) in 100 mL of a high-boiling solvent such as dioctyl phthalate.

  • Reaction: Heat the mixture to 130-140 °C. Ethanol will begin to distill off as the bicyclic orthoester forms.

  • Distillation: Continue heating and collecting the ethanol distillate. When the collected volume approaches the theoretical amount (2 equivalents), apply a vacuum (<0.1 torr).

  • Purification: The product, MHTBO, will distill under high vacuum and crystallize in the condenser as a white solid. The typical yield is 85-93%. The product can be further purified by recrystallization from toluene if necessary.

PART B: Elaboration into a Heterobifunctional Linker

The MHTBO core must be converted into a linker with two distinct, orthogonally reactive functional groups. A common and highly effective strategy is to create a linker with an azide handle for "click" chemistry and an activated carboxylic acid for amidation.

G cluster_0 Step 1: Introduce Azide Handle cluster_1 Step 2: Expose & Activate Carboxyl Group MHTBO MHTBO (Core Building Block) MHTBO_PEG_N3 MHTBO-PEG-N3 (Intermediate 1) MHTBO->MHTBO_PEG_N3 Mitsunobu or Tosylation/SN2 PEG_N3 HO-PEG-N3 (Azido-PEG Spacer) PEG_N3->MHTBO_PEG_N3 Boc_Acid Boc-NH-PEG-COOH MHTBO_PEG_Boc MHTBO-PEG-NHBoc (Intermediate 2) MHTBO_PEG_NH2 MHTBO-PEG-NH2 (Intermediate 3) Final_Linker Bifunctional Linker (Azide and NHS Ester)

  • Introduce Azide Spacer: React MHTBO with an azido-PEG-alcohol (e.g., 4-azido-1-butanol) under Mitsunobu conditions (DIAD, PPh₃) or by converting the MHTBO hydroxyl to a tosylate followed by SN2 displacement with the PEG-azide. This attaches the first reactive handle.[13]

  • Attach Second Arm: Couple the resulting alcohol with a Boc-protected amino acid (e.g., Boc-glycine) using standard peptide coupling reagents (EDC, HOBt) to introduce a protected amine.

  • Deprotect and Activate: Remove the Boc protecting group with trifluoroacetic acid (TFA). The newly revealed primary amine can then be coupled to a dicarboxylic acid that has been mono-activated as an NHS ester. Alternatively, the free amine can be used for direct coupling to a warhead or E3 ligand containing a carboxylic acid.

  • Final Activation: The terminal carboxylic acid is then converted to an N-hydroxysuccinimide (NHS) ester using NHS and a carbodiimide like DCC or EDC, yielding the final, ready-to-use bifunctional linker.[14][15]

PART C: PROTAC Assembly

With the bifunctional linker in hand, the final PROTAC is assembled using standard bioconjugation techniques.

  • Amide Bond Formation: The NHS ester end of the linker is reacted with a free amine on the E3 ligase ligand (e.g., on the piperidine ring of a pomalidomide derivative). This reaction is typically robust and high-yielding.

  • Click Chemistry: The azide end of the linker is reacted with the warhead, which has been pre-functionalized with a terminal alkyne. This is achieved via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, which is highly efficient and bioorthogonal.[14]

Mechanism of Intracellular Activation

The unique utility of the bicyclic orthoester linker lies in its pH-triggered activation pathway.

G cluster_0 Systemic Circulation (pH 7.4) cluster_1 Cellular Uptake & Endosome (pH 5.0-6.5) cluster_2 Cytosol (pH 7.4) PROTAC_intact {Intact PROTAC Prodrug | Warhead-Linker-E3 Ligand | Bicyclic Orthoester is Stable} PROTAC_cleaving {Acid-Catalyzed Hydrolysis | Orthoester Ring Opens | Linker Cleavage} PROTAC_intact->PROTAC_cleaving Endocytosis PROTAC_active {Active PROTAC Released | Warhead-Remnant-E3 Ligand} PROTAC_cleaving->PROTAC_active Endosomal Escape Ternary_Complex {Ternary Complex Formation | POI-PROTAC-E3 Ligase} PROTAC_active->Ternary_Complex Binds POI & E3 Degradation {Ubiquitination & Proteasomal Degradation} Ternary_Complex->Degradation UPS Hijacking

The orthoester hydrolysis proceeds via a three-stage mechanism initiated by protonation of one of the oxygen atoms.[9] This is the rate-limiting step and explains the strong pH dependency. In the acidic environment of the endosome, this protonation occurs readily, leading to the formation of a carboxonium ion intermediate, which is then attacked by water. Subsequent steps lead to the collapse of the bicyclic structure and cleavage of the linker, releasing the active PROTAC into the cytosol. Studies on analogous pH-sensitive lipids have shown that while they remain over 90% intact after 3 hours at pH 7.4, they can be completely degraded in under 60 minutes at pH 5.0.[9]

Experimental Validation: A Self-Validating System

To confirm the mechanism and efficacy of a bicyclic orthoester-linked PROTAC, a series of validation experiments is essential. The protocols below are designed to provide a rigorous, self-validating assessment of the linker's performance.

Protocol 1: pH-Dependent Hydrolysis Kinetics
  • Objective: To quantify the stability of the PROTAC at physiological pH versus its cleavage rate at endosomal pH.

  • Methodology:

    • Prepare buffer solutions at pH 7.4, 6.5, and 5.5.

    • Dissolve the bicyclic orthoester PROTAC to a final concentration of 10 µM in each buffer.

    • Incubate the solutions at 37°C.

    • At various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), take an aliquot from each solution.

    • Immediately quench any further reaction by adding a neutralizing base and flash freezing or diluting into mobile phase for immediate analysis.

    • Analyze the samples by LC-MS. Quantify the peak area of the intact parent PROTAC and the cleaved product(s).

  • Expected Outcome: A plot of intact PROTAC concentration versus time will show a long half-life at pH 7.4 and a significantly shorter half-life at pH 6.5 and 5.5, confirming acid-labile cleavage.

Protocol 2: Cellular Protein Degradation Assay with Mechanistic Controls
  • Objective: To demonstrate that target protein degradation is dependent on endosomal acidification and subsequent linker cleavage.

  • Methodology:

    • Cell Culture: Plate target cells (e.g., a cancer cell line expressing the POI) and allow them to adhere.

    • Treatment Groups:

      • Vehicle control (e.g., DMSO).

      • Bicyclic orthoester PROTAC (test article) at various concentrations.

      • A non-cleavable control PROTAC (with a stable PEG linker of similar length) at the same concentrations.

      • Pre-treatment with Bafilomycin A1 (an inhibitor of vacuolar H⁺-ATPase that prevents endosomal acidification) for 1 hour, followed by treatment with the bicyclic orthoester PROTAC.

    • Incubation: Treat cells for a defined period (e.g., 18 hours).

    • Lysis and Analysis: Lyse the cells, quantify total protein, and analyze the levels of the POI, an E3 ligase (e.g., CRBN, VHL), and a loading control (e.g., GAPDH) by Western blot.

  • Expected Outcome:

    • The bicyclic orthoester PROTAC will show potent, concentration-dependent degradation of the POI.

    • The non-cleavable control may show some activity (if it has baseline permeability) but will serve as a benchmark.

    • Crucially, in cells pre-treated with Bafilomycin A1, the degradation induced by the bicyclic orthoester PROTAC should be significantly attenuated, proving that the acidic endosomal environment is required for its mechanism of action.

Data Presentation and Interpretation

Quantitative data from these experiments should be summarized to allow for clear comparison and interpretation.

ParameterBicyclic Orthoester PROTACNon-Cleavable Control PROTACB.O. PROTAC + Bafilomycin A1
Hydrolysis t½ (pH 7.4) > 24 hoursN/AN/A
Hydrolysis t½ (pH 5.5) < 1 hourN/AN/A
Cellular DC₅₀ 25 nM50 nM> 500 nM
Dₘₐₓ > 95%> 95%< 20%

Table 1: Hypothetical comparative data for a bicyclic orthoester PROTAC and controls. DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) are key metrics of cellular potency.

Conclusion and Future Perspectives

Bicyclic orthoester linkers offer a robust and chemically elegant solution for imparting spatiotemporal control over PROTAC activity. By leveraging the universal biological process of endosomal acidification, this strategy enables the design of PROTACs that are selectively activated within target cells, a critical step toward developing safer and more effective protein-degrading therapeutics. The synthetic accessibility of the core building blocks and the modular nature of the linker assembly make this an attractive approach for researchers in drug development.

Future work in this area will likely focus on fine-tuning the electronic properties of the orthoester core to achieve a spectrum of hydrolysis rates, allowing for precise matching of linker cleavage kinetics to the biology of different targets and cell types. The integration of bicyclic orthoesters with other advanced linker technologies promises to further expand the capabilities of targeted protein degradation, bringing this powerful modality closer to addressing a wide range of human diseases.

References

  • PrepChem. (n.d.). Synthesis of 1-Methyl-4-(hydroxymethyl)-2,6,7-trioxabicyclo[2.2.2]octane (MHTBO, compound 2). Retrieved from [Link]

  • Richards, S.-J., et al. (2012). Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins. NIH Public Access. Available at: [Link]

  • Agarwal, P., et al. (2013). Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery. NIH Public Access. Available at: [Link]

  • Agarwal, P., & Bertozzi, C. R. (2013). Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers: potential applications in bioconjugation and targeted drug delivery. Organic & biomolecular chemistry, 11(15), 2429–2435. Available at: [Link]

  • Song, C.-C., et al. (2013). Oxidation-Accelerated Hydrolysis of the Ortho Ester-Containing Acid-Labile Polymers. ACS Macro Letters, 2(3), 273–277. Available at: [Link]

  • Pryyma, A., et al. (2021). Synthesis of bifunctional linkers 10, 16 and 18. ResearchGate. Available at: [Link]

  • Sci-Hub. (n.d.). Synthesis of Short and Versatile Heterobifunctional Linkers for Conjugation of Bioactive Molecules with (Radio-)Labels. Available at: [Link]

  • Dong, Y., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B. Available at: [Link]

  • Cambridge Healthtech Institute. (2022). Protein Degradation Using PROTACs & Molecular Glues. Available at: [Link]

  • Zhang, T., et al. (2023). Stimuli-Responsive PROTACs for Controlled Protein Degradation. Angewandte Chemie International Edition, 62(33), e202306824. Available at: [Link]

  • Xu, X., et al. (2009). Poly(ortho ester amides): acid-labile temperature-responsive copolymers for potential biomedical applications. Biomacromolecules, 10(6), 1596–1603. Available at: [Link]

  • Song, C.-C., et al. (2013). Oxidation-Accelerated Hydrolysis of the Ortho Ester-Containing Acid-Labile Polymers. ResearchGate. Available at: [Link]

  • Rose, N. G. W., et al. (2002). PREPARATION OF 1-[N-BENZYLOXYCARBONYL-(1S)-1-AMINO-2-OXOETHYL]-4-METHYL-2,6,7-TRIOXABICYCLO[2.2.2]OCTANE. Organic Syntheses, 79, 216. Available at: [Link]

  • Neklesa, T. K., et al. (2017). Targeted protein degradation by PROTACs. Pharmacology & therapeutics, 174, 138–144. Available at: [Link]

  • Testa, A., et al. (2020). Amide-to-ester substitution as a strategy for optimizing PROTAC permeability and cellular activity. ChemRxiv. Available at: [Link]

  • ResearchGate. (n.d.). Novel Acid‐Labile, Thermoresponsive Poly(methacrylamide)s with Pendent Ortho Ester Moieties. Available at: [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312. Available at: [Link]

  • Zhao, L., et al. (2022). Proteolysis-Targeting Chimera (PROTAC) Delivery System: Advancing Protein Degraders towards Clinical Translation. Journal of Controlled Release, 345, 420-436. Available at: [Link]

  • ResearchGate. (n.d.). Effect of the linker's site of attachment on PROTAC stability. Available at: [Link]

  • Sun, X., et al. (2022). Recent Advances in PROTACs for Drug Targeted Protein Research. Molecules, 27(21), 7226. Available at: [Link]

  • Schuppe, M., et al. (2023). Total Synthesis of GE81112A: An Orthoester-Based Approach. The Journal of Organic Chemistry, 88(10), 6523–6534. Available at: [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Open University Chemistry Institute. Available at: [Link]

  • Smith, B. E., et al. (2019). Differential PROTAC substrate specificity dictated by orientation of recruited E3 ligase. Nature Communications, 10(1), 131. Available at: [Link]

  • Discovery On Target. (2020). PROTACs and Targeted Protein Degradation - Part 1. Available at: [Link]

  • ResearchGate. (n.d.). A synthetic approach to 2,6,7-trioxabicyclo[2.2.2]octane orthoesters. Available at: [Link]

  • Dong, Y., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B. Available at: [Link]

  • IJCRR. (2025). PROTACs for Targeted Protein Degradation: Mechanisms, Design, and Controllable Delivery Strategies. Available at: [Link]

  • Guy, J., et al. (2004). pH-sensitive PEG lipids containing orthoester linkers: new potential tools for nonviral gene delivery. Journal of controlled release, 99(3), 423–434. Available at: [Link]

  • Guo, X., & Szoka, F. C. (2005). pH sensitive lipids based on ortho ester linkers, composition and method. Google Patents.
  • Ghandehari, H., et al. (2008). Acidic Hydrolysis of N-ethoxybenzylimidazoles (NEBIs): Potential Applications as pH-Sensitive Linkers for Drug Delivery. NIH Public Access. Available at: [Link]

  • Tang, R., et al. (2019). pH-sensitive amphiphilic triblock copolymers containing ortho ester main-chains as efficient drug delivery platforms. Materials Science and Engineering: C, 94, 169–178. Available at: [Link]

  • Tang, R., et al. (2017). pH-sensitive nanogels with ortho ester linkages prepared via thiol-ene click chemistry for efficient intracellular drug release. Journal of colloid and interface science, 508, 294–303. Available at: [Link]

  • Tardi, P. G., et al. (2014). The role of pH and ring-opening hydrolysis kinetics on liposomal release of topotecan. Journal of controlled release, 181, 60–72. Available at: [Link]

  • Goulas, T., et al. (2013). Kinetics of hydrolysis of fructooligosaccharides in mineral-buffered aqueous solutions: influence of pH and temperature. Journal of agricultural and food chemistry, 61(44), 10538–10545. Available at: [Link]

Sources

Exploratory

A Technical Guide to 1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane: A Novel Covalent Warhead for Targeted Protein Degradation

Authored by: Gemini, Senior Application Scientist Abstract Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, utilizing small molecules to hijack the cell's ubiquitin-proteasome syst...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Abstract

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, utilizing small molecules to hijack the cell's ubiquitin-proteasome system for the selective elimination of disease-causing proteins. A key component of these degraders, such as Proteolysis-Targeting Chimeras (PROTACs), is the "warhead"—a ligand that binds to the protein of interest (POI).[1][2] This guide delves into the technical details of a novel chemical entity, 1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane, a promising covalent warhead for advancing TPD. We will explore its unique chemical architecture, proposed mechanism of action, and provide a strategic workflow for its incorporation into degrader design and development. This document is intended for researchers and drug development professionals engaged in the expanding field of targeted protein degradation.

Introduction: The Imperative for Innovation in Targeted Protein Degradation

Targeted protein degradation utilizes heterobifunctional molecules, most notably PROTACs, which consist of a warhead for the target protein, a ligand for an E3 ubiquitin ligase, and a connecting linker.[3] This elegant mechanism induces the formation of a ternary complex between the target protein and an E3 ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome.[4] This catalytic process offers distinct advantages over traditional occupancy-based inhibition, including the ability to target proteins previously considered "undruggable."[5][6]

The warhead's design is critical for the potency and selectivity of the degrader. While many successful PROTACs employ reversible, non-covalent warheads, there is a growing interest in covalent warheads.[3][7] Covalent inhibitors can offer enhanced potency, prolonged duration of action, and the ability to target proteins with shallow binding pockets.[7][8] This guide focuses on the potential of 1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane, a novel electrophilic fragment identified as a "Protein Degrader Building Block," as a next-generation covalent warhead.[9]

Unveiling the Warhead: 1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane

This compound, with the molecular formula C₁₃H₁₅BrO₃, possesses a unique bicyclic orthoester structure that serves as a latent electrophile.[9][10] Its key structural features offer significant potential for covalent drug design.

Physicochemical Properties

A summary of the key properties of this molecule is presented below.

PropertyValueReference
Molecular Formula C₁₃H₁₅BrO₃[9]
Molecular Weight 299.2 g/mol [10]
CAS Number 951885-61-3[9]
Core Structure 2,6,7-trioxabicyclo[2.2.2]octane[11]
Key Substituents 4-methyl, 1-(3-Bromobenzyl)[9]
Classification Protein Degrader Building Block[9]
The Reactive Core: The 2,6,7-Trioxabicyclo[2.2.2]octane Moiety

The bicyclic orthoester core is the centerpiece of this warhead's reactivity. Orthoesters are known to be stable under neutral or basic conditions but can undergo hydrolysis under acidic conditions to form an ester and an alcohol.[11] In the context of a protein microenvironment, the strained bicyclic system of the 2,6,7-trioxabicyclo[2.2.2]octane moiety can act as a masked acylating agent. Proximity to a nucleophilic amino acid residue (such as serine, threonine, or lysine) and general acid/base catalysis by neighboring residues can trigger a ring-opening reaction, leading to the formation of a stable covalent bond with the target protein. This controlled reactivity is a desirable feature for a covalent warhead, potentially minimizing off-target reactions.

The Anchoring and Linker Attachment Point: The 3-Bromobenzyl Group

The 3-bromobenzyl group serves a dual purpose. Firstly, it provides a scaffold for non-covalent interactions within the protein's binding pocket, helping to correctly position the reactive orthoester for covalent modification. Secondly, the bromine atom on the phenyl ring offers a convenient and versatile handle for the attachment of a chemical linker, a necessary step in the construction of a heterobifunctional degrader.

Proposed Mechanism of Covalent Modification

The covalent modification of a target protein by 1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane is proposed to proceed via a two-step mechanism, analogous to the action of other targeted covalent inhibitors.[7][8]

  • Reversible Binding: The warhead first binds non-covalently to the target protein's active or allosteric site. The binding affinity and orientation are dictated by hydrophobic and potential halogen bonding interactions involving the bromobenzyl group.

  • Covalent Reaction: Once optimally positioned, a nucleophilic residue on the protein (e.g., the hydroxyl group of a serine or the epsilon-amino group of a lysine) attacks the bicyclic orthoester. This is likely facilitated by proton transfer from nearby acidic or basic residues. The ring system opens, forming a stable ester or amide linkage and covalently attaching the ligand to the protein.

Below is a diagram illustrating the proposed mechanism.

G cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Covalent Modification Warhead Warhead POI Protein of Interest (POI) (with Nucleophile Nu-H) Warhead->POI Non-covalent Interactions Ternary_Complex Warhead-POI Complex Covalent_Adduct Covalently Modified POI Ternary_Complex->Covalent_Adduct Ring-opening reaction

Caption: Proposed two-step mechanism of covalent protein modification.

Strategic Workflow for Developing a Degrader

The integration of 1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane into a PROTAC requires a systematic approach. The following workflow outlines the key experimental stages.

G A Step 1: Target Validation & Warhead Screening B Step 2: Linker Design & Synthesis A->B C Step 3: PROTAC Assembly B->C D Step 4: In Vitro Characterization C->D E Step 5: Cellular Degradation Assays D->E F Step 6: Selectivity & Off-Target Profiling E->F

Caption: Workflow for developing a PROTAC with a novel warhead.

Step 1: Target Validation and Warhead Screening

The initial and most critical step is to confirm that the warhead covalently modifies the intended protein of interest.

Protocol: Intact Protein Mass Spectrometry for Covalent Binding Confirmation
Objective To confirm the formation of a covalent adduct between the POI and the warhead.
Step 1 Incubate the purified POI (e.g., at 10 µM) with an excess of the warhead (e.g., 100 µM) in a suitable buffer (e.g., PBS, pH 7.4) for various time points (e.g., 0, 1, 4, 24 hours) at 37°C.
Step 2 Quench the reaction and remove unbound warhead using a desalting column.
Step 3 Analyze the protein sample using Liquid Chromatography-Mass Spectrometry (LC-MS).
Step 4 Deconvolute the resulting mass spectrum to determine the intact mass of the protein.
Step 5 A mass shift corresponding to the molecular weight of the warhead (299.2 Da) confirms covalent modification.
Step 2: Linker Design and Synthesis

The linker's composition and length are crucial for the formation of a stable and productive ternary complex.[2] The 3-bromobenzyl group allows for standard cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig) to attach a variety of linkers, such as polyethylene glycol (PEG) chains or rigid alkyl linkers.

Step 3: PROTAC Assembly

The final PROTAC molecule is synthesized by conjugating the warhead-linker moiety to a ligand for an E3 ligase, such as pomalidomide for Cereblon (CRBN) or a derivative of the VHL ligand for the von Hippel-Lindau E3 ligase.[1]

Step 4: In Vitro Characterization

Biophysical assays are essential to confirm that the final PROTAC can simultaneously bind to both the POI and the E3 ligase.

Protocol: Surface Plasmon Resonance (SPR) for Ternary Complex Formation
Objective To measure the binding kinetics of the PROTAC to the POI and the E3 ligase, and to confirm ternary complex formation.
Step 1 Immobilize the purified POI on an SPR sensor chip.
Step 2 Inject a series of concentrations of the PROTAC to determine the binding affinity (KD) to the POI.
Step 3 In a separate experiment, inject a pre-incubated mixture of the PROTAC and the E3 ligase over the POI-immobilized surface.
Step 4 An increase in the binding response compared to the PROTAC alone indicates the formation of a ternary complex.
Step 5: Cellular Degradation Assays

The ultimate test of a PROTAC's efficacy is its ability to induce the degradation of the target protein in a cellular context.

Protocol: Western Blotting for Protein Degradation
Objective To quantify the reduction in POI levels following treatment with the PROTAC.
Step 1 Culture cells expressing the POI and treat with a range of PROTAC concentrations for a set time (e.g., 24 hours).
Step 2 Lyse the cells and quantify the total protein concentration.
Step 3 Separate equal amounts of protein lysate by SDS-PAGE and transfer to a membrane.
Step 4 Probe the membrane with a primary antibody specific for the POI and a loading control (e.g., GAPDH).
Step 5 Use a secondary antibody conjugated to a reporter (e.g., HRP) for detection.
Step 6 Quantify the band intensities to determine the percentage of remaining POI. From this data, calculate the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

Future Perspectives and Conclusion

1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane represents an exciting new tool in the expanding arsenal for targeted protein degradation. Its unique orthoester-based reactivity offers a potentially tunable and selective mechanism for covalent engagement of target proteins. The principles and protocols outlined in this guide provide a robust framework for harnessing the potential of this novel warhead. As the field of TPD continues to evolve, the exploration of innovative chemical matter, such as this bicyclic orthoester, will be paramount in drugging the previously undruggable and developing next-generation therapeutics.

References

  • Applications of Covalent Chemistry in Targeted Protein Degradation. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]

  • Bondeson, D. P., Smith, B. E., et al. (2018). Lessons in PROTAC design from selective degradation with a promiscuous warhead. Cell Chemical Biology, 25(1), 78-87.
  • Bondeson, D. P., Smith, B. E., et al. (2018). Lessons in PROTAC design from selective degradation with a promiscuous warhead. PubMed Central. Retrieved January 17, 2026, from [Link]

  • Gao, H., et al. (2023). Advancing Design Strategy of PROTACs for Cancer Therapy. PubMed Central. Retrieved January 17, 2026, from [Link]

  • Gabizon, R., et al. (2024). Discovery of electrophilic degraders that exploit SNAr chemistry. bioRxiv. Retrieved January 17, 2026, from [Link]

  • Wang, S., et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. PubMed Central. Retrieved January 17, 2026, from [Link]

  • Marin Biologic Laboratories. (n.d.). Expanding the Toolbox of PROTAC Degraders with Covalent Ligands for Genetically Validated Targets. Retrieved January 17, 2026, from [Link]

  • Isenegger, P. G., et al. (2019). Covalent Inhibitors of Protein–Protein Interactions Targeting Lysine, Tyrosine, or Histidine Residues. Journal of Medicinal Chemistry, 62(11), 5473-5483.
  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1, 273-312.
  • Golding, B. T., & Slaich, K. (1984). Masking the carboxy group as a 2,6,7-trioxabicyclo[2.2.2]octane.
  • Donovan, K. A., & Fischer, E. S. (2022). Targeted protein degradation: Emerging concepts and protein state-specific targeting principles. Current Opinion in Chemical Biology, 67, 102120.

Sources

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the physicochemical properties of 1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]oc...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of 1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane, a molecule of interest in synthetic chemistry and potentially in drug discovery, particularly as it pertains to the family of protein degrader building blocks.[1] Given the limited availability of specific experimental data for this compound, this document establishes a foundational understanding by leveraging data on its core chemical scaffold, the 4-methyl-2,6,7-trioxabicyclo[2.2.2]octane (OBO) orthoester, and outlines authoritative, field-proven methodologies for its complete physicochemical characterization. The guide is designed to equip researchers with the necessary theoretical framework and practical protocols to investigate this molecule's properties, which are critical for predicting its behavior in biological systems and for its application in medicinal chemistry.

Introduction and Molecular Overview

1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane is a bicyclic orthoester. The core 2,6,7-trioxabicyclo[2.2.2]octane moiety is a well-established protecting group for carboxylic acids in organic synthesis.[2][3] This scaffold is valued for its stability under basic and nucleophilic conditions while being readily cleavable under mild aqueous acid, a property that is crucial in multi-step synthetic pathways.[2][4] The title compound is distinguished by a 3-bromobenzyl substituent at the C1 position and a methyl group at the C4 bridgehead. These features are expected to significantly influence its lipophilicity, steric profile, and potential for further chemical modification.

Chemical Identity

A clear definition of the molecule is the starting point for any in-depth analysis. The fundamental identifiers for this compound are summarized in Table 1.

PropertyValueSource(s)
IUPAC Name 1-[(3-bromophenyl)methyl]-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane[5]
CAS Number 951885-61-3[1][6]
Molecular Formula C₁₃H₁₅BrO₃[1][7]
Molecular Weight 299.16 g/mol (often rounded to 299.2 g/mol )[1][7][8]
Chemical Structure Chemical structure of 1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane[8]

Table 1: Core Identification Parameters

Predicted and General Physicochemical Properties

Physical State and Appearance

Bicyclic orthoesters can exist as either colorless liquids or solids.[4][9] The presence of the bromobenzyl group and the overall molecular weight suggest that this compound is likely to be a solid at room temperature. A safety data sheet for the compound notes its appearance as "Not specified".[10]

Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME). A positive logP value indicates a preference for a lipidic (nonpolar) environment, while a negative value indicates hydrophilicity.[11]

Causality Behind Lipophilicity: The 3-bromobenzyl group, with its aromatic ring and halogen substituent, is expected to contribute significantly to the lipophilicity of the molecule. The bicyclic orthoester core itself has a degree of polarity due to the oxygen atoms, but the overall structure is predominantly nonpolar.

Predicted logP: Various computational tools can predict logP values based on the molecular structure. These algorithms typically use fragment-based or atom-based contribution methods.

Prediction Software/MethodPredicted logPSource(s)
Molinspiration miLogP2.22.85 - 3.15[11]
ACD/LogP2.90 ± 0.3[12][13]
ALOGPS 2.13.05[14]

Table 2: Computationally Predicted logP Values

These predicted values suggest that the compound is moderately lipophilic, which has implications for its solubility and potential to cross biological membranes.

Acidity/Basicity (pKa) and Hydrolytic Stability

Orthoesters are not typically considered acidic or basic in the Brønsted-Lowry sense. They do not possess readily ionizable protons. However, their stability is highly pH-dependent. The key parameter of interest is not a pKa value but the rate of hydrolysis under acidic conditions.[2][4]

Mechanism of Hydrolysis: The hydrolysis of orthoesters is acid-catalyzed. The reaction proceeds via protonation of one of the oxygen atoms, followed by cleavage of a C-O bond to form a resonance-stabilized dialkoxycarbenium ion intermediate. Subsequent attack by water leads to the formation of an ester and two molecules of alcohol. The bicyclic structure of the OBO group imposes geometric constraints that can influence the stability of the cation intermediate, making these orthoesters more stable than their acyclic counterparts.[3]

G cluster_hydrolysis Acid-Catalyzed Hydrolysis of the OBO Group Orthoester R-C(OR')₃ Protonation Protonation (H⁺) Intermediate Dialkoxycarbenium Ion [R-C(OR')₂]⁺ NucleophilicAttack Nucleophilic Attack (H₂O) Products Ester (RCOOR') + Alcohol (2 R'OH)

The compound is expected to be stable under neutral and alkaline conditions but will degrade in an acidic environment. The precise rate of hydrolysis would need to be determined experimentally.

Methodologies for Experimental Characterization

To provide a definitive physicochemical profile, a series of standardized experimental procedures must be conducted. The following protocols are presented as a self-validating system for the characterization of 1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane.

Determination of Melting Point

The melting point provides a quick assessment of purity; pure compounds typically exhibit a sharp melting range of 0.5-1.0°C.[15]

Protocol: Capillary Method

  • Sample Preparation: Ensure the sample is dry and finely powdered.

  • Loading: Tap the open end of a capillary tube into the sample, loading it to a height of 2-3 mm. Pack the sample into the sealed end by dropping the tube through a long glass tube onto a hard surface.[16]

  • Measurement (Automated Apparatus, e.g., DigiMelt):

    • Place the capillary tube into the apparatus.[17]

    • If the approximate melting point is unknown, perform a rapid determination by heating at a rate of 10-20°C/minute.[17]

    • Allow the apparatus to cool. With a fresh sample, set the starting temperature to 20°C below the approximate melting point.

    • Heat at a slow rate (1-2°C/minute) to ensure thermal equilibrium.[16]

    • Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Determination of Boiling Point

Given that the compound is likely a solid, determining its boiling point would require a significant amount of energy and may lead to decomposition. If it were a liquid, a micro-boiling point determination would be appropriate.

Protocol: Micro-Boiling Point (Capillary Method)

  • Setup: Place a few drops of the liquid into a small test tube or fusion tube. Place a capillary tube, sealed at one end, into the liquid with the open end down.[18]

  • Heating: Attach the fusion tube to a thermometer and heat it in a suitable apparatus (e.g., Thiele tube or aluminum block).[18][19]

  • Observation: As the liquid heats, a stream of bubbles will emerge from the capillary tube as trapped air and then vapor escape.[19]

  • Cooling & Measurement: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid is drawn back into the capillary tube.[19][20] This occurs when the external atmospheric pressure equals the vapor pressure of the liquid.

Solubility Profile

A systematic solubility analysis can provide insights into the polarity and the presence of functional groups.[21][22]

Protocol: Qualitative Solubility Testing

  • General Procedure: In a small test tube, add ~25 mg of the compound to 0.5 mL of the solvent. Stir or shake vigorously. A compound is considered soluble if a homogenous solution forms.[23]

  • Solvent Sequence:

    • Water: Tests for high polarity and low molecular weight. If soluble, test with litmus paper to identify acidic or basic properties.[24]

    • 5% NaOH: If insoluble in water, this test identifies acidic compounds (e.g., carboxylic acids, phenols).[23] The orthoester is expected to be insoluble.

    • 5% NaHCO₃: Differentiates strong acids from weak acids. Expected to be insoluble.

    • 5% HCl: Identifies basic compounds (e.g., amines).[24] Expected to be insoluble.

    • Concentrated H₂SO₄: If insoluble in the above, this strong acid will protonate and dissolve compounds containing oxygen, nitrogen, or double/triple bonds. The orthoester is expected to be soluble in conc. H₂SO₄.

    • Organic Solvents (e.g., Ether, Dichloromethane, Acetone): Given its predicted lipophilicity, the compound is expected to be soluble in common organic solvents.[4]

G start Unknown Compound water Water start->water ether Organic Solvent (Ether) start->ether naoh 5% NaOH water->naoh Insoluble end_polar Polar (Low MW) water->end_polar Soluble hcl 5% HCl naoh->hcl Insoluble end_acid Acidic naoh->end_acid Soluble h2so4 Conc. H₂SO₄ hcl->h2so4 Insoluble end_base Basic hcl->end_base Soluble end_neutral_polar Neutral Polar (O, N, etc.) h2so4->end_neutral_polar Soluble end_inert Inert h2so4->end_inert Insoluble end_nonpolar Nonpolar ether->end_nonpolar Soluble

Chemical Stability (Forced Degradation)

Forced degradation studies are essential to understand the intrinsic stability of a potential drug candidate, identify degradation products, and establish degradation pathways.[25] These studies are performed according to ICH guideline Q1A(R2).[26][27]

Protocol: Forced Degradation Study The goal is to achieve 5-20% degradation of the active substance to ensure that degradation products are generated at detectable levels without being overly complex.[28]

  • Acid Hydrolysis: Treat the compound with 0.1 M HCl at elevated temperatures (e.g., 60°C). Monitor by HPLC at various time points. The orthoester is expected to be labile under these conditions.[26]

  • Base Hydrolysis: Treat with 0.1 M NaOH at elevated temperatures. The orthoester is expected to be stable.[26]

  • Oxidative Degradation: Treat with 3% H₂O₂ at room temperature or slightly elevated temperature.[29]

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 70°C) and monitor for degradation.[29]

  • Photostability: Expose the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).[29]

  • Analysis: Use a stability-indicating analytical method (typically HPLC with UV and/or Mass Spectrometric detection) to separate the parent compound from any degradants.

Spectroscopic Profile

Spectroscopic analysis is required for unambiguous structure confirmation and characterization.

  • ¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance will provide detailed information about the chemical environment of the hydrogen and carbon atoms. The spectrum is expected to show characteristic signals for the aromatic protons of the 3-bromobenzyl group, the methylene bridge protons, the methyl group protons, and the quaternary carbons of the bicyclic core.

  • Infrared (IR) Spectroscopy: As an orthoester, the IR spectrum will be characterized by strong C-O stretching vibrations, typically in the 1000-1200 cm⁻¹ region.[9] A key diagnostic feature will be the absence of a strong carbonyl (C=O) stretching peak around 1700 cm⁻¹.[30]

  • Mass Spectrometry (MS): MS will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) will confirm the elemental composition. The fragmentation pattern can provide further structural information.

Conclusion and Future Directions

1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane is a molecule with a well-defined structure based on the stable OBO orthoester scaffold. While specific experimental data is sparse, this guide provides a robust framework for its complete physicochemical characterization. The predicted moderate lipophilicity and pH-dependent stability are key properties that will govern its behavior in both synthetic and biological contexts.

The experimental protocols detailed herein represent the gold standard for characterizing novel chemical entities. Execution of these studies will provide the critical data necessary for any researcher or drug development professional to confidently utilize this compound in their work, whether for further chemical synthesis or as a component in the development of new therapeutic agents.

References

  • Alfa Chemistry. (n.d.). Ortho Esters.
  • CP Lab Chemicals. (n.d.). 1-(3-Bromobenzyl)-4-methyl-2, 6, 7-trioxabicyclo[2.2.2]octane, min 97%, 1 gram.
  • ACD/Labs. (n.d.). Calculate Partition Coefficients | LogP Prediction Software. Retrieved from [Link]

  • ResolveMass Laboratories. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

  • Unknown. (2024, September 24). Solubility test for Organic Compounds.
  • Grokipedia. (n.d.). Ortho ester.
  • CompuDrug. (n.d.). PrologP. Retrieved from [Link]

  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Retrieved from [Link]

  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

  • Singh, R., & Rehman, Z. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(3), 157-168.
  • Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

  • SoftwareOne Marketplace. (n.d.). LogP.
  • Unknown. (n.d.). Melting point determination.
  • Angene. (n.d.). 1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane.
  • SSERC. (n.d.). Melting point determination.
  • Chemistry Online @ UTSC. (n.d.). Solubility.
  • Unknown. (n.d.). BOILING POINT DETERMINATION.
  • Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane. Retrieved from [Link]

  • Unknown. (n.d.). 1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane.
  • BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment. Retrieved from [Link]

  • JoVE. (2020, March 26). Video: Boiling Points - Procedure. Retrieved from [Link]

  • Unknown. (n.d.). Micro-boiling point measurement.
  • Royal Society of Chemistry. (n.d.). Protecting groups.
  • ResolveMass Laboratories. (2025, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects [Video]. YouTube. Retrieved from [Link]

  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • MedCrave online. (2016, December 14). Forced Degradation Studies.
  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • Unknown. (n.d.). Experiment 1 - Melting Points.
  • ICH. (n.d.). Q1A(R2) Guideline.
  • RSC Publishing. (n.d.). Masking the carboxy group as a 2,6,7-trioxabicyclo[2.2.2]octane.
  • BIOFOUNT. (n.d.). 1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane.
  • Chemenu. (n.d.). cas 951885-61-3|| where to buy 1-(3-bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane.
  • Wikipedia. (n.d.). Ortho ester. Retrieved from [Link]

  • Heller, J. (2009). Poly(ortho esters): synthesis, characterization, properties and uses. Advanced Drug Delivery Reviews, 61(15), 1315-1329.
  • ResearchGate. (2025, August 10). DMOBO: An improvement on the OBO orthoester protecting group. Retrieved from [Link]

  • Spectroscopy Online. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

  • RSC Publishing. (2020, August 17). Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media.
  • PubMed Central. (2024, January 29). The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable.
  • YouTube. (2012, October 10). An Introduction to IR Spectroscopy - Esters. Retrieved from [Link]

  • RSC Publishing. (n.d.). Masking the Carbosy Group as a 2,6,7-Trioxabicyclo[2.2.2]octane: I.
  • SpectraBase. (n.d.). Orthobenzoic acid, triethyl ester - Optional[Vapor Phase IR] - Spectrum.
  • D-Scholarship@Pitt. (n.d.). Synthetic applications of ortho esters.
  • AFG Bioscience. (n.d.). 1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane - SAFETY DATA SHEET.
  • PubChem. (n.d.). 2,6,7-Trioxabicyclo(2.2.2)octane, 1-ethyl-4-methyl-. Retrieved from [Link]

  • PubChemLite. (n.d.). Explore - CO2.

Sources

Exploratory

Introduction: The Unique Architecture of a Bicyclic Orthoester

An In-Depth Technical Guide to the Stability of the 2,6,7-Trioxabicyclo[2.2.2]octane Core Authored for Researchers, Scientists, and Drug Development Professionals The 2,6,7-trioxabicyclo[2.2.2]octane system represents a...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability of the 2,6,7-Trioxabicyclo[2.2.2]octane Core

Authored for Researchers, Scientists, and Drug Development Professionals

The 2,6,7-trioxabicyclo[2.2.2]octane system represents a fascinating and highly functional class of molecules. Structurally, it is a bicyclic orthoester, a constrained cage-like architecture that imparts unique chemical properties distinct from its acyclic counterparts. This rigid framework is not merely a chemical curiosity; it serves as a versatile scaffold in diverse fields, including polymer science for the development of degradable materials, synthetic chemistry as a protective group for carboxylic acids, and medicinal chemistry as a core component in potent bioactive agents.[1][2][3]

Understanding the inherent stability and reactivity of this core is paramount for its effective application. Its utility is often defined by its controlled instability—the ability to remain robust under certain conditions while yielding to specific triggers for cleavage or polymerization. This guide provides a detailed exploration of the stability profile of the 2,6,7-trioxabicyclo[2.2.2]octane core, offering insights into the causal mechanisms that govern its behavior and providing practical protocols for its manipulation in a research and development context.

The Duality of Stability: A Mechanistic Perspective

The chemical behavior of the 2,6,7-trioxabicyclo[2.2.2]octane core is dominated by the orthoester functional group at the C1 bridgehead. Unlike simple ethers or esters, orthoesters possess a characteristic susceptibility to acid-catalyzed hydrolysis, a feature that is both a critical vulnerability and a powerful tool.

Hydrolytic Stability: The Acid-Labile Nature

The primary pathway for the degradation of the bicyclic orthoester core is through acid-catalyzed hydrolysis. The mechanism, initiated by protonation of one of the oxygen atoms, leads to a cascade of reactions culminating in ring opening.

Mechanism of Acid-Catalyzed Hydrolysis The process begins with the protonation of an ether oxygen, followed by the cleavage of a C-O bond to form a resonance-stabilized oxocarbenium ion. This intermediate is then attacked by water, and subsequent steps lead to the formation of a hydroxy ester, which can be further hydrolyzed to a carboxylic acid and a triol.

Hydrolysis_Mechanism cluster_0 Core Structure cluster_1 Reaction Cascade cluster_2 Final Products Core 2,6,7-Trioxabicyclo[2.2.2]octane Protonation Protonation (H+) Core->Protonation Step 1 Oxocarbenium Oxocarbenium Ion (Intermediate) Protonation->Oxocarbenium Step 2: Ring Cleavage Hydrolysis Nucleophilic Attack (H2O) Oxocarbenium->Hydrolysis Step 3 RingOpened Ring-Opened Hydroxy Ester Hydrolysis->RingOpened Step 4 Products Carboxylic Acid + Triol RingOpened->Products Further Hydrolysis

Caption: Acid-catalyzed hydrolysis pathway of the bicyclic orthoester core.

This acid sensitivity is a defining characteristic. The hydrolytic stability of 2,6,7-trioxabicyclo[2.2.2]octanes is reported to be intermediate between that of simple acyclic orthoesters (like 1,1,1-triethoxyethane) and more rigid structures like 1-methyl-2,8,9-trioxa-adamantane.[4] This tunable lability is precisely why the core is effective as a protecting group for carboxylic acids; it is stable to many reaction conditions but can be readily cleaved with mild aqueous acid.[2][4] Indeed, the compound is noted to be acid-sensitive, and care must be taken during synthesis and purification to avoid decomposition, such as by adding a trialkyl amine base to neutralize trace acid impurities.[5]

Stability in Basic and Neutral Media

In contrast to its lability in acid, the 2,6,7-trioxabicyclo[2.2.2]octane core exhibits significant stability in neutral and alkaline conditions.[2] The absence of a proton-driven activation mechanism means the orthoester linkage is not susceptible to nucleophilic attack by hydroxide ions under typical conditions. This differential stability is crucial for its use in multi-step organic synthesis, allowing for reactions to be carried out under basic conditions without compromising the integrity of the protected carboxyl group.

Thermal Profile and Polymerization

The thermal stability of the core is generally robust, but its derivatives can be induced to undergo ring-opening polymerization at elevated temperatures, particularly in the presence of cationic initiators like boron trifluoride etherate (BF₃·Et₂O).[1] This process involves the cleavage of both the orthoester and the bicyclic rings, leading to the formation of linear polymers.[1] Polymers derived from this core are often highly crystalline white powders with high melting points, though they may decompose at these temperatures.[1] The polymerization process itself highlights a controlled instability that can be exploited for materials science applications, such as creating polymers that expand upon polymerization.[6][7]

Factors Influencing Core Stability

The inherent stability of the 2,6,7-trioxabicyclo[2.2.2]octane core can be significantly modulated by the nature of the substituents at the C1 and C4 positions.

FactorInfluence on StabilityRationale
Substituents at C1/C4 Electron-donating groups can stabilize the oxocarbenium ion intermediate, potentially accelerating acid-catalyzed hydrolysis. Conversely, electron-withdrawing groups may slightly decrease the rate of hydrolysis.The electronic nature of substituents directly impacts the stability of the key intermediate in the hydrolysis pathway.
Steric Hindrance Bulky substituents near the orthoester core can sterically hinder the approach of water or acid, thereby increasing the kinetic stability of the molecule.Physical blocking of the reaction center slows down the degradation process.
Solvent Polarity The thermal decomposition of related bicyclic peroxides proceeds via a polar transition state and is accelerated by polar, H-bonding solvents.[8] A similar effect can be anticipated for the hydrolysis of the orthoester core.Polar solvents can stabilize charged intermediates and transition states, lowering the activation energy for decomposition pathways.

Applications Rooted in Stability

The unique stability profile of the 2,6,7-trioxabicyclo[2.2.2]octane core is not a limitation but a feature that enables its diverse applications.

Carboxylic Acid Protection in Synthesis

The core's resistance to base and lability to mild acid makes it an excellent choice for protecting carboxylic acids, particularly in complex syntheses like solid-phase peptide synthesis.[2][9]

Workflow: Protecting Group Strategy

Protecting_Group_Workflow Start Carboxylic Acid (R-COOH) Protected Protected Acid (Bicyclic Orthoester) Start->Protected Protection Reaction Reaction under Basic/Neutral Conditions Protected->Reaction Intermediate Modified Molecule (Protected) Reaction->Intermediate Deprotection Mild Acid (H3O+) Intermediate->Deprotection End Final Product (R'-COOH) Deprotection->End Deprotection

Caption: General workflow for using the bicyclic orthoester as a protecting group.

Bioactive Molecules and Drug Development

Many derivatives of 2,6,7-trioxabicyclo[2.2.2]octane are potent bioactive compounds, frequently acting as non-competitive antagonists of the GABA (gamma-aminobutyric acid) receptor.[3][10] Their mechanism of action and toxicity are subjects of extensive study.[11][12] The stability of the core in vivo is a critical determinant of the compound's pharmacokinetic and pharmacodynamic properties. Metabolic pathways may involve hydrolysis of the orthoester, potentially leading to inactivation and clearance or, in some cases, activation to a more toxic metabolite.

Advanced Polymer Synthesis

The controlled ring-opening polymerization of 2,6,7-trioxabicyclo[2.2.2]octane derivatives is a key method for producing poly(ortho esters).[1] These polymers are often biodegradable, as the orthoester linkages in the polymer backbone can be hydrolyzed under acidic conditions, similar to the monomer. This makes them attractive for applications in drug delivery, degradable plastics, and other biomedical uses.[13]

Experimental Protocols

Protocol 1: Synthesis of 4-(Hydroxymethyl)-1-methyl-2,6,7-trioxabicyclo[2.2.2]octane

This protocol is adapted from a literature procedure for creating a functionalized bicyclic orthoester from pentaerythritol.[5]

Materials:

  • Pentaerythritol

  • Triethyl orthoacetate

  • p-Toluene sulfonic acid monohydrate (catalyst)

  • Dioctyl phthalate (solvent)

  • Triethylamine (TEA)

Procedure:

  • To a stirring solution of dioctyl phthalate in a round-bottom flask, add pentaerythritol (1.0 eq) and a catalytic amount of p-toluene sulfonic acid monohydrate (~0.0002 eq).[5]

  • Heat the mixture to 120 °C to ensure all solids are dissolved.

  • Add triethyl orthoacetate (1.0 eq) dropwise to the solution.

  • Maintain the reaction at 120 °C and monitor for the evolution of ethanol, which can be removed by distillation.

  • After the reaction is complete (as determined by TLC or GC-MS), cool the mixture to room temperature.

  • Crucial Stability Step: Before purification, add a small amount of triethylamine (TEA) to the crude reaction mixture to neutralize the acid catalyst and prevent decomposition of the product during distillation.[5]

  • Purify the product by vacuum distillation to yield the target compound.

Protocol 2: Assessment of Hydrolytic Stability

This protocol outlines a general method for quantifying the stability of a bicyclic orthoester derivative under acidic conditions using NMR spectroscopy.

Materials:

  • 2,6,7-trioxabicyclo[2.2.2]octane derivative

  • Deuterated solvent (e.g., D₂O, Acetone-d₆)

  • Internal standard (e.g., trimethylsilyl propanoate, TSP)

  • Deuterated acid (e.g., DCl in D₂O)

Procedure:

  • Prepare a stock solution of the bicyclic orthoester derivative and an internal standard at a known concentration in a suitable deuterated solvent.

  • Transfer an aliquot of the stock solution to an NMR tube.

  • Acquire an initial ¹H NMR spectrum (t=0) to establish the initial concentration of the starting material relative to the internal standard.

  • To initiate the hydrolysis, add a precise amount of deuterated acid to the NMR tube to achieve the desired pH.

  • Immediately begin acquiring ¹H NMR spectra at regular time intervals.

  • Integrate the characteristic peaks of the starting material and a stable peak of the internal standard in each spectrum.

  • Calculate the concentration of the remaining bicyclic orthoester at each time point.

  • Plot the concentration versus time to determine the rate of hydrolysis (e.g., calculate the half-life, t₁/₂).

Conclusion

The 2,6,7-trioxabicyclo[2.2.2]octane core is a molecule of contrasts. Its rigid, caged structure provides a foundation of stability, yet the embedded orthoester functionality imparts a predictable and exploitable lability, primarily under acidic conditions. This balance between robustness and reactivity is the cornerstone of its utility. For the medicinal chemist, it offers a scaffold for potent receptor modulators whose metabolic fate is tied to hydrolysis. For the synthetic chemist, it is a reliable protecting group that can be cleaved on demand. For the materials scientist, it is a monomer that unlocks a class of degradable polymers. A thorough understanding of the factors governing its stability—pH, temperature, substituents, and solvent—is essential for any researcher seeking to harness the full potential of this remarkable bicyclic system.

References

  • Casida, J. E., Eto, M., Moscioni, A. D., Engel, J. L., Milbrath, D. S., & Verkade, J. G. (1976). Structure-toxicity relationships of 2,6,7-trioxabicyclo(2.2.2)octanes and related compounds. Toxicology and Applied Pharmacology, 36(2), 261-279.

  • Hall, H. K., & Padias, A. B. (1982). Synthesis and polymerization of 2,6,7-trioxabicyclo[2.2.2]octane and its derivatives. Macromolecules, 15(4), 1056–1062.

  • Corey, E. J., & Raju, N. (1983). Masking the carboxy group as a 2,6,7-trioxabicyclo[2.2.2]octane. Tetrahedron Letters, 24(50), 5571-5574.

  • Khademi, Z., & Nikoofar, K. (2021). A synthetic approach to 2,6,7-trioxabicyclo[2.2.2]octane orthoesters. ResearchGate.

  • Hall, H. K. (1982). Synthesis and polymerization of 2,6,7-trioxabicyclo[2.2.2]octane and its derivatives. Macromolecules.

  • Milbrath, D. S., Engel, J. L., Verkade, J. G., & Casida, J. E. (1979). Structure--toxicity relationships of 1-substituted-4-alkyl-2,6,7-trioxabicyclo[2.2.2.]octanes. Toxicology and Applied Pharmacology, 47(2), 287-293.

  • Padias, A. B., & Hall, H. K. (1982). Synthesis and polymerization of 2,6,7-trioxabicyclo[2.2.2]octane and its derivatives. Macromolecules.

  • Verkade, J. G., & Casida, J. E. (1985). A class of pesticides comprising 1,4-bis-substituted-2,6,7-trioxabicyclo(2.2.2)octanes. Google Patents.

  • Garner, P., & Park, J. M. (1999). Preparation of 1-[N-Benzyloxycarbonyl-(1S)-1-amino-2-oxoethyl]-4-methyl-2,6,7-trioxabicyclo-[2.2.2]octane. Organic Syntheses, 79, 216.

  • Bailey, W. J. (1983). Acrylate and methacrylate monoesters of pentaerythritol and pentaerythritol orthoesters and polymers and copolymers derived therefrom. Google Patents.

  • Saigo, K., Bailey, W. J., Endo, T., & Okawara, M. (1983). Synthesis of monomers that expand on polymerization. Synthesis and polymerization of 2,6,7-trioxabicyclo[2.2.2]octanes with phenyl groups. Journal of Polymer Science: Polymer Chemistry Edition, 21(5), 1435-1444.

  • Zhou, Y., Wroblewski, A. E., & Verkade, J. G. (1998). REACTIONS OF 4-ALKYL-1-TRITYL-1-PHOSPHA-2,6,7-TRIOXABICYCLO[2.2.2]OCTANE CATIONS WITH BASES. Phosphorus, Sulfur, and Silicon and the Related Elements, 132(1), 133-149.

  • Edwards, W. B. (1994). Development Of New Methods For Peptide Synthesis. CORE.

  • Garner, P., & Park, J. M. (1999). Carbamic acid, [1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]oct-1-yl)-2-oxoethyl]-, phenylmethyl ester, (S)-. Organic Syntheses.

  • Ozoe, Y., Akamatsu, M., & Ikeda, I. (2010). Synthesis and structure-activity relationship analysis of bicyclophosphorothionate blockers with selectivity for housefly gamma-aminobutyric acid receptor channels. Pest Management Science, 66(8), 847-854.

  • Saigo, K., Bailey, W. J., Endo, T., & Okawara, M. (1983). Synthesis of monomers that expand on polymerisation. Cellular Polymers, 2(4), 281-282.

  • Palmer, C. J., & Casida, J. E. (1988). (.+-.)-4-tert-Butyl-3-cyano-1-(4-ethynylphenyl)-2,6,7-trioxabicyclo[2.2.2]octane: synthesis of a remarkably potent GABAA receptor antagonist. Journal of Medicinal Chemistry, 31(6), 1254-1257.

  • Fisseler, J. (2016). A Trithiol Bifunctional Chelate for 72,77As: a Matched Pair Theranostic Complex with High in vivo Stability. OSTI.GOV.

  • Cornia, A., et al. (2020). S-Functionalized Tripods with Monomethylene Spacers: Routes to Tetrairon(III) Single-Molecule Magnets with Ultrashort Tethering Groups. Magnetochemistry, 6(4), 55.

  • O'Shea, J. (2013). New synthetic approaches to prepare degradable polymers. UCL Discovery.

  • Wang, Y., et al. (2024). High-Tg PLA copolymers via base-catalyzed transesterification of PLA with 2,5,7-trioxabicyclo[2.2.2]octan-6-one. Polymer Chemistry, 15(2), 164-171.

  • Corey, E. J., & Weigel, L. O. (1983). Total synthesis of (.+-.)-verrucarol. Retention of the Ortho Ester Moiety through the Use of the Trioxabicyclo<2.2.2>octanyl Protecting Group. Journal of the American Chemical Society, 105(6), 1672-1674.

  • Shinsei Chemical Company Ltd. (n.d.). Safety Data Sheet: 2,6,7-trioxabicyclo[2.2.2]octane-4-methanol. Schem.jp.

  • Rock, S. L., & Odor, M. A. (2002). Behavioral sensitization following exposure to low doses of trimethylolpropane phosphate. Neurotoxicology and Teratology, 24(2), 245-258.

  • Palmer, C. J., & Casida, J. E. (1985). 1,4-Disubstituted 2,6,7-trioxabicyclo[2.2.2]octanes: a new class of insecticides. Journal of Agricultural and Food Chemistry, 33(5), 976-980.

  • Clark, R. D., & Archuleta, B. S. (1976). APPLICATIONS OF BICYCLIC AND CAGE COMPOUNDS. New Mexico Highlands University.

  • O'Shea, M. D., & Kitching, W. (2002). Synthesis and Chemistry of 2,3-Dioxabicyclo[2.2.2]octane-5,6-diols. The Journal of Organic Chemistry, 67(10), 3355-3365.

  • Wyman, J., et al. (1993). Evaluation of shipboard formation of a neurotoxicant (trimethylolpropane phosphate) from thermal decomposition of synthetic aircraft engine lubricant. American Industrial Hygiene Association Journal, 54(10), 584-592.

Sources

Foundational

The 3-Bromobenzyl Group in PROTAC Linkers: A Technical Guide to Reactivity and Stability

Abstract Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins.[1][2][3] The linker connecting the target-binding and E3-ligase-bindi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins.[1][2][3] The linker connecting the target-binding and E3-ligase-binding moieties is a critical determinant of a PROTAC's efficacy, influencing its structural dynamics, cell permeability, and pharmacokinetic properties.[1][4][5] Aromatic groups, such as the 3-bromobenzyl moiety, are frequently incorporated into linkers to impart rigidity and establish favorable protein-protein interactions within the ternary complex.[1] However, the inherent chemical functionalities of the 3-bromobenzyl group—the aryl bromide and the benzylic methylene—present potential reactivity liabilities that warrant careful evaluation. This guide provides an in-depth analysis of these reactive sites, outlines detailed experimental protocols for assessing metabolic and chemical stability, and offers strategies for interpreting the resulting data to inform rational PROTAC design.

Introduction: The Pivotal Role of the PROTAC Linker

PROTACs are heterobifunctional molecules that co-opt the cell's native ubiquitin-proteasome system to eliminate specific proteins of interest (POIs).[1][2] They consist of three components: a "warhead" that binds the POI, an "anchor" that recruits an E3 ubiquitin ligase, and a chemical linker that tethers the two.[3] The formation of a stable ternary complex between the PROTAC, POI, and E3 ligase is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the POI.[2][6][7]

While initially viewed as a simple spacer, the linker is now recognized as a crucial element that dictates the overall performance of the PROTAC.[1][4] Its length, rigidity, and chemical composition must be finely tuned to achieve the optimal geometry for ternary complex formation, while also ensuring favorable physicochemical properties like solubility and cell permeability.[4][5] Rigid linkers, often containing aromatic or cycloalkane elements, can pre-organize the molecule into a bioactive conformation, potentially enhancing the stability of the ternary complex.[1][5] The 3-bromobenzyl group is a valuable component in this context, offering a rigid scaffold and a defined exit vector from the aromatic ring. However, its chemical nature also introduces potential metabolic and chemical vulnerabilities that must be thoroughly understood and assessed.

Chemical Reactivity Profile of the 3-Bromobenzyl Group

The 3-bromobenzyl group contains two primary sites of potential chemical and metabolic reactivity: the carbon-bromine bond on the aromatic ring and the benzylic C-H bonds of the methylene group.

Aryl Bromide Reactivity

The aryl bromide introduces a potential handle for both synthetic modification and metabolic transformation.

  • Metabolic Dehalogenation: While aryl halides can be metabolically stable, they are also susceptible to enzymatic dehalogenation. This can occur through oxidative mechanisms mediated by Cytochrome P450 (CYP) enzymes or reductive processes.[8][9] Such biotransformations can alter the PROTAC's properties and potentially lead to the formation of reactive metabolites.

  • Nucleophilic Aromatic Substitution (SNAr): In electron-deficient aromatic systems, the bromide can be displaced by endogenous nucleophiles like glutathione (GSH), often catalyzed by glutathione S-transferase (GST) enzymes.[10] While the benzene ring in a 3-bromobenzyl group is not strongly electron-deficient on its own, the overall electronic environment of the PROTAC molecule could influence this susceptibility. Formation of GSH adducts is often a toxicological flag in drug development.[10]

  • Palladium-Catalyzed Cross-Coupling: From a process chemistry perspective, residual palladium catalysts from synthesis could potentially catalyze cross-coupling reactions in vivo. While a low-probability event, it underscores the importance of rigorous purification. More relevantly, the aryl bromide serves as a key synthetic handle (e.g., for Suzuki or Buchwald-Hartwig reactions) during the construction of the PROTAC, but its presence in the final molecule constitutes a potential liability.[11]

Benzylic Position Reactivity

The methylene (CH₂) group adjacent to the benzene ring is a well-known site for metabolic oxidation.

  • Benzylic Oxidation: Benzylic C-H bonds have a relatively low bond dissociation energy, making them prime targets for oxidation by CYP enzymes.[12] This enzymatic process typically introduces a hydroxyl group, converting the benzylic methylene into a secondary alcohol.[12][13][14] This new metabolite will have altered polarity, solubility, and binding characteristics.

  • Further Oxidation: The initially formed benzylic alcohol can be further oxidized to a ketone.[12] This two-step oxidation dramatically changes the linker's structure and physicochemical properties, almost certainly inactivating the PROTAC. The liver's P450 enzymes are highly efficient at this type of transformation.[14]

The following diagram illustrates the primary metabolic pathways that a PROTAC containing a 3-bromobenzyl group may undergo.

Metabolic Pathways cluster_0 PROTAC with 3-Bromobenzyl Linker cluster_1 Metabolic Transformation PROTAC Parent PROTAC (3-Bromobenzyl) Benzylic_OH Benzylic Alcohol Metabolite PROTAC->Benzylic_OH CYP450 Oxidation (Benzylic Hydroxylation) Debrominated Debrominated Metabolite PROTAC->Debrominated Reductive or Oxidative Dehalogenation GSH_Adduct GSH Adduct PROTAC->GSH_Adduct GST-mediated S_NAr Benzylic_Ketone Benzylic Ketone Metabolite Benzylic_OH->Benzylic_Ketone Further Oxidation

Caption: Potential metabolic liabilities of the 3-bromobenzyl group.

Experimental Assessment of Reactivity and Stability

To de-risk the inclusion of a 3-bromobenzyl linker, a series of standardized in vitro assays should be performed. The goal is to quantify the rate of metabolism and identify the resulting metabolites and degradation products.

Protocol 1: In Vitro Metabolic Stability in Liver Microsomes

This assay is the industry standard for evaluating Phase I metabolic stability and is primarily used to assess susceptibility to CYP-mediated oxidation.[15] Liver microsomes are subcellular fractions that are rich in CYP enzymes.[15]

Objective: To determine the rate of disappearance of the parent PROTAC and identify major metabolites when incubated with human liver microsomes.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Test Compound Stock: Prepare a 10 mM stock solution of the PROTAC in DMSO.

    • Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).[16]

    • Liver Microsomes: Thaw pooled human liver microsomes (e.g., from XenoTech or BioIVT) on ice. Dilute to a working concentration of 1 mg/mL in phosphate buffer.[17]

    • NADPH Regenerating System (Cofactor): Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer. This system ensures a constant supply of NADPH, which is required for CYP enzyme activity.[15][18]

    • Positive Controls: Prepare solutions of known rapidly and slowly metabolized compounds (e.g., Midazolam and Dextromethorphan) to validate the assay performance.[16]

    • Quenching Solution: Prepare acetonitrile containing a suitable internal standard (IS) for LC-MS/MS analysis.

  • Incubation:

    • Pre-warm the microsomal solution and buffer to 37°C.

    • In a 96-well plate, add the PROTAC stock solution to the microsomal suspension to achieve a final substrate concentration of 1 µM.[16] Ensure the final DMSO concentration is below 0.5%.[16]

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Set up parallel incubations without the NADPH system (negative control) to check for non-enzymatic degradation.

    • Incubate the plate at 37°C with shaking.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.[16]

    • Immediately quench the reaction by adding it to a well containing the cold acetonitrile/IS solution. This stops the enzymatic reaction and precipitates the proteins.

  • Sample Processing & Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

    • Analyze the samples to quantify the remaining parent PROTAC at each time point relative to the internal standard.

Data Presentation and Interpretation:

The percentage of the parent compound remaining is plotted against time. From the slope of the line on a semi-log plot, the half-life (t½) and intrinsic clearance (Cl_int) can be calculated.

Compound IDTest Concentration (µM)Microsomal Protein (mg/mL)Half-Life (t½, min)Intrinsic Clearance (µL/min/mg)Major Metabolites Observed
PROTAC-X-Br1.00.52527.7M+16 (Benzylic Hydroxylation)
PROTAC-Y-F1.00.5> 60< 11.5None Detected
Midazolam (Control)1.00.5886.6M+16

A short half-life (<30 min) suggests high metabolic liability. The identification of an "M+16" metabolite (parent mass + 16 Da) is a strong indicator of oxidation, likely at the benzylic position.

Protocol 2: Chemical Stability and Forced Degradation

Forced degradation studies are designed to intentionally stress the molecule to identify potential degradation pathways and products that might form under various chemical conditions.[19][20][21] This helps to establish the molecule's intrinsic stability.[20]

Objective: To assess the stability of the 3-bromobenzyl linker under hydrolytic, oxidative, and photolytic stress conditions, as recommended by ICH guidelines.[22]

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the PROTAC in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions: Expose aliquots of the stock solution to the following conditions. The goal is to achieve 5-20% degradation.[19][22]

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% Hydrogen Peroxide (H₂O₂) at room temperature for 24 hours.[22]

    • Photolytic Degradation: Expose the solution to a light source providing at least 1.2 million lux-hours and 200 watt-hours/m² of UV light.[21]

    • Thermal Degradation: Heat the solution at 80°C for 48 hours.

  • Sample Analysis:

    • After the designated exposure time, neutralize the acidic and basic samples.

    • Analyze all samples, including an unstressed control, by a stability-indicating HPLC method (typically with UV and MS detection) to quantify the parent compound and detect any degradation products.

Data Presentation and Interpretation:

Results should be summarized to show the percentage of the parent compound remaining and the formation of major degradants.

Stress Condition% Parent RemainingMajor Degradant Peak (RT)Putative Identity
Control (t=0)100%--
0.1 M HCl, 60°C98.5%-Stable
0.1 M NaOH, 60°C97.2%-Stable
3% H₂O₂, RT85.1%5.2 minM+16 (Oxidized Product)
Photolytic (UV/Vis)99.0%-Stable

Significant degradation under oxidative stress (H₂O₂) points to a chemical liability. The formation of an M+16 product corroborates the findings from the microsomal stability assay, suggesting the benzylic position is susceptible to oxidation.

Decision-Making and Mitigation Strategies

The data gathered from these stability assays provide a clear roadmap for the drug development team.

Decision Workflow Start PROTAC with 3-Bromobenzyl Linker Assay Perform Metabolic & Forced Degradation Assays Start->Assay Evaluate Evaluate Stability Data (t½, CL_int, Degradants) Assay->Evaluate Stable High Stability (t½ > 60 min, <5% degradation) Evaluate->Stable Stable Unstable Low Stability (t½ < 30 min, >15% degradation) Evaluate->Unstable Unstable Proceed Proceed to Further Pharmacokinetic/Efficacy Studies Stable->Proceed Mitigate Initiate Mitigation Strategy Unstable->Mitigate Strategy1 Strategy 1: Block Metabolic Site (e.g., gem-dimethyl) Mitigate->Strategy1 Strategy2 Strategy 2: Replace Linker Moiety (e.g., use fluoro-benzyl or non-benzylic rigid linker) Mitigate->Strategy2 ReSynthesize Re-synthesize & Re-test Strategy1->ReSynthesize Strategy2->ReSynthesize ReSynthesize->Assay

Caption: Workflow for assessing and mitigating linker reactivity.

If the 3-bromobenzyl group is identified as a metabolic liability, several rational design strategies can be employed:

  • Metabolic Blocking: Introduce steric hindrance at the site of metabolism. Replacing the benzylic hydrogens with methyl groups (a gem-dimethyl substitution) can effectively block CYP450-mediated oxidation.

  • Electronic Modulation: Replace the bromine with a more electron-withdrawing and metabolically stable fluorine atom. This can alter the electronic properties of the ring and may disfavor oxidation.

  • Scaffold Hopping: If the benzylic position is untenable, replace the entire 3-bromobenzyl moiety with a different rigid linker element, such as a piperazine, piperidine, or a triazole-containing structure, which are known to have good metabolic stability.[1][]

Conclusion

The 3-bromobenzyl group is a synthetically useful and structurally valuable component for PROTAC linker design. However, its inherent reactivity at both the aryl bromide and, more critically, the benzylic position, necessitates a rigorous and early assessment of its chemical and metabolic stability. By employing standardized in vitro assays, such as microsomal stability and forced degradation studies, researchers can quantify these liabilities and make data-driven decisions. Identifying and mitigating potential instability early in the design-make-test-analyze cycle is paramount to developing safe, effective, and robust PROTAC therapeutics.

References

  • Precise PEG. (n.d.). Linkers in PROTACs.
  • Mercell. (n.d.). Metabolic stability in liver microsomes.
  • Open Exploration Publishing. (2020, October 30). Novel approaches for the rational design of PROTAC linkers.
  • BOC Sciences. (n.d.). Overview of PROTAC Linkers: Types and Design.
  • AiFChem. (2025, August 14). What Is a PROTAC Linker and Its Role in Modern Drug Discovery.
  • Benchchem. (n.d.). A Comparative Guide to the Chemical Stability of PROTAC Linkers.
  • STEMart. (n.d.). Forced Degradation Studies.
  • ResolveMass Laboratories. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • protocols.io. (2024, December 9). Microsomal stability assay for human and mouse liver microsomes.
  • Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
  • Evotec. (n.d.). Microsomal Stability | Cyprotex ADME-Tox Solutions.
  • NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.
  • MedCrave online. (2016, December 14). Forced Degradation Studies.
  • PubMed Central (PMC). (n.d.). Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity.
  • IVT Network. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • NIH. (n.d.). Role of Biotransformation Studies in Minimizing Metabolism-Related Liabilities in Drug Discovery.
  • PubMed Central (PMC). (n.d.). Synthesis of Benzylic Alcohols by C–H Oxidation.
  • Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation.
  • Royal Society of Chemistry. (n.d.). Chapter 9: Drug Metabolism by Cytochrome P450: A Tale of Multistate Reactivity.
  • Domainex. (2022, August 8). Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag.
  • NIH. (n.d.). Current strategies for the design of PROTAC linkers: a critical review.
  • Princeton University. (n.d.). Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis.
  • ScienceDirect. (2024, November 16). Characteristic roadmap of linker governs the rational design of PROTACs.
  • ResearchGate. (n.d.). of the linkers used in PROTAC design. PROTAC, proteolysis targeting chimaeras.
  • Cresset. (n.d.). Improving properties of heterobifunctional degraders via single-point changes to linkers.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of PROTACs Utilizing 1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane

Introduction: A Novel Building Block for PROTAC Linker Diversification Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Building Block for PROTAC Linker Diversification

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of disease-causing proteins.[1][2] These heterobifunctional molecules are composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase) that precedes ubiquitination and degradation.[3]

This application note introduces 1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane as a versatile building block for the synthesis of PROTACs. This compound offers a unique combination of a reactive handle for linker elongation and a stable, yet deprotectable, orthoformate moiety. The 3-bromobenzyl group provides a site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, allowing for the covalent attachment to either the E3 ligase ligand or the POI-binding ligand.[4][5][6] The 4-methyl-2,6,7-trioxabicyclo[2.2.2]octane group serves as a rigid, protected carboxylic acid surrogate that is stable to a wide range of reaction conditions, including those typically employed in cross-coupling reactions, but can be hydrolyzed to the corresponding carboxylic acid under acidic conditions.

This guide provides detailed protocols and expert insights for researchers, scientists, and drug development professionals on leveraging this building block to construct diverse PROTAC libraries.

The Strategic Advantage of 1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane in PROTAC Synthesis

The unique structure of this building block offers several strategic advantages in the design and synthesis of PROTACs:

  • Modular and Versatile Linker Construction: The aryl bromide functionality is a linchpin for a variety of palladium-catalyzed cross-coupling reactions. This enables the facile introduction of diverse chemical moieties to modulate linker length, rigidity, and polarity, which are critical parameters for optimizing PROTAC activity.

  • Orthogonal Functionality: The bicyclic orthoformate is stable under the basic and nucleophilic conditions often used in organic synthesis, including the cross-coupling reactions mentioned above. This orthogonality allows for the selective functionalization of the bromobenzyl group without affecting the protected carboxylic acid.

  • Latent Carboxylic Acid: The orthoformate can be unmasked to reveal a carboxylic acid. This functionality can serve as a handle for further conjugation, for example, through amide bond formation, or it can be a key pharmacophoric feature of the final PROTAC.

  • Rigidity and Conformational Control: The bicyclic orthoformate introduces a degree of rigidity into the linker, which can be advantageous in pre-organizing the PROTAC molecule for optimal ternary complex formation.[7]

Core Synthetic Strategies and Protocols

The primary utility of 1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane lies in its ability to undergo palladium-catalyzed cross-coupling reactions. Below are detailed protocols for three key transformations, illustrating how this building block can be coupled to representative precursors of E3 ligase ligands or POI binders.

Workflow for PROTAC Synthesis

The general workflow for incorporating this building block into a PROTAC involves a multi-step process that leverages orthogonal protection strategies.

PROTAC Synthesis Workflow cluster_0 Linker Elongation & Functionalization cluster_1 PROTAC Assembly cluster_2 Characterization & Analysis BuildingBlock 1-(3-Bromobenzyl)-4-methyl- 2,6,7-trioxabicyclo[2.2.2]octane Coupling Pd-Catalyzed Cross-Coupling (Suzuki, Sonogashira, Buchwald-Hartwig) BuildingBlock->Coupling With E3 or POI Ligand Precursor Intermediate Functionalized Linker Intermediate Coupling->Intermediate FinalCoupling Coupling to Second Ligand Intermediate->FinalCoupling Deprotection Optional Orthoformate Deprotection (Acidic Conditions) FinalCoupling->Deprotection FinalPROTAC Final PROTAC FinalCoupling->FinalPROTAC Directly if deprotection is not needed Deprotection->FinalPROTAC Analysis LC-MS, NMR, Biological Assays FinalPROTAC->Analysis

Caption: A generalized workflow for the synthesis of PROTACs.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an aryl halide and an organoboron compound.[8][9] This reaction is ideal for connecting the bromobenzyl building block to a boronic acid or ester derivative of an E3 ligase ligand or a POI binder.

Reaction Scheme:

Materials:

ReagentM.W. ( g/mol )Stoichiometry
1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane299.151.0 eq
Arylboronic AcidVaries1.2 eq
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))1155.560.05 eq
Potassium Carbonate (K₂CO₃)138.213.0 eq
Toluene--
Water--

Procedure:

  • To a dry round-bottom flask, add 1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add Pd(PPh₃)₄ (0.05 eq) to the flask.

  • Add a degassed solvent mixture of toluene and water (typically in a 4:1 to 10:1 ratio, ensuring the reactants are soluble).

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Expertise & Experience: The choice of a palladium(0) catalyst like Pd(PPh₃)₄ is common for Suzuki couplings of aryl bromides. The aqueous base is crucial for the transmetalation step of the catalytic cycle. Degassing the solvent is important to prevent oxidation and deactivation of the palladium catalyst.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds by coupling an aryl halide with an amine.[10][11] This is a highly effective strategy for linking the bromobenzyl building block to an amine-functionalized E3 ligase ligand (e.g., a derivative of lenalidomide or pomalidomide) or POI binder.

Reaction Scheme:

Materials:

ReagentM.W. ( g/mol )Stoichiometry
1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane299.151.0 eq
AmineVaries1.2 eq
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))915.720.025 eq
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)476.660.1 eq
Sodium tert-butoxide (NaOtBu)96.101.5 eq
Toluene (anhydrous)--

Procedure:

  • In a glovebox or under an inert atmosphere, add 1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane (1.0 eq), the amine (1.2 eq), and sodium tert-butoxide (1.5 eq) to a dry Schlenk tube.

  • In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ (0.025 eq) and XPhos (0.1 eq) in anhydrous toluene.

  • Add the catalyst solution to the Schlenk tube containing the reactants.

  • Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with stirring.

  • Monitor the reaction progress by LC-MS. The reaction is typically complete within 4-12 hours.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expertise & Experience: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like XPhos is highly effective for the amination of aryl bromides.[12] Sodium tert-butoxide is a strong, non-nucleophilic base commonly used in this reaction. The reaction should be carried out under strictly anhydrous and inert conditions to ensure catalyst activity.

Protocol 3: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[5][13] This reaction is useful for introducing a rigid alkyne linker, which can then be further functionalized, for example, via "click" chemistry.

Reaction Scheme:

Materials:

ReagentM.W. ( g/mol )Stoichiometry
1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane299.151.0 eq
Terminal AlkyneVaries1.5 eq
PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) chloride)701.900.03 eq
Copper(I) Iodide (CuI)190.450.06 eq
Triethylamine (Et₃N)101.193.0 eq
Tetrahydrofuran (THF, anhydrous)--

Procedure:

  • To a dry Schlenk tube, add 1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous THF, followed by triethylamine (3.0 eq) and the terminal alkyne (1.5 eq).

  • Stir the reaction mixture at room temperature or gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by TLC or LC-MS (typically 2-8 hours).

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Expertise & Experience: The Sonogashira coupling is typically performed under mild conditions. The use of a copper(I) co-catalyst is standard, although copper-free conditions have also been developed.[14] Triethylamine acts as both a base and a solvent in many cases.

Deprotection of the Bicyclic Orthoformate

Should the synthetic strategy require the unmasking of the carboxylic acid, the 2,6,7-trioxabicyclo[2.2.2]octane group can be readily hydrolyzed under acidic conditions.

Deprotection Scheme:

Procedure:

  • Dissolve the orthoformate-containing compound in a suitable solvent such as a mixture of tetrahydrofuran (THF) and water.

  • Add an acid, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA). The concentration of the acid and the reaction time will depend on the stability of other functional groups in the molecule.

  • Stir the reaction at room temperature and monitor its progress by LC-MS.

  • Upon completion, neutralize the reaction with a mild base if necessary and extract the product with an organic solvent.

  • Purify the resulting carboxylic acid as required.

Trustworthiness: This deprotection strategy is well-established for bicyclic orthoesters and provides a reliable method for revealing the carboxylic acid functionality at a late stage in the synthesis.[15]

Visualization of the Synthetic Strategy

PROTAC_Synthesis_Strategy cluster_final_steps Final PROTAC Assembly BuildingBlock 1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane Aryl Bromide + Protected Carboxylic Acid Suzuki Suzuki Coupling + R-B(OH)₂ BuildingBlock->Suzuki C-C bond Buchwald Buchwald-Hartwig Amination + R-NH₂ BuildingBlock->Buchwald C-N bond Sonogashira Sonogashira Coupling + R-C≡CH BuildingBlock->Sonogashira C-C≡ bond Intermediate_Suzuki Coupled Product Linker-Ligand 1 Suzuki->Intermediate_Suzuki Intermediate_Buchwald Coupled Product Linker-Ligand 1 Buchwald->Intermediate_Buchwald Intermediate_Sonogashira Coupled Product Linker-Ligand 1 Sonogashira->Intermediate_Sonogashira FinalCoupling Coupling with Ligand 2 Intermediate_Suzuki->FinalCoupling Intermediate_Buchwald->FinalCoupling Intermediate_Sonogashira->FinalCoupling FinalPROTAC Final PROTAC FinalCoupling->FinalPROTAC

Sources

Application

Application Notes and Protocols for the Incorporation of 1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane into a PROTAC

For Researchers, Scientists, and Drug Development Professionals Introduction: A Novel Building Block for PROTAC Synthesis Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that co-opts th...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Building Block for PROTAC Synthesis

Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that co-opts the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The linker is not merely a spacer but plays a critical role in the efficacy of the PROTAC, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[2] The modular nature of PROTACs allows for the systematic optimization of their components, and the availability of versatile chemical building blocks is paramount to this process.

This application note details the utility and experimental protocols for incorporating 1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane into a PROTAC scaffold. This building block offers two distinct points for chemical modification: a reactive 3-bromobenzyl group amenable to a variety of cross-coupling reactions for linker attachment, and a 4-methyl-2,6,7-trioxabicyclo[2.2.2]octane moiety, which serves as a stable protecting group for a carboxylic acid.[3] This ortho ester, often referred to as an OBO (4-methyl-2,6,7-trioxa-bicyclo[2.2.2]octan-1-yl) protecting group, is stable to basic conditions and can be readily deprotected under mild acidic conditions to reveal the carboxylic acid for subsequent amide bond formation.[3][4]

The strategic use of this building block allows for a modular and convergent synthetic approach, enabling the late-stage introduction of diversity in PROTAC design.

Strategic Overview of PROTAC Synthesis

The incorporation of 1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane into a PROTAC can be envisioned through a modular strategy. This approach allows for the independent synthesis and functionalization of the POI-linker and E3 ligase-linker components before their final conjugation.

DOT Script for PROTAC Synthesis Workflow

PROTAC_Synthesis_Workflow cluster_module1 Module 1: Linker Elaboration cluster_module2 Module 2: Deprotection cluster_module3 Module 3: Final PROTAC Assembly A 1-(3-Bromobenzyl)-4-methyl- 2,6,7-trioxabicyclo[2.2.2]octane B Functionalized Intermediate A->B C Functionalized Intermediate D Carboxylic Acid Intermediate C->D E Carboxylic Acid Intermediate G Final PROTAC E->G F POI-Linker-NH2

Caption: Modular workflow for PROTAC synthesis.

Experimental Protocols

Part 1: Functionalization of the 3-Bromobenzyl Group

The aryl bromide of the starting material serves as a versatile handle for introducing various linker moieties through well-established palladium-catalyzed cross-coupling reactions. Below are representative protocols for Suzuki-Miyaura and Sonogashira couplings.

Protocol 1.1: Suzuki-Miyaura Coupling for Aryl-Aryl Linker Formation

This protocol describes the coupling of the bromobenzyl building block with an arylboronic acid or ester, a common strategy to introduce rigidity and defined spatial orientation in the linker.[5][6][7][8]

ReagentMolar Eq.
1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane1.0
Arylboronic Acid/Ester1.2
Pd(dppf)Cl₂0.05
Cs₂CO₃2.5
Solvent (e.g., 1,4-Dioxane/Water)-

Step-by-Step Procedure:

  • To a reaction vessel, add 1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane, the arylboronic acid or ester, and cesium carbonate.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Add the palladium catalyst, Pd(dppf)Cl₂.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Protocol 1.2: Sonogashira Coupling for Alkynyl Linker Installation

The Sonogashira coupling is an effective method for forming a carbon-carbon bond between the aryl bromide and a terminal alkyne, introducing a linear and rigid linker element.[9][10][11][12]

ReagentMolar Eq.
1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane1.0
Terminal Alkyne1.5
Pd(PPh₃)₂Cl₂0.03
CuI0.05
Base (e.g., Triethylamine or Diisopropylethylamine)3.0
Solvent (e.g., Anhydrous THF or DMF)-

Step-by-Step Procedure:

  • Dissolve 1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane and the terminal alkyne in the anhydrous solvent under an inert atmosphere.

  • Add the base to the reaction mixture.

  • Add the copper(I) iodide and the palladium catalyst.

  • Stir the reaction at room temperature to 50 °C for 2-8 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, filter the mixture through a pad of celite to remove the catalysts.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

DOT Script for Cross-Coupling Reactions

Cross_Coupling Start 1-(3-Bromobenzyl)-4-methyl- 2,6,7-trioxabicyclo[2.2.2]octane Suzuki Suzuki-Miyaura Coupling (with Arylboronic Acid) Start->Suzuki Sonogashira Sonogashira Coupling (with Terminal Alkyne) Start->Sonogashira Product_Aryl Aryl-Substituted Intermediate Suzuki->Product_Aryl Product_Alkynyl Alkynyl-Substituted Intermediate Sonogashira->Product_Alkynyl

Caption: Cross-coupling functionalization pathways.

Part 2: Deprotection of the Ortho Ester to Reveal the Carboxylic Acid

The 2,6,7-trioxabicyclo[2.2.2]octane group is a robust protecting group for the carboxylic acid functionality. It can be efficiently removed under mild acidic conditions.[3]

Protocol 2.1: Acid-Catalyzed Hydrolysis of the Ortho Ester

ReagentConcentration/Amount
Functionalized Intermediate from Part 11.0 eq
Acid (e.g., Trifluoroacetic acid, Hydrochloric acid)Catalytic to stoichiometric
Solvent (e.g., Dichloromethane/Water, THF/Water)-

Step-by-Step Procedure:

  • Dissolve the ortho ester-protected intermediate in a suitable organic solvent (e.g., dichloromethane or THF).

  • Add water to the reaction mixture.

  • Add the acid (e.g., a few drops of TFA or a 1M aqueous HCl solution) and stir the mixture at room temperature.

  • Monitor the reaction progress by LC-MS. The hydrolysis is typically complete within 1-4 hours.

  • Upon completion, neutralize the reaction with a mild base such as sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the carboxylic acid.

Part 3: Final PROTAC Assembly via Amide Bond Formation

The newly deprotected carboxylic acid can be coupled with an amine-functionalized POI ligand or E3 ligase ligand using standard peptide coupling reagents.

Protocol 3.1: Amide Coupling with HATU

ReagentMolar Eq.
Carboxylic Acid Intermediate from Part 21.0
Amine-functionalized POI/E3 Ligand1.1
HATU1.2
DIPEA3.0
Solvent (e.g., Anhydrous DMF)-

Step-by-Step Procedure:

  • Dissolve the carboxylic acid intermediate in anhydrous DMF under an inert atmosphere.

  • Add HATU and DIPEA to the solution and stir for 10-15 minutes to pre-activate the carboxylic acid.

  • Add the amine-functionalized POI or E3 ligase ligand to the reaction mixture.

  • Stir at room temperature for 2-12 hours, monitoring the reaction by LC-MS.

  • Once the reaction is complete, dilute the mixture with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous lithium chloride solution to remove DMF, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the final PROTAC using preparative HPLC.[13][14]

Characterization and Validation

The synthesized intermediates and the final PROTAC should be thoroughly characterized to confirm their identity and purity.

TechniquePurpose
¹H and ¹³C NMR Structural elucidation and confirmation of covalent modifications.
High-Resolution Mass Spectrometry (HRMS) Determination of the exact mass and confirmation of molecular formula.[15][16][17][18][19]
HPLC/UPLC Assessment of purity and analytical separation.[13][14]

Conclusion and Future Perspectives

1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane is a valuable and versatile building block for the synthesis of PROTACs. Its dual functionality allows for a modular and convergent synthetic strategy, facilitating the rapid generation of PROTAC libraries with diverse linker architectures. The protocols outlined in this application note provide a robust framework for researchers to incorporate this building block into their PROTAC design and discovery workflows, ultimately accelerating the development of novel targeted protein degraders.

References

  • Degrader Building Blocks | LYTAC & PROTAC Degraders. Bio-Techne. Available at: [Link]

  • Targeted Protein Degradation at Syngene. AWS. Available at: [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312. Available at: [Link]

  • The three-stage mechanism for the specific acid-catalysed hydrolysis of cyclic orthoester. ResearchGate. Available at: [Link]

  • Ester Deprotection. ACS GCI Pharmaceutical Roundtable. Available at: [Link]

  • Gföllner, C., et al. (2020). Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy. ACS Central Science, 6(7), 1193–1200. Available at: [Link]

  • Dong, J., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry, 12(10), 947–964. Available at: [Link]

  • Deslongchamps, P., et al. (1975). The Hydrolysis of Cyclic Orthoesters. Stereoelectronic Control in the Cleavage of Hemiorthoester Tetrahedral Intermediates. Canadian Journal of Chemistry, 53(11), 1601–1615. Available at: [Link]

  • Li, Y., et al. (2022). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. bioRxiv. Available at: [Link]

  • Gföllner, C., et al. (2020). Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy. ACS Central Science. Available at: [Link]

  • Advancing Drug Discovery with PROTAC Building Blocks. (2024). YouTube. Available at: [Link]

  • Bouab, O., et al. (1980). Acid catalysed hydrolysis of orthoesters. Canadian Journal of Chemistry, 58(6), 567–573. Available at: [Link]

  • Ortho ester. Wikipedia. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. Available at: [Link]

  • Gföllner, C., et al. (2019). Native mass spectrometry can effectively predict PROTAC efficacy. bioRxiv. Available at: [Link]

  • Li, J., et al. (2025). Application of mass spectrometry for the advancement of PROTACs. Journal of Pharmaceutical Analysis. Available at: [Link]

  • Harris, P. A., et al. (2025). Methods to accelerate PROTAC drug discovery. RSC Medicinal Chemistry. Available at: [Link]

  • Fors, B. P., et al. (2012). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Journal of the American Chemical Society, 134(36), 14686–14689. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • Wipf, P. (1999). Synthetic applications of ortho esters. Pure and Applied Chemistry, 71(3), 415–421. Available at: [Link]

  • Protecting and Deprotecting groups in Organic Chemistry. (2016). Slideshare. Available at: [Link]

  • Kocienski, P. J. (2005). Protecting Groups. Thieme.
  • Suzuki coupling reaction of aryl bromides with arylboronic acidsa. ResearchGate. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Suzuki-Miyaura cross coupling reactions of aryl/heteroaryl bromides with arylboronic acids a with PdNP@PPh 2 -SiO 2 as catalyst. ResearchGate. Available at: [Link]

  • Preparation of 1-[N-Benzyloxycarbonyl-(1S)-1-amino-2 ... UQ eSpace. Available at: https://espace.library.uq.edu.au/view/UQ:283623/HNMR_1_1S_1_amino_2_phenylethyl_4_methyl_2_6_7_trioxabicyclo_2_2_2_octane.pdf
  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Method Development of Proteolysis Targeting Chimera (PROTAC) Compound ARV-825 Forced Degradation Sample Using the Systematic Screening Protocol. Waters Corporation. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. (2025). ResearchGate. Available at: [Link]

  • Thiol-thiol cross-clicking using bromo-ynone reagents. (2025). Nature Communications. Available at: [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084–5121. Available at: [Link]

  • Design, Synthesis, and Evaluation of Trivalent PROTACs Having a Functionalization Site with Controlled Orientation. Semantic Scholar. Available at: [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

  • Improved preparation of halopropyl bridged carboxylic ortho esters. (2008). Arkivoc, 2008(15), 233–241. Available at: [Link]

  • Palladium-Catalyzed Direct α-Aryation of Benzyl Thioethers with Aryl Bromides. (2014). Advanced Synthesis & Catalysis, 356(11-12), 2517–2524. Available at: [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy. Available at: [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. OUCI. Available at: [Link]

  • Click chemistry in the development of PROTACs. (2023). Chemical Society Reviews. Available at: [Link]

  • Design, Synthesis, and Activity Evaluation of BRD4 PROTAC Based on Alkenyl Oxindole-DCAF11 Pair. (2024). Journal of Medicinal Chemistry. Available at: [Link]

Sources

Method

Coupling reactions with 1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane

An In-Depth Technical Guide to Palladium-Catalyzed Cross-Coupling Reactions with 1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane Introduction: The Strategic Value of a Rigid Scaffold in Modern Synthesis In th...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Palladium-Catalyzed Cross-Coupling Reactions with 1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane

Introduction: The Strategic Value of a Rigid Scaffold in Modern Synthesis

In the landscape of contemporary drug discovery and materials science, the demand for molecular scaffolds that offer both structural rigidity and synthetic versatility is paramount. 1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane (M.W.: 299.2 g/mol , CAS: 951885-61-3) emerges as a compound of significant interest, embodying these critical attributes.[1][2] Its structure features a bicyclic orthoester, a conformationally locked cage system, which provides a predictable three-dimensional vector for substituents. This rigid core is attached to a bromobenzyl group, presenting a reactive handle—the aryl bromide—perfectly poised for a variety of palladium-catalyzed cross-coupling reactions.

The 2,6,7-trioxabicyclo[2.2.2]octane moiety, derived from orthoformates, is not merely a structural placeholder; it imparts specific physicochemical properties, such as increased solubility and metabolic stability, making it an attractive bioisostere in medicinal chemistry.[3] Its classification as a "Protein Degrader Building Block" underscores its utility in the synthesis of complex molecules like PROTACs (Proteolysis Targeting Chimeras), where precise spatial orientation of linked moieties is crucial for biological activity.[2]

This guide provides detailed application notes and protocols for leveraging the synthetic potential of this molecule through four cornerstone palladium-catalyzed cross-coupling reactions. These transformations are fundamental tools in modern organic synthesis, a fact highlighted by the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki for their pioneering work in this field.[4][5][6] For researchers, scientists, and drug development professionals, mastering these protocols enables the rapid generation of novel analogues and complex molecular architectures from this versatile building block.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for the formation of carbon-carbon bonds, particularly for creating biaryl structures.[6] It involves the reaction of an organohalide with an organoboron species, typically a boronic acid or its ester derivative.[6][7] The reaction is renowned for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing reagents.[7]

Mechanistic Rationale

The catalytic cycle is a well-established sequence involving Pd(0) and Pd(II) intermediates.[8]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane. This is often the rate-determining step, and its efficiency is enhanced by electron-rich, bulky phosphine ligands.[6][9]

  • Transmetalation: The organoboron species is activated by a base (e.g., K₃PO₄, K₂CO₃) to form a more nucleophilic boronate complex.[7][8] This complex then transfers its organic group to the palladium(II) center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst.[6][8]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 L₂Pd(0) PdII_Aryl L₂Pd(II)(Aryl)(Br) Pd0->PdII_Aryl Ar-Br OA Oxidative Addition PdII_Biaryl L₂Pd(II)(Aryl)(R') PdII_Aryl->PdII_Biaryl R'-B(OR)₂ TM Transmetalation PdII_Biaryl->Pd0 Ar-R' Product Ar-R' RE Reductive Elimination ArylBr Ar-Br Boronic R'-B(OR)₂ + Base

Caption: Generalized Suzuki-Miyaura catalytic cycle.

Expert Insights: Component Selection
  • Palladium Precatalyst: Pd(OAc)₂ and Pd₂(dba)₃ are common, stable Pd(II) and Pd(0) sources, respectively.[9] They are reduced in situ to the active Pd(0) species.

  • Ligand: Bulky, electron-rich biarylphosphine ligands such as SPhos are highly effective for coupling aryl bromides, even at room temperature, as they promote both oxidative addition and reductive elimination.[10]

  • Base: An inorganic base like K₃PO₄ is crucial for activating the boronic acid for transmetalation.[10] It is generally effective and compatible with many functional groups.

  • Solvent: A mixture of a polar aprotic solvent like THF or 1,4-dioxane with water is often used to dissolve both the organic and inorganic reagents.

Protocol: Suzuki-Miyaura Coupling

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane (1.0 eq.), the desired arylboronic acid (1.5 eq.), and potassium phosphate (K₃PO₄·H₂O, 3.0 eq.).

  • Catalyst Addition: In a separate vial, pre-mix the palladium(II) acetate (Pd(OAc)₂, 0.02 eq.) and SPhos (0.04 eq.). Add this catalyst/ligand mixture to the Schlenk flask.

  • Solvent Addition: Add anhydrous 1,4-dioxane and water (e.g., 4:1 v/v) via syringe. The final concentration should be approximately 0.1 M with respect to the aryl bromide.

  • Degassing: Subject the reaction mixture to three cycles of vacuum/backfill with the inert gas to ensure all oxygen is removed.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

ParameterValue/ReagentPurpose
Aryl Halide 1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octaneElectrophile
Nucleophile Arylboronic Acid (1.5 eq.)Source of new aryl group
Pd Source Pd(OAc)₂ (2 mol%)Precatalyst
Ligand SPhos (4 mol%)Stabilize & activate Pd
Base K₃PO₄·H₂O (3.0 eq.)Activates boronic acid
Solvent 1,4-Dioxane/H₂O (4:1)Dissolves reagents
Temperature 80-100 °CReaction kinetics
Atmosphere Inert (N₂ or Ar)Prevents catalyst oxidation

Sonogashira Coupling: Accessing Arylalkynes

The Sonogashira reaction is a powerful method for forming a C(sp²)–C(sp) bond by coupling an aryl halide with a terminal alkyne.[11][12] The resulting arylalkynes are versatile intermediates in organic synthesis. The classic protocol employs a dual catalytic system of palladium and copper(I).[11][13] However, copper-free variants have gained prominence to prevent the undesirable Glaser homocoupling of the alkyne substrate.[12][14]

Mechanistic Rationale (Copper-Free)

In the absence of copper, the base plays a more direct role in generating the palladium-acetylide intermediate.

  • Oxidative Addition: As in the Suzuki coupling, a Pd(0) complex undergoes oxidative addition with the aryl bromide.[15]

  • Deprotonation & Alkyne Binding: The terminal alkyne coordinates to the Pd(II) center. A strong amine base then deprotonates the alkyne to form a palladium-acetylide complex.

  • Reductive Elimination: The aryl group and the acetylide ligand are reductively eliminated from the palladium center, forming the product and regenerating the Pd(0) catalyst.[15]

Sonogashira_Cycle cluster_main Copper-Free Sonogashira Cycle Pd0 L₂Pd(0) PdII_Aryl L₂Pd(II)(Aryl)(Br) Pd0->PdII_Aryl Ar-Br OA Oxidative Addition PdII_Alkyne L₂Pd(II)(Aryl)(C≡CR') PdII_Aryl->PdII_Alkyne R'-C≡CH Deprot Deprotonation/ Ligand Exchange PdII_Alkyne->Pd0 Ar-C≡CR' Product Ar-C≡CR' RE Reductive Elimination ArylBr Ar-Br Alkyne R'-C≡CH + Base

Caption: Simplified copper-free Sonogashira cycle.

Expert Insights: Component Selection
  • Palladium Precatalyst: A combination of (AllylPdCl)₂ with a phosphine ligand is highly effective for generating the active Pd(0) catalyst at room temperature.[14]

  • Ligand: Tri(tert-butyl)phosphine (P(t-Bu)₃) is a bulky and electron-rich ligand that promotes the coupling of aryl bromides under mild conditions.[11][14]

  • Base: A strong amine base like diisopropylethylamine (DIPEA) or triethylamine (Et₃N) serves both as the base to deprotonate the alkyne and often as the solvent.[16]

  • Solvent: While the amine base can be the solvent, a co-solvent like DMF or THF is often used to ensure solubility of all components.[14]

Protocol: Copper-Free Sonogashira Coupling

Step-by-Step Methodology:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add 1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane (1.0 eq.) and the terminal alkyne (1.2 eq.).

  • Solvent/Base Addition: Add anhydrous solvent (e.g., DMF) and the amine base (e.g., DIPEA, 2.0 eq.).

  • Catalyst Preparation: In a separate glovebox or Schlenk tube, prepare the catalyst solution by dissolving the palladium precatalyst (e.g., (AllylPdCl)₂, 2.5 mol%) and the phosphine ligand (e.g., P(t-Bu)₃, 10 mol%) in a small amount of the reaction solvent.

  • Catalyst Addition: Add the catalyst solution to the reaction flask via syringe.

  • Degassing: Degas the mixture thoroughly with three vacuum/backfill cycles.

  • Reaction: Stir the reaction at room temperature. The reaction is often complete within a few hours to overnight. Monitor by TLC or LC-MS.[14]

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

ParameterValue/ReagentPurpose
Aryl Halide 1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octaneElectrophile
Nucleophile Terminal Alkyne (1.2 eq.)Source of alkyne group
Pd Source (AllylPdCl)₂ (2.5 mol%)Precatalyst
Ligand P(t-Bu)₃ (10 mol%)Stabilize & activate Pd
Base DIPEA (2.0 eq.)Deprotonates alkyne
Solvent DMFDissolves reagents
Temperature Room TemperatureMild reaction conditions
Atmosphere Inert (N₂ or Ar)Prevents catalyst oxidation

Buchwald-Hartwig Amination: Constructing C–N Bonds

The Buchwald-Hartwig amination is a transformative reaction that enables the formation of carbon-nitrogen bonds by coupling aryl halides with amines.[17][18] This reaction has revolutionized the synthesis of anilines and their derivatives, which are ubiquitous in pharmaceuticals and materials.[17] The reaction typically requires a palladium catalyst, a suitable phosphine ligand, and a strong, non-nucleophilic base.[18][19]

Mechanistic Rationale

The mechanism is analogous to other cross-coupling reactions but involves the formation of a palladium-amido complex.

  • Oxidative Addition: A Pd(0) catalyst inserts into the aryl-bromine bond.[18]

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex. The strong base deprotonates the coordinated amine to form a palladium-amido intermediate, releasing the halide.[18][19]

  • Reductive Elimination: The aryl group and the amido ligand reductively eliminate to form the C-N bond of the product arylamine, regenerating the Pd(0) catalyst.[18]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Amination Cycle Pd0 L₂Pd(0) PdII_Aryl L₂Pd(II)(Aryl)(Br) Pd0->PdII_Aryl Ar-Br OA Oxidative Addition PdII_Amide L₂Pd(II)(Aryl)(NR'R'') PdII_Aryl->PdII_Amide R'R''NH Amidation Amine Coordination & Deprotonation PdII_Amide->Pd0 Ar-NR'R'' Product Ar-NR'R'' RE Reductive Elimination ArylBr Ar-Br Amine R'R''NH + Base

Caption: Catalytic cycle for Buchwald-Hartwig amination.

Expert Insights: Component Selection
  • Catalyst System: A combination of a palladium source like Pd₂(dba)₃ and a specialized biarylphosphine ligand (e.g., RuPhos, XPhos) is typically required. These bulky ligands facilitate the challenging reductive elimination step to form the C-N bond.

  • Base: A strong, sterically hindered base is essential. Sodium tert-butoxide (NaOtBu) is the most common choice as it is strong enough to deprotonate the amine complex without acting as a competing nucleophile.[18]

  • Solvent: Anhydrous, non-protic solvents like toluene or 1,4-dioxane are used to prevent quenching the strong base.

Protocol: Buchwald-Hartwig Amination

Step-by-Step Methodology:

  • Reaction Setup (Glovebox Recommended): In an inert atmosphere glovebox, add sodium tert-butoxide (NaOtBu, 1.5 eq.) to an oven-dried vial or Schlenk tube.

  • Reagent Addition: Add 1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane (1.0 eq.), the amine (1.2 eq.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the ligand (e.g., RuPhos, 2-4 mol%).

  • Solvent Addition: Add anhydrous toluene or 1,4-dioxane.

  • Reaction: Seal the vessel and remove it from the glovebox. Heat the mixture with vigorous stirring (e.g., 100 °C). Monitor reaction progress by LC-MS.

  • Work-up: After cooling, carefully quench the reaction by adding water. Dilute with ethyl acetate and filter through a pad of celite to remove palladium black.

  • Extraction: Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

ParameterValue/ReagentPurpose
Aryl Halide 1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octaneElectrophile
Nucleophile Primary or Secondary Amine (1.2 eq.)Nitrogen source
Pd Source Pd₂(dba)₃ (1-2 mol%)Precatalyst
Ligand RuPhos or XPhos (2-4 mol%)Promotes C-N elimination
Base NaOtBu (1.5 eq.)Strong, non-nucleophilic base
Solvent Toluene or 1,4-DioxaneAnhydrous, non-protic medium
Temperature 100 °CReaction kinetics
Atmosphere Inert (N₂ or Ar)Protects catalyst and base

Heck-Mizoroki Coupling: Arylation of Alkenes

The Heck reaction creates a new C-C bond by coupling an aryl halide with an alkene, typically forming a substituted alkene product.[4][20] It is a cornerstone of vinylation and arylation chemistry. The reaction requires a palladium catalyst, a base, and typically a polar aprotic solvent.[20][21]

Mechanistic Rationale

The Heck reaction follows a distinct pathway involving migratory insertion and β-hydride elimination.

  • Oxidative Addition: A Pd(0) catalyst inserts into the aryl-bromine bond to form an arylpalladium(II) complex.[20]

  • Migratory Insertion (Syn-Carbopalladation): The alkene coordinates to the palladium center, followed by insertion of the alkene into the aryl-palladium bond. This step proceeds via a syn-addition.[20]

  • β-Hydride Elimination: A hydrogen atom on the carbon β to the palladium is eliminated, forming a palladium-hydride species and the alkene product. This step requires a free rotation around the newly formed C-C bond, and elimination usually occurs to give the more thermodynamically stable trans (E) isomer.[20]

  • Catalyst Regeneration: The base neutralizes the generated HBr and facilitates the reductive elimination of H-X from the palladium-hydride complex to regenerate the active Pd(0) catalyst.[20]

Heck_Cycle cluster_main Heck-Mizoroki Catalytic Cycle Pd0 Pd(0)L₂ PdII_Aryl ArPd(II)(Br)L₂ Pd0->PdII_Aryl Ar-Br OA Oxidative Addition PdII_Alkyl R-Pd(II)(Br)L₂ PdII_Aryl->PdII_Alkyl Alkene Insertion Migratory Insertion PdII_Hydride HPd(II)(Br)L₂ PdII_Alkyl->PdII_Hydride Product Product Substituted Alkene BetaElim β-Hydride Elimination PdII_Hydride->Pd0 + Base Regen Regeneration ArylBr Ar-Br Alkene Alkene Base + Base

Caption: Catalytic cycle for the Heck-Mizoroki reaction.

Expert Insights: Component Selection
  • Catalyst: Simple palladium salts like Pd(OAc)₂ are effective. For less reactive aryl bromides, pre-formed catalysts or the addition of phosphine ligands can be beneficial.[21]

  • Base: An inorganic base like K₂CO₃ or an organic base like Et₃N is required to neutralize the HX produced in the reaction.[20][21]

  • Solvent: Polar aprotic solvents such as DMF or DMAc are standard choices as they effectively dissolve the catalyst and reagents.[20][21]

  • Temperature: Heck reactions often require elevated temperatures (80-140 °C) to proceed at a reasonable rate, especially with aryl bromides.[21][22]

Protocol: Heck-Mizoroki Coupling

Step-by-Step Methodology:

  • Reaction Setup: To a Schlenk tube, add 1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane (1.0 eq.), the alkene (e.g., n-butyl acrylate, 1.5 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%). If a ligand is used (e.g., PPh₃), add it at this stage (2-4 mol%).

  • Solvent Addition: Add the solvent (e.g., DMF/H₂O mixture, 1:1).[21]

  • Reaction: Seal the tube and heat the mixture to the required temperature (e.g., 80-120 °C) with stirring.[21] Monitor the reaction by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

ParameterValue/ReagentPurpose
Aryl Halide 1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octaneElectrophile
Nucleophile Alkene (e.g., n-butyl acrylate, 1.5 eq.)Alkene partner
Pd Source Pd(OAc)₂ (1-2 mol%)Catalyst
Base K₂CO₃ (2.0 eq.)Neutralizes HBr byproduct
Solvent DMF/H₂O (1:1)Dissolves reagents
Temperature 80-120 °CReaction kinetics
Atmosphere Air or InertOften tolerant to air

General Experimental Workflow

The overall process for executing these coupling reactions follows a standardized workflow, ensuring reproducibility and safety.

Experimental_Workflow Setup 1. Reaction Setup (Inert Atmosphere) Reagents 2. Reagent & Solvent Addition Setup->Reagents Catalyst 3. Catalyst System Addition Reagents->Catalyst Reaction 4. Reaction (Heating & Stirring) Catalyst->Reaction Monitoring 5. Progress Monitoring (TLC / LC-MS) Reaction->Monitoring Workup 6. Quench & Work-up Monitoring->Workup Purify 7. Purification (Chromatography) Workup->Purify Analysis 8. Characterization (NMR, MS) Purify->Analysis

Caption: Standard workflow for palladium-catalyzed cross-coupling.

Conclusion

1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane is a highly valuable building block for chemical synthesis. Its rigid bicyclic core and reactive aryl bromide handle provide an excellent platform for constructing diverse and complex molecular architectures. The Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings represent four robust and reliable methods for functionalizing this core. By understanding the mechanistic principles behind each reaction and carefully selecting the appropriate catalyst system, base, and solvent, researchers can efficiently generate libraries of novel compounds for applications ranging from drug discovery to materials science. The protocols outlined in this guide serve as a comprehensive starting point for unlocking the full synthetic potential of this strategic intermediate.

References

  • So, C. M., & Matousova, E. (2011). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters. [Link]

  • Özdemir, İ., & Gök, Y. (2017). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules. [Link]

  • Neumann, K. T., et al. (2014). Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Bromides Using Near Stoichiometric Carbon Monoxide. Organic Letters. [Link]

  • Sahu, M., & Sapkale, P. (2013). A Review on Palladium Catalyzed Coupling Reactions. International Journal of Pharmaceutical and Chemical Sciences. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Cant, A. A., et al. (2018). Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. Journal of Agricultural and Food Chemistry. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • J&K Scientific LLC. (2021). Sonogashira Cross-Coupling. [Link]

  • Lai, Y.-L., et al. (2021). Various ligands for Suzuki‐Miyaura cross‐coupling reaction. Applied Organometallic Chemistry. [Link]

  • Organic-Synthesis.com. Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Wikipedia. (2024). Suzuki reaction. [Link]

  • Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Mohajer, F., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Gensch, T., et al. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Biochemistry. [Link]

  • Barder, T. E., et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]

  • Lipshutz, B. H., et al. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters. [Link]

  • Organic-Chemistry.org. Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]

  • Skrydstrup, T., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. [Link]

  • ResearchGate. General Heck cross-coupling reaction between an aryl bromide and an olefin. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Triethyl Orthoformate in Modern Chemical Synthesis. [Link]

  • Nolan, S. P., et al. (2002). Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System. Organic Letters. [Link]

  • Li, J., et al. (2017). On-Surface Heck Reaction of Aryl Bromides with Alkene on Au(111) with Palladium as Catalyst. Organic Letters. [Link]

  • NRO Chemistry. (2021). Buchwald-Hartwig Coupling. YouTube. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Wang, D., et al. (2015). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. The Journal of Organic Chemistry. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]

  • Wagaw, S., & Buchwald, S. L. (1997). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society. [Link]

  • ResearchGate. Alkyl Orthoformate: A Versatile Reagent in Organic Synthesis. [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2020). Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. RSC Advances. [Link]

  • IRIS Database. Trimethyl Orthoformate as a Highly Selective Mono-C-Methylating Agent for Arylacetonitriles. [Link]

  • ResearchGate. Synthesis of intermediates 455 and 461. TMOF=trimethyl orthoformate. [Link]

  • Taylor & Francis Online. Lanthanides Mediated Oxidative Cross Coupling of Benzylalcohol. [Link]

  • UCL Discovery. Thesis title goes here. [Link]

  • UCL Discovery. Synthesis of Polysubstituted Oxygenated Bicyclo Compounds. [Link]

Sources

Application

Solid-phase synthesis of PROTACs with a bicyclic orthoester linker

Application Notes & Protocols Topic: Solid-Phase Synthesis of PROTACs with a Bicyclic Orthoester Linker For Researchers, Scientists, and Drug Development Professionals Introduction: A New Frontier in PROTAC Design Proteo...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Solid-Phase Synthesis of PROTACs with a Bicyclic Orthoester Linker

For Researchers, Scientists, and Drug Development Professionals

Introduction: A New Frontier in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's ubiquitin-proteasome system to induce the degradation of disease-causing proteins.[1][2] A typical PROTAC is a heterobifunctional molecule composed of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] The linker is not merely a spacer but a critical determinant of the PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase).[4] While flexible linkers like polyethylene glycol (PEG) and alkyl chains have been widely used, there is a growing interest in developing more rigid and functional linkers to enhance the physicochemical and pharmacological properties of PROTACs.

This application note details a novel approach for the solid-phase synthesis of PROTACs incorporating a bicyclic orthoester linker. This unique linker scaffold offers two key advantages:

  • Conformational Rigidity: The bicyclic structure imparts a degree of rigidity to the linker, which can pre-organize the PROTAC into a bioactive conformation, potentially enhancing ternary complex formation and improving target degradation efficiency.

  • Acid-Labile Cleavage: The orthoester functionality is inherently acid-labile, allowing for the controlled cleavage of the PROTAC from the solid support under mild acidic conditions.[5][] This feature can also be exploited for designing PROTACs with pH-dependent release mechanisms in specific cellular compartments like the endosome or lysosome.

The solid-phase synthesis approach described herein offers significant advantages over traditional solution-phase synthesis, including simplified purification, the ability to drive reactions to completion using excess reagents, and amenability to high-throughput library synthesis for rapid optimization of PROTAC candidates.[3][7][8]

Core Principles: The Chemistry of Bicyclic Orthoester Linkers in Solid-Phase Synthesis

The successful solid-phase synthesis of PROTACs with a bicyclic orthoester linker hinges on a few key chemical principles:

  • Orthogonal Protection Strategy: The synthesis relies on an orthogonal protection scheme, where the protecting groups for the amino acids and the linker are stable under the conditions used for peptide coupling but can be selectively removed for subsequent reactions.

  • Acid-Sensitive Linker: The bicyclic orthoester serves as an acid-cleavable linker. It remains stable during the synthesis, which typically employs base-labile Fmoc protecting groups for amines, but is readily cleaved by mild acid treatment at the final step.[5][]

  • Stepwise Assembly: The PROTAC molecule is assembled in a stepwise manner on the solid support, starting with the immobilization of the bicyclic orthoester linker, followed by the sequential addition of the E3 ligase ligand and the POI ligand.

The overall workflow for the solid-phase synthesis is depicted in the diagram below:

Solid-Phase PROTAC Synthesis Workflow Resin Solid Support (e.g., Aminomethyl Resin) Linker_Coupling Functionalized Bicyclic Orthoester Linker Coupling Resin->Linker_Coupling 1. Immobilization E3_Ligase_Coupling E3 Ligase Ligand Coupling Linker_Coupling->E3_Ligase_Coupling 2. Elongation POI_Ligand_Coupling POI Ligand Coupling E3_Ligase_Coupling->POI_Ligand_Coupling 3. Elongation Cleavage Acidic Cleavage from Resin POI_Ligand_Coupling->Cleavage 4. Release Purified_PROTAC Purified PROTAC Cleavage->Purified_PROTAC 5. Purification

Figure 1. General workflow for the solid-phase synthesis of a PROTAC with a bicyclic orthoester linker.

Experimental Protocols

Part 1: Synthesis of a Functionalized Bicyclic Orthoester Linker

To be amenable to solid-phase synthesis, the bicyclic orthoester must possess a functional group for attachment to the resin. Here, we describe the synthesis of a bicyclic orthoester with a terminal carboxylic acid.

Materials:

  • Triol (e.g., 1,1,1-Tris(hydroxymethyl)ethane)

  • Orthoester (e.g., Triethyl orthoacetate)

  • Acid catalyst (e.g., p-Toluenesulfonic acid)

  • Anhydrous solvent (e.g., Toluene)

  • Succinic anhydride

  • Pyridine

Procedure:

  • Synthesis of the Bicyclic Orthoester:

    • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve the triol and a catalytic amount of p-toluenesulfonic acid in anhydrous toluene.

    • Add the orthoester dropwise to the solution.

    • Heat the reaction mixture to reflux and collect the ethanol byproduct in the Dean-Stark trap.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture, wash with saturated sodium bicarbonate solution, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude bicyclic orthoester. Purify by column chromatography if necessary.

  • Functionalization with a Carboxylic Acid:

    • Dissolve the purified bicyclic orthoester in anhydrous pyridine.

    • Add succinic anhydride to the solution and stir at room temperature overnight.

    • Remove the pyridine under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with 1 M HCl.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the functionalized bicyclic orthoester with a terminal carboxylic acid.

Part 2: Solid-Phase Synthesis of the PROTAC

This protocol outlines the manual solid-phase synthesis of a PROTAC using the functionalized bicyclic orthoester linker.

Materials:

  • Aminomethylated polystyrene resin (100-200 mesh, 1% DVB)

  • Functionalized bicyclic orthoester linker

  • Fmoc-protected amino acid (as a spacer, if needed)

  • E3 ligase ligand with a suitable functional group for coupling (e.g., amine or carboxylic acid)

  • POI ligand with a suitable functional group for coupling

  • Coupling reagents: HATU, HOBt, DIC

  • Base: DIPEA

  • Deprotection reagent: 20% Piperidine in DMF

  • Solvents: DMF, DCM

  • Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O

Procedure:

  • Resin Swelling and Linker Attachment:

    • Place the aminomethylated resin in a fritted syringe and swell in DMF for 1 hour.

    • Drain the DMF.

    • Dissolve the functionalized bicyclic orthoester linker (1.5 eq.), HATU (1.45 eq.), and HOBt (1.5 eq.) in DMF. Add DIPEA (3 eq.) and pre-activate for 5 minutes.

    • Add the activated linker solution to the resin and shake at room temperature for 4 hours.

    • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

    • Perform a Kaiser test to confirm the completion of the coupling.

  • Spacer Addition (Optional):

    • If a spacer is desired between the linker and the E3 ligase ligand, couple an Fmoc-protected amino acid using the same procedure as in step 1.

    • After coupling, wash the resin and deprotect the Fmoc group with 20% piperidine in DMF (2 x 10 min).

    • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • E3 Ligase Ligand Coupling:

    • Couple the E3 ligase ligand (e.g., a pomalidomide derivative with a carboxylic acid) to the free amine on the resin using the HATU/HOBt/DIPEA coupling procedure.

    • Monitor the reaction using the Kaiser test.

  • POI Ligand Coupling:

    • If the E3 ligase ligand was coupled via its carboxylic acid, the other end of the linker will now have a free hydroxyl group. This can be activated or modified for coupling to the POI ligand. For simplicity in this protocol, we assume a bifunctional linker with orthogonal reactive groups was synthesized. Alternatively, the POI ligand can be coupled to a functional handle on the E3 ligase ligand.

    • Couple the POI ligand using an appropriate coupling chemistry (e.g., amide bond formation, click chemistry).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude PROTAC by adding cold diethyl ether.

    • Centrifuge to pellet the product, decant the ether, and dry the crude PROTAC under vacuum.

  • Purification and Characterization:

    • Purify the crude PROTAC by reverse-phase HPLC.

    • Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.

Data Presentation

StepReagent/ComponentEquivalentsReaction TimeMonitoring
Linker Attachment Functionalized Bicyclic Orthoester1.54 hoursKaiser Test
HATU/HOBt/DIPEA1.45/1.5/3
Fmoc Deprotection 20% Piperidine in DMF-2 x 10 min-
E3 Ligase Ligand Coupling E3 Ligase Ligand1.54 hoursKaiser Test
HATU/HOBt/DIPEA1.45/1.5/3
Cleavage 95% TFA/TIS/H₂O-2 hours-

Visualization of the Synthesized PROTAC

Figure 2. Schematic representation of a PROTAC molecule with a bicyclic orthoester linker.

Troubleshooting and Expert Insights

  • Incomplete Coupling: If the Kaiser test is positive after a coupling step, indicating free amines, repeat the coupling with fresh reagents. Double coupling can be employed for sterically hindered building blocks.

  • Premature Linker Cleavage: The bicyclic orthoester linker is sensitive to acid. Ensure that all reagents and solvents used during the synthesis are free of acidic impurities. Avoid prolonged exposure to even trace amounts of acid.

  • Low Cleavage Yield: If the yield after TFA cleavage is low, ensure the resin was thoroughly dried before adding the cleavage cocktail. The cleavage time can also be extended, but monitor for potential degradation of the PROTAC.

  • PROTAC Characterization: Due to the relatively large size and complexity of PROTAC molecules, high-resolution mass spectrometry is essential for accurate characterization. 2D NMR techniques may be necessary for complete structural elucidation.

Conclusion

The solid-phase synthesis of PROTACs with a bicyclic orthoester linker represents a promising strategy for the development of next-generation targeted protein degraders. The inherent rigidity and acid-lability of the linker offer unique advantages for optimizing PROTAC properties. The protocols and insights provided in this application note serve as a valuable resource for researchers venturing into this exciting area of drug discovery.

References

  • Solid-phase Synthesis of PROTACs and SNIPERs on Backbone Amide Linked (BAL) Resin.

  • Solid-phase Synthesis of PROTACs and SNIPERs on Backbone Amide Linked (BAL) Resin.

  • Development of Rapid and Facile Solid-Phase Synthesis of PROTACs via a Variety of Binding Styles.

  • Stereoselective synthesis of bicyclic lactones by annelation with functionalized orthoesters.

  • Development of versatile solid-phase methods for syntheses of PROTACs with diverse E3 ligands.

  • pH-sensitive PEG lipids containing orthoester linkers: new potential tools for nonviral gene delivery.

  • Development of Rapid and Facile Solid-Phase Synthesis of PROTACs via a Variety of Binding Styles.

  • pH sensitive lipids based on ortho ester linkers, composition and method.

  • Block Copolymer Micelles with Acid-labile Ortho Ester Side-chains: Synthesis, Characterization, and Enhanced Drug Delivery to Human Glioma Cells.

  • Heterocycles as Peptide-Based Cleavable Linkers.

  • Novel pH-Sensitive Cationic Lipids with Linear Ortho Ester Linkers for Gene Delivery.

  • Acid-Labile Linker: A Versatile Linker in Antibody Drug Conjugates.

  • Facile Synthesis of Bicyclo Orthoesters and Bicyclo Amide Acetals Using α,α-Difluoroalkylamines.

  • Attachment of Nucleosides and Other Linkers to Solid-Phase Supports for Oligonucleotide Synthesis.

  • Bioconjugation, Linkers, and Drug Carriers in Modern Targeted Drug Delivery.

  • Solid support linker strategies.

  • Acid-labile Linkers.

  • Acid-Stable Ester Linkers for the Solid-Phase Synthesis of Immobilized Peptides.

  • Functionalized Orthoesters as Powerful Building Blocks for the Efficient Preparation of Heteroaromatic Bicycles.

  • A versatile acid-labile linker for antibody–drug conjugates.

  • A versatile acid-labile linker for antibody–drug conjugates.

  • An introduction to SPOS: Supports, linkers, and analytical methods for Solid Phase Organic Synthesis.

  • Linkers for ADCs.

  • Safety-Catch Linkers for Solid-Phase Peptide Synthesis.

  • Solid-phase synthesis of functionalized bis-peptides.

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry.

  • Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery.

  • Guide to Resins and Linkers in SPPS.

  • Bicyclic homodetic peptide libraries: comparison of synthetic strategies for their solid-phase synthesis.

  • Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent: Characterisation of the Molecular and Ionic Composition by nanoESI-HR MS.

  • Fmoc Resin Cleavage and Deprotection.

  • Straightforward method for synthesis of bicyclic ortho esters.14.

  • Synthesis of bicyclic ortho esters by epoxy ester rearrangements and study of their ring-opening reactions.

  • Solid-Phase Synthesis and Fluorine-18 Radiolabeling of CycloRGDyK.

  • Synthesis of a bicyclic δ-amino acid as a constrained Gly-Asn dipeptide isostere.

  • Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide.

  • Functionalized polystyrene supports for solid-phase synthesis of glycyl-, alanyl-, and isoleucyl-RNA conjugates as hydrolysis-resistant mimics of peptidyl-tRNAs.

  • Synthesis of Functionalized Terminal Allenes.

  • Long functionalized poly(ethylene glycol)s of defined molecular weight: synthesis and application in solid-phase synthesis of conjugates.

Sources

Method

Application Note: Purification Strategies for PROTACs Containing the Acid-Labile 1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane Moiety

Introduction: The Challenge of Purifying Advanced PROTAC Architectures This application note addresses the specific purification challenges associated with PROTACs incorporating the 1-(3-bromobenzyl)-4-methyl-2,6,7-triox...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Purifying Advanced PROTAC Architectures

This application note addresses the specific purification challenges associated with PROTACs incorporating the 1-(3-bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane moiety. This building block contains a bicyclic orthoester, a functional group known for its pronounced sensitivity to acidic conditions. Standard purification techniques, especially reversed-phase HPLC using acidic modifiers like formic acid (FA) or trifluoroacetic acid (TFA), can lead to the rapid degradation of the PROTAC, compromising yield and purity.

This guide provides field-proven protocols and explains the chemical rationale behind choosing purification strategies that preserve the integrity of this acid-labile functional group. We will focus on three primary strategies: Supercritical Fluid Chromatography (SFC), Reversed-Phase HPLC under basic conditions, and modified Flash Chromatography.

The Core Problem: Acid-Catalyzed Hydrolysis of the Bicyclic Orthoester

The 2,6,7-trioxabicyclo[2.2.2]octane system is a bridged orthoester. Orthoesters are readily hydrolyzed in the presence of aqueous acid to yield an ester and two equivalents of alcohol.[6] The reaction is initiated by protonation of one of the oxygen atoms, followed by cleavage of a carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion intermediate. Subsequent attack by water leads to the final products.

The hydrolytic stability of these bicyclic systems is intermediate, being more stable than simple acyclic orthoesters but still highly susceptible to degradation under the acidic conditions (pH 2-4) commonly employed in reversed-phase chromatography.[7]

G cluster_0 Acid-Catalyzed Hydrolysis PROTAC_Orthoester PROTAC with Intact Bicyclic Orthoester Hydrolyzed_PROTAC Degraded PROTAC (Carboxylic Ester + Diol) PROTAC_Orthoester->Hydrolyzed_PROTAC Degradation Protonation H+ (from TFA, Formic Acid) Aqueous Mobile Phase

Caption: Acid-catalyzed degradation of the orthoester moiety.

The practical implication is that a PROTAC containing this moiety may appear pure by crude analysis (e.g., NMR of the reaction mixture) but will degrade significantly upon injection onto a standard HPLC system, leading to broad peaks, multiple product signals, and low recovery of the desired compound.

Recommended Purification Strategies

To overcome the challenge of acid lability, purification methods must either avoid acidic conditions entirely or utilize a non-aqueous, non-reactive mobile phase.

Strategy 1: Supercritical Fluid Chromatography (SFC) - The Preferred Method

SFC is the most robust and efficient strategy for purifying these sensitive PROTACs. It uses supercritical CO2 as the primary mobile phase, which is non-reactive, non-aqueous (in its pure state), and gentle.[8][9] The low viscosity of supercritical fluids allows for faster separations and higher efficiency compared to HPLC.[10][11] This technique is particularly well-suited for labile molecules that cannot tolerate the conditions of HPLC or GC.[10][12]

Rationale for Choosing SFC:

  • Mild Conditions: The mobile phase is inherently non-acidic and largely non-aqueous, preventing hydrolysis.

  • High Speed: Rapid separation minimizes the time the compound is exposed to any potentially reactive conditions.

  • Efficient Solvent Removal: CO2 is removed by simple depressurization, leaving the purified compound in the co-solvent, which is easily removed by evaporation or lyophilization.

  • System: Preparative SFC system with a suitable back-pressure regulator.

  • Column: A chiral stationary phase (CSP) column if the PROTAC is chiral, or more commonly, a diol, 2-ethylpyridine (2-EP), or amino-based column for achiral separations. A good starting point is a 2-EP column (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase:

    • A: Supercritical CO2

    • B: Methanol (or Ethanol if solubility is an issue). A small amount of a basic additive like ammonium hydroxide (0.1-0.2%) or isopropylamine (0.1-0.2%) can be added to the co-solvent to ensure any residual acidic sites on the silica are neutralized, though often it is not necessary.

  • Method Development (Analytical Scale):

    • Flow Rate: 3-4 mL/min.

    • Back Pressure: 150 bar.

    • Column Temperature: 40 °C.

    • Gradient: Start with a shallow gradient, for example, 5% to 40% Methanol over 5-7 minutes.

    • Detection: UV (monitor at multiple wavelengths, e.g., 254 nm and 280 nm) and, if available, Mass Spectrometry (MS).

  • Scale-Up to Preparative:

    • Once the analytical method is optimized, scale up the flow rate and injection volume according to the preparative column dimensions.

    • Maintain the same gradient profile and back pressure.

    • Collect fractions based on UV or MS signal.

  • Post-SFC Processing:

    • Evaporate the collected fractions under reduced pressure (e.g., rotary evaporator).

    • The resulting solid can be used directly or subjected to lyophilization for long-term storage.

G Crude_PROTAC Crude PROTAC (in Methanol/DMSO) SFC_System Preparative SFC System (CO2/Methanol) Crude_PROTAC->SFC_System Inject Fraction_Collection Fraction Collection (UV or MS Triggered) SFC_System->Fraction_Collection Elute Solvent_Evaporation Solvent Evaporation (Rotovap) Fraction_Collection->Solvent_Evaporation Process Pure_PROTAC Pure, Intact PROTAC Solvent_Evaporation->Pure_PROTAC

Caption: Workflow for PROTAC purification using SFC.

Strategy 2: Reversed-Phase HPLC with Basic Mobile Phases

If SFC is unavailable, RP-HPLC can be successful if, and only if, a high-pH stable column is used with a basic mobile phase. Standard silica-based C18 columns will rapidly degrade above pH 8.[13] Modern organosilica hybrid or polymer-based columns, however, offer excellent stability up to pH 11 or 12.[14]

Rationale for Choosing Basic RP-HPLC:

  • Avoids Acid Hydrolysis: A basic environment (pH 9-11) prevents the protonation step required for orthoester degradation.

  • Good Selectivity: RP-HPLC provides excellent resolving power for complex PROTAC mixtures.

  • Accessibility: HPLC systems are more commonly available than preparative SFC systems.

  • System: A standard preparative HPLC system. Ensure all components (seals, frits) are compatible with high-pH mobile phases.

  • Column Selection (CRITICAL): Use a column specifically designed for high pH stability. Examples include Waters XBridge/XSelect, Agilent Zorbax Extend, or YMC-Triart C18.[14] A typical dimension would be 250 x 19 mm, 5 µm.

  • Mobile Phase Preparation:

    • A: 10 mM Ammonium Bicarbonate or 0.1% Ammonium Hydroxide in Water (pH adjusted to ~10). Filter before use.

    • B: Acetonitrile or Methanol.

  • Method Development (Analytical Scale):

    • Use an equivalent analytical column (e.g., 150 x 4.6 mm, 3.5 µm).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30-40 °C.

    • Gradient: Develop a suitable gradient, for example, 20% to 95% B over 15-20 minutes.

    • Detection: UV-Vis and/or MS.

  • Scale-Up and Purification:

    • Scale the method to the preparative column.

    • Important: Dedicate the column and HPLC system to high-pH methods or perform a rigorous washing protocol before and after use to avoid damaging other columns or applications.

  • Post-HPLC Processing:

    • The use of volatile buffers like ammonium bicarbonate is highly recommended.

    • Freeze the collected fractions immediately and lyophilize to remove the water, acetonitrile, and buffer salts. This prevents potential base-catalyzed degradation of other functional groups during prolonged storage in solution.

ParameterStrategy 1: SFC Strategy 2: Basic RP-HPLC
Principle Separation using supercritical CO2Separation on a hydrophobic stationary phase with aqueous basic mobile phase
Mobile Phase Supercritical CO2 / AlcoholWater / Acetonitrile (or Methanol) with basic buffer (e.g., NH4HCO3)
Key Advantage Very mild, fast, non-aqueousGood resolving power, accessible equipment
Key Requirement Specialized SFC instrumentHigh-pH stable column
Risk of Degradation Extremely LowLow, provided pH is maintained > 9
Post-Processing Simple evaporationLyophilization of volatile buffers

Table 1: Comparison of the primary recommended purification strategies.

Strategy 3: Modified Flash Chromatography

For initial purification of crude material (>80-90% purity) from a reaction mixture, flash chromatography can be a rapid and effective first pass. The key is to modify the mobile phase to prevent on-column degradation.

  • System: Standard automated flash chromatography system.

  • Stationary Phase: Normal-phase silica gel or, preferably, C18 reversed-phase silica.

  • Mobile Phase (Normal Phase):

    • A: Hexanes or Heptane

    • B: Ethyl Acetate or Acetone

    • Modifier: Add 0.1-0.5% triethylamine (Et3N) to the polar solvent (Solvent B) to neutralize acidic sites on the silica gel.[15]

  • Mobile Phase (Reversed Phase):

    • A: Water with 0.1% triethylamine or 0.1% ammonium hydroxide.

    • B: Acetonitrile or Methanol.

  • Procedure:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM for normal phase, DMSO/Methanol for reversed phase).

    • Adsorb onto a small amount of silica gel or C18 material for dry loading, which often gives better resolution.

    • Run a gradient from low to high polarity (e.g., 0-100% B).

    • Monitor fractions by TLC or analytical HPLC/LC-MS to confirm which contain the pure, intact product.

Analytical Validation and Quality Control

After purification, it is essential to confirm both the purity and structural integrity of the PROTAC.

LC-MS Analysis
  • Method: Use a rapid analytical gradient (~5 minutes) on a UPLC/UHPLC system coupled to a mass spectrometer.

  • Mobile Phase: Employ the basic conditions developed in Strategy 2 (e.g., 10 mM ammonium bicarbonate buffer system) to avoid on-column degradation during the analytical run itself.

  • Expected Ionization: PROTACs are large and can form multi-charged ions (e.g., [M+2H]2+).[16]

  • Fragmentation: In tandem MS (MS/MS), fragmentation of the orthoester is not a primary pathway. Expect cleavage at the more labile linker bonds, such as amides or ethers. This can be used to confirm the structure.

NMR Spectroscopy

NMR is the definitive method to confirm that the bicyclic orthoester moiety is intact.

  • Sample Prep: Dissolve the purified, lyophilized solid in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or CD3OD).

  • Key Diagnostic Signals (¹H NMR): The bicyclic cage has characteristic signals. For the parent 4-methyl-2,6,7-trioxabicyclo[2.2.2]octane system, the methyl group protons appear as a sharp singlet around 0.8 ppm, and the six methylene protons on the cage appear as a singlet around 3.9 ppm. The specific shifts for the target PROTAC will vary due to the influence of the bromobenzyl group and the rest of the PROTAC structure, but the singlet nature and integration of these cage protons are key indicators of structural integrity.

  • ¹³C NMR: The quaternary carbon of the orthoester (C1) typically appears around 108-110 ppm.[17][18] Its presence is a strong confirmation that the core has not hydrolyzed.

Post-Purification Handling and Storage

  • Solvent Removal: For fractions from SFC or flash chromatography, remove the organic solvent using a rotary evaporator at moderate temperatures (<40°C). For fractions from basic RP-HPLC, immediately freeze the samples and lyophilize them to dryness. This removes the volatile buffer and prevents the compound from sitting in a high-pH aqueous solution for extended periods.

  • Storage: Store the final, pure compound as a dry solid (lyophilized powder) at -20°C or -80°C under an inert atmosphere (e.g., argon or nitrogen). For biological assays, prepare fresh stock solutions in anhydrous DMSO.

Conclusion

The successful purification of PROTACs containing the 1-(3-bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane moiety hinges on recognizing and mitigating the acid-lability of the bicyclic orthoester. Standard purification protocols are destined to fail. By employing SFC as the preferred method or, alternatively, carefully executed basic RP-HPLC with appropriate high-pH stable columns, researchers can achieve high purity while preserving the integrity of the molecule. These strategies minimize the risk of generating misleading biological data and accelerate the discovery and development of novel protein degraders.

References

(A consolidated list of all cited sources with titles, sources, and URLs will be provided here in the final document.)

Sources

Application

Application Notes and Protocols for the Analytical Characterization of 1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane-Containing PROTACs

Introduction: The Evolving Landscape of Targeted Protein Degradation and the Need for Rigorous Analytical Characterization Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, sh...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Evolving Landscape of Targeted Protein Degradation and the Need for Rigorous Analytical Characterization

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, shifting the paradigm from protein inhibition to targeted protein degradation.[1][2] These heterobifunctional molecules leverage the cell's endogenous ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[2][3] A PROTAC molecule is elegantly designed with three key components: a warhead that binds to the protein of interest (POI), an E3 ligase-recruiting ligand, and a linker that connects these two moieties.[4][5] The linker is not merely a spacer but plays a crucial role in dictating the PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase).[6][7]

This application note focuses on the analytical methods for characterizing a specific class of PROTACs: those incorporating the 1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane moiety. This bicyclic orthoester-containing structure is hypothesized to be a component of the linker, potentially imparting conformational rigidity and a defined spatial orientation to the PROTAC molecule. Such structural constraints can have profound effects on the formation and stability of the ternary complex, ultimately impacting the efficiency of protein degradation.[8][9]

Given the nuanced structure-activity relationships of PROTACs, a multi-faceted analytical approach is imperative for their development and validation.[10][11] This guide provides detailed protocols and expert insights into the essential analytical techniques for the comprehensive characterization of these complex molecules, from initial structural verification to in-depth biophysical and cellular functional assessment.

Part 1: Physicochemical and Structural Characterization: Foundational Analysis of the PROTAC Molecule

Before delving into the biological activity of a novel PROTAC, it is paramount to unequivocally confirm its chemical identity, purity, and key physicochemical properties. This foundational analysis ensures that any observed biological effects are attributable to the intended molecule and provides a baseline for structure-activity relationship (SAR) studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of a PROTAC.[][13] Both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are employed to confirm the connectivity of atoms and the overall molecular architecture, including the integrity of the 1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane moiety.

  • Sample Preparation: Dissolve 5-10 mg of the purified PROTAC in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) to a final concentration of 10-20 mM. Ensure the solvent choice is compatible with the PROTAC's solubility.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (≥400 MHz) for optimal resolution and sensitivity.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

    • Acquire a ¹H NMR spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

    • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom.

  • Data Analysis:

    • Process the raw data (Fourier transformation, phase correction, and baseline correction).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Assign the chemical shifts of both ¹H and ¹³C signals to the corresponding atoms in the PROTAC structure. The characteristic signals for the 1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane moiety should be carefully identified.

    • Utilize 2D NMR techniques (COSY, HSQC, HMBC) as needed to resolve any ambiguities in the structural assignment.

Causality Behind Experimental Choices: The choice of a high-field NMR spectrometer is crucial for resolving complex spin systems often present in large molecules like PROTACs. Deuterated solvents are used to avoid large solvent signals that would otherwise obscure the analyte's signals.

Mass Spectrometry (MS): Unambiguous Molecular Weight Verification and Purity Assessment

Mass spectrometry provides a rapid and highly sensitive method to confirm the molecular weight of the synthesized PROTAC and to assess its purity.[13][14] High-resolution mass spectrometry (HRMS) is particularly valuable for determining the elemental composition with high accuracy.

  • Sample Preparation: Prepare a dilute solution of the PROTAC (e.g., 1 µg/mL) in a solvent compatible with the mobile phase (e.g., acetonitrile/water mixture).

  • LC-MS System Configuration:

    • Liquid Chromatography (LC): Employ a reversed-phase C18 column.[15][16] A gradient elution method is typically used, starting with a high aqueous content and gradually increasing the organic solvent (e.g., acetonitrile) concentration.[17] This allows for the separation of the PROTAC from potential impurities.

    • Mass Spectrometry (MS): Use an electrospray ionization (ESI) source in positive ion mode. Acquire full scan mass spectra over a relevant m/z range.

  • Data Analysis:

    • Identify the peak corresponding to the PROTAC in the total ion chromatogram (TIC).

    • Extract the mass spectrum for this peak and identify the molecular ion ([M+H]⁺, [M+Na]⁺, etc.).

    • Compare the experimentally determined monoisotopic mass with the theoretically calculated mass. For HRMS, the mass accuracy should be within 5 ppm.

    • Integrate the peak area of the PROTAC in the chromatogram to determine its purity relative to other UV-active or ionizable species.

Trustworthiness of the Protocol: This protocol integrates chromatographic separation with mass spectrometric detection, providing a dual-validation system. The retention time from the LC provides one level of identification, while the accurate mass from the MS provides definitive confirmation.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Determination

HPLC is a robust and widely used technique for determining the purity of PROTACs with high precision.[15][16] It is essential for quality control and for ensuring that the material used in subsequent biological assays is of sufficient purity.

  • System Preparation:

    • Use a reliable HPLC system equipped with a UV detector.

    • Select a suitable reversed-phase column (e.g., C18, 4.6 x 150 mm, 5 µm).

    • Prepare the mobile phases: Mobile Phase A (e.g., 0.1% trifluoroacetic acid in water) and Mobile Phase B (e.g., 0.1% trifluoroacetic acid in acetonitrile).

  • Method Development and Execution:

    • Develop a gradient elution method that provides good separation between the PROTAC and any impurities. A typical gradient might run from 5% to 95% Mobile Phase B over 20-30 minutes.

    • Prepare a standard solution of the PROTAC at a known concentration (e.g., 1 mg/mL).

    • Inject a defined volume (e.g., 10 µL) of the sample onto the column.

  • Data Analysis:

    • Monitor the elution profile at a wavelength where the PROTAC has strong absorbance (e.g., 254 nm).

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity of the PROTAC as the percentage of the main peak area relative to the total area of all peaks.

Analytical Technique Information Obtained Key Considerations for the Bicyclic Moiety
NMR Spectroscopy Unambiguous chemical structure and connectivity.The rigid bicyclic structure will give rise to distinct and potentially complex proton and carbon signals. 2D NMR will be crucial for definitive assignment.
Mass Spectrometry Molecular weight confirmation and elemental composition (HRMS).The presence of bromine will result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) that should be observed in the mass spectrum, providing further structural confirmation.
HPLC Purity assessment and quantification.The overall polarity of the PROTAC will be influenced by the bicyclic orthoester and the bromobenzyl group, affecting its retention time on a reversed-phase column.

Part 2: Biophysical Characterization of Molecular Interactions

Understanding the binding kinetics and thermodynamics of a PROTAC with its target protein and the E3 ligase is fundamental to rational drug design.[1][18] These biophysical assays provide critical insights into the formation of the ternary complex, a prerequisite for protein degradation.

PROTAC_Mechanism cluster_binary Binary Complex Formation PROTAC PROTAC (with bicyclic linker) Binary_POI PROTAC-POI Complex PROTAC->Binary_POI Binds Binary_E3 PROTAC-E3 Complex PROTAC->Binary_E3 Binds POI Protein of Interest (POI) POI->Binary_POI E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Binary_E3 Ternary_Complex Ternary Complex (POI-PROTAC-E3) Binary_POI->Ternary_Complex Binary_E3->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Targets POI to Degradation POI Degradation Proteasome->Degradation Mediates Recycling PROTAC Recycling Degradation->Recycling Recycling->PROTAC Catalytic Cycle

Surface Plasmon Resonance (SPR): Real-Time Kinetics of Binding Events

SPR is a powerful label-free technique for measuring the kinetics (association and dissociation rates) and affinity of binding interactions.[19][20] It is invaluable for characterizing the binary interactions of the PROTAC with the POI and the E3 ligase, as well as for studying the formation of the ternary complex.

  • Immobilization:

    • Covalently immobilize the POI or the E3 ligase onto a sensor chip surface (e.g., via amine coupling).

    • The choice of which protein to immobilize depends on factors such as protein stability and availability.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized protein surface and a reference surface.

    • Monitor the binding response in real-time.

    • After each injection, allow for dissociation in buffer.

    • Regenerate the sensor surface if necessary.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

  • Ternary Complex Analysis:

    • To study the formation of the ternary complex, inject a mixture of the PROTAC and the second protein partner (the one not immobilized) over the sensor surface.

    • Alternatively, pre-incubate the PROTAC with the second protein before injection.

    • The enhancement of the binding response compared to the binary interaction provides evidence for ternary complex formation and can be used to assess cooperativity.

Authoritative Grounding: The rigidity imparted by the 1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane linker may lead to slower association and dissociation rates compared to more flexible linkers, which can be precisely quantified by SPR.

Isothermal Titration Calorimetry (ITC): The Thermodynamics of Binding

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[18][19]

  • Sample Preparation:

    • Prepare solutions of the protein (in the sample cell) and the PROTAC (in the syringe) in the same buffer to minimize heat of dilution effects.

    • The concentrations should be chosen based on the expected KD value.

  • ITC Experiment:

    • Equilibrate the instrument at the desired temperature.

    • Perform a series of injections of the PROTAC solution into the protein solution.

    • Measure the heat change after each injection.

  • Data Analysis:

    • Integrate the heat-flow peaks to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of the ligand to the protein.

    • Fit the resulting binding isotherm to a suitable model to determine the thermodynamic parameters.

Expertise and Experience: For ternary complex analysis with ITC, the PROTAC can be pre-saturated with one protein partner and then titrated into the second protein. This allows for the direct measurement of the thermodynamics of ternary complex formation.

Native Mass Spectrometry (nMS): Stoichiometry of the Ternary Complex

Native MS is a powerful technique for directly observing the formation of non-covalent protein-ligand and protein-protein complexes, including the PROTAC-mediated ternary complex.[21][22][23] It provides information on the stoichiometry of the complex and can be used to semi-quantitatively assess its stability.[21]

  • Sample Preparation:

    • Mix the POI, the E3 ligase, and the PROTAC at desired molar ratios in a volatile buffer (e.g., ammonium acetate).

    • Incubate the mixture to allow for complex formation.

  • nMS Analysis:

    • Introduce the sample into the mass spectrometer using a nano-electrospray ionization (nESI) source.

    • Use gentle instrument conditions (e.g., low cone voltage, low collision energy) to preserve the non-covalent interactions.

    • Acquire mass spectra under native conditions.

  • Data Analysis:

    • Deconvolute the mass spectra to determine the masses of the different species present (apo proteins, binary complexes, and the ternary complex).

    • The relative intensities of the peaks corresponding to these species can be used to assess the extent of ternary complex formation.

Biophysical Technique Primary Information Insights for Bicyclic PROTACs
SPR Binding kinetics (ka, kd) and affinity (KD).The rigid linker may influence the kinetics of ternary complex formation and dissociation, which can be precisely measured.
ITC Binding thermodynamics (KD, ΔH, ΔS) and stoichiometry.Provides insights into the enthalpic and entropic contributions of the rigid linker to the stability of the ternary complex.
Native MS Stoichiometry of the ternary complex and relative abundance.Directly confirms the formation of the 1:1:1 ternary complex and can reveal the presence of any higher-order species.

Part 3: In-Cellular and Functional Characterization

The ultimate test of a PROTAC's efficacy is its ability to induce the degradation of the target protein in a cellular context.[24][25] A suite of cell-based assays is required to confirm target engagement, ubiquitination, and subsequent degradation.

Experimental_Workflow cluster_synthesis PROTAC Synthesis & Purification cluster_biophysical Biophysical Characterization cluster_cellular Cellular Assays Synthesis Synthesis of Bicyclic PROTAC Purification Purification (HPLC) Synthesis->Purification Characterization Structural Verification (NMR, MS) Purification->Characterization Binary_Binding Binary Binding Assays (SPR, ITC) Characterization->Binary_Binding Ternary_Complex_Formation Ternary Complex Analysis (SPR, nMS) Binary_Binding->Ternary_Complex_Formation Degradation_Assay Target Degradation (Western Blot, In-Cell Western) Ternary_Complex_Formation->Degradation_Assay Ubiquitination_Assay Ubiquitination Assay Degradation_Assay->Ubiquitination_Assay Functional_Assay Functional Assays (e.g., Cell Viability) Ubiquitination_Assay->Functional_Assay

Target Protein Degradation Assays: Measuring the Main Event

The most direct measure of a PROTAC's activity is the quantification of the target protein levels following treatment.[25][26]

  • Cell Culture and Treatment:

    • Culture a relevant cell line that expresses the POI.

    • Treat the cells with a range of concentrations of the PROTAC for various time points (e.g., 2, 4, 8, 16, 24 hours).

    • Include appropriate controls: a vehicle control (e.g., DMSO) and a negative control PROTAC (if available).

  • Cell Lysis and Protein Quantification:

    • Lyse the cells to extract total protein.

    • Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the POI.

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the signal using a chemiluminescent substrate.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the POI signal to a loading control (e.g., GAPDH or β-actin).

    • Determine the concentration at which 50% of the protein is degraded (DC₅₀) and the maximum level of degradation (Dₘₐₓ).

Self-Validating System: The inclusion of a loading control is critical for ensuring that equal amounts of protein were loaded in each lane, validating the observed changes in POI levels.

Ubiquitination Assays: Confirming the Mechanism of Action

To confirm that the observed protein degradation is occurring via the ubiquitin-proteasome system, it is important to demonstrate that the PROTAC induces ubiquitination of the POI.[26]

  • Cell Treatment and Lysis:

    • Treat cells with the PROTAC, vehicle, and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.

    • Lyse the cells under denaturing conditions to disrupt protein-protein interactions but preserve the covalent ubiquitin linkage.

  • Immunoprecipitation:

    • Incubate the cell lysates with an antibody against the POI to immunoprecipitate the target protein and any covalently attached ubiquitin.

  • Western Blotting:

    • Elute the immunoprecipitated proteins and separate them by SDS-PAGE.

    • Perform a Western blot using an antibody against ubiquitin to detect the polyubiquitinated POI, which will appear as a high-molecular-weight smear.

Functional Assays: Assessing the Downstream Biological Consequences

The degradation of a target protein is expected to result in a specific biological response. Functional assays are essential for linking the biochemical event of protein degradation to a cellular phenotype.

Examples of Functional Assays:

  • Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo): If the POI is involved in cell survival or proliferation, its degradation should lead to a decrease in cell viability.

  • Reporter Gene Assays: If the POI is a transcription factor, its degradation can be monitored by a decrease in the expression of a reporter gene under the control of a responsive promoter.

  • Phosphorylation Status of Downstream Targets: If the POI is a kinase, its degradation can be confirmed by a decrease in the phosphorylation of its known substrates, as measured by Western blotting with phospho-specific antibodies.

Conclusion

The analytical characterization of PROTACs, particularly those with novel and structurally complex linkers such as the 1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane moiety, requires a rigorous, multi-pronged approach. The protocols and insights provided in this guide outline a comprehensive workflow, from initial structural verification to in-depth biophysical and cellular characterization. By systematically applying these analytical methods, researchers can gain a deep understanding of the structure-activity relationships that govern the efficacy of these promising therapeutic agents, thereby accelerating their development from the laboratory to the clinic.

References

  • Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy | ACS Central Science. (2020).
  • Native Mass Spectrometry for the Study of PROTAC GNE‐987‐Containing Ternary Complexes - PMC - NIH. (n.d.).
  • NMR Spectroscopy for PROTAC Structural Studies - BOC Sciences. (n.d.).
  • Application of mass spectrometry for the advancement of PROTACs - PubMed. (2025).
  • Biophysical Tools for the Design and Development of PROTACs - Oxford Global. (2023).
  • The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - JoVE. (2024).
  • Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC. (2024).
  • Native mass spectrometry can effectively predict PROTAC efficacy - bioRxiv. (2019).
  • Beyond Degradation: Cell Based and Biophysical Techniques of PROTAC Characterization. (n.d.).
  • Cellular Assays for characterization of PROTAC activity and... - ResearchGate. (n.d.).
  • Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. (n.d.).
  • Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC. (2023).
  • PROTAC Molecules Activity and Efficacy Evaluate Service - Mtoz Biolabs. (n.d.).
  • A beginner's guide to PROTACs and targeted protein degradation - Portland Press. (2021).
  • Protein Degradation Assays - PROTAC Screening - Reaction Biology. (n.d.).
  • Assays and technologies for developing proteolysis targeting chimera degraders - PMC. (2020).
  • PROTAC® biophysical characterization fuels the discovery of target and E3 ligase ligands for the discovery of optimized PROTAC protein degrader molecules - ACS Fall 2025. (n.d.).
  • Computation, Synthesis and NMR Investigations of PROTAC Linker Conformation, Chamaleonicity and their Impacts on the Mode of Action | Biological and Medicinal Chemistry | ChemRxiv | Cambridge Open Engage. (2024).
  • Workflow of HPLC Protein Purity Analysis - Mtoz Biolabs. (n.d.).
  • Computation, Synthesis and NMR Investigations of PROTAC Linker Conformation, Chamaleonicity and their Impacts on the Mode of Ac- - ChemRxiv. (n.d.).
  • Application Notes and Protocols for the Purification of PROTACs Synthesized with Phthalimide-PEG4-PDM-OTBS - Benchchem. (n.d.).
  • Characteristic roadmap of linker governs the rational design of PROTACs. (2024).
  • Method Development of Proteolysis Targeting Chimera (PROTAC) Compound ARV-825 Forced Degradation Sample Using the Systematic Screening Protocol - Waters Corporation. (n.d.).
  • Comprehensive Overview of HPLC-Based Techniques for Protein Purity Analysis. (n.d.).
  • Overview of PROTAC Linkers | ChemPep. (n.d.).
  • What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News. (n.d.).
  • Chemical structures of selected PROTACs. PROTACs are heterobifunctional... | Download Scientific Diagram - ResearchGate. (n.d.).

Sources

Method

Application Notes and Protocols for the Chemical Probe 1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane

Introduction: A Guide to the Potent GABAergic Modulator The intricate signaling network of the central nervous system relies on a delicate balance between excitatory and inhibitory neurotransmission. The primary mediator...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Guide to the Potent GABAergic Modulator

The intricate signaling network of the central nervous system relies on a delicate balance between excitatory and inhibitory neurotransmission. The primary mediator of fast inhibitory signaling is γ-aminobutyric acid (GABA), which exerts its effects through ionotropic GABAA receptors. These ligand-gated chloride channels are crucial for maintaining neuronal homeostasis, and their dysfunction is implicated in a range of neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disturbances.

This document provides a comprehensive guide to the chemical probe 1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane . Based on the well-established pharmacology of the 2,6,7-trioxabicyclo[2.2.2]octane scaffold, this compound is hypothesized to be a potent non-competitive antagonist of the GABAA receptor.[1][2] The bicycloorthoester core structure is known to bind within the pore of the GABAA receptor's chloride ion channel, physically occluding ion flow and thereby inhibiting GABAergic neurotransmission.[3]

These application notes are designed for researchers, scientists, and drug development professionals. They offer a scientifically grounded, yet adaptable, framework for the synthesis, characterization, and application of this chemical probe in the investigation of GABAergic signaling. The protocols provided herein are based on established methodologies for similar GABAA receptor modulators and are intended to serve as a robust starting point for your research endeavors.

PART 1: Chemical Probe Profile and Synthesis

Physicochemical Properties
PropertyValue
IUPAC Name 1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane
Molecular Formula C₁₃H₁₅BrO₃
Molecular Weight 299.16 g/mol
CAS Number 951885-61-3
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, and chlorinated solvents. Poorly soluble in aqueous solutions.
Storage Store at -20°C for long-term stability. Protect from light and moisture.
Proposed Synthesis

A plausible synthetic route to 1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane involves the acid-catalyzed reaction of 3-(3-bromophenyl)propanoic acid with 1,1,1-tris(hydroxymethyl)ethane. This approach is analogous to established methods for the synthesis of other 1-substituted 2,6,7-trioxabicyclo[2.2.2]octane derivatives.[4]

Synthesis_Pathway reactant1 3-(3-bromophenyl)propanoic acid catalyst Acid Catalyst (e.g., PTSA) reactant1->catalyst reactant2 1,1,1-tris(hydroxymethyl)ethane reactant2->catalyst product 1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane catalyst->product Toluene, reflux

Figure 1. Proposed synthetic pathway for the target chemical probe.

Protocol 1: Synthesis of 1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-(3-bromophenyl)propanoic acid (1.0 eq), 1,1,1-tris(hydroxymethyl)ethane (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (PTSA, 0.05 eq) in toluene.

  • Reflux: Heat the reaction mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the desired product.

  • Characterization: Confirm the structure and purity of the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.

PART 2: Probe Validation and Characterization

The utility of a chemical probe is contingent on its thorough characterization. This section outlines the essential experiments to validate the identity, purity, and biological activity of 1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane.

In Vitro Characterization: GABAA Receptor Binding

The primary hypothesis is that this probe acts as a non-competitive antagonist at the GABAA receptor. A radioligand displacement assay is a standard method to determine the binding affinity of a compound to its target.[5][6]

Protocol 2: [³⁵S]TBPS Radioligand Displacement Assay

This protocol measures the ability of the test compound to displace the binding of [³⁵S]t-butylbicyclophosphorothionate ([³⁵S]TBPS), a known radioligand for the non-competitive antagonist site on the GABAA receptor.[7]

  • Materials:

    • Rat cortical membranes (prepared from adult rat brains)

    • [³⁵S]TBPS (specific activity ~80-120 Ci/mmol)

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4

    • Test Compound: 1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane, serially diluted in DMSO.

    • Non-specific binding control: Picrotoxin (100 µM)

    • Scintillation cocktail and scintillation counter.

  • Methodology:

    • Membrane Preparation: Homogenize rat cerebral cortices in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times and resuspend in assay buffer. Determine protein concentration using a standard protein assay (e.g., BCA).

    • Assay Setup: In a 96-well plate, combine:

      • 50 µL of rat cortical membranes (100-200 µg protein)

      • 50 µL of [³⁵S]TBPS (final concentration ~2 nM)

      • 50 µL of test compound at various concentrations (e.g., 0.1 nM to 100 µM) or vehicle (for total binding) or picrotoxin (for non-specific binding).

    • Incubation: Incubate the plate at 25°C for 90 minutes with gentle agitation.

    • Termination: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

    • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

    • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific [³⁵S]TBPS binding) by non-linear regression analysis.

Cellular Characterization: Whole-Cell Patch-Clamp Electrophysiology

To confirm the functional antagonism of GABAA receptors, whole-cell patch-clamp electrophysiology is the gold standard.[8][9][10] This technique allows for the direct measurement of GABA-evoked chloride currents in individual neurons and how they are affected by the chemical probe.

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis culture Primary Neuronal Culture or Brain Slice seal Form Gigaseal and Achieve Whole-Cell Configuration culture->seal pipette Prepare Recording Pipette (Internal Solution) pipette->seal solutions Prepare External Solution (with GABA and Probe) baseline Record Baseline GABA-evoked Currents solutions->baseline seal->baseline application Apply Chemical Probe baseline->application post_probe Record GABA-evoked Currents in Presence of Probe application->post_probe washout Washout Probe and Record Recovery post_probe->washout measure Measure Current Amplitude and Kinetics washout->measure compare Compare Currents Before, During, and After Probe Application measure->compare dose_response Generate Dose-Response Curve and Calculate IC₅₀ compare->dose_response

Figure 2. Workflow for whole-cell patch-clamp electrophysiology.

Protocol 3: Characterization of GABAA Receptor Antagonism in Cultured Neurons

  • Materials:

    • Primary hippocampal or cortical neurons cultured on coverslips.

    • Patch-clamp setup (amplifier, microscope, micromanipulators, data acquisition system).

    • Borosilicate glass capillaries for pulling pipettes.

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4.

    • Internal (Pipette) Solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP, pH 7.2 with CsOH.

    • GABA Stock Solution (10 mM in external solution).

    • Test Compound Stock Solution (10 mM in DMSO).

  • Methodology:

    • Cell Preparation: Place a coverslip with cultured neurons in the recording chamber and perfuse with external solution.

    • Pipette Pulling: Pull recording pipettes to a resistance of 3-5 MΩ when filled with internal solution.

    • Whole-Cell Recording: Approach a neuron with the recording pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal. Rupture the membrane patch to achieve the whole-cell configuration. Clamp the cell at a holding potential of -60 mV.

    • Baseline GABA Currents: Apply a brief pulse of GABA (e.g., 10 µM for 2-5 ms) using a fast-application system to evoke an inward chloride current. Record several stable baseline currents.

    • Probe Application: Perfuse the recording chamber with the external solution containing the desired concentration of 1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane for 2-5 minutes.

    • Recording in Presence of Probe: While perfusing with the probe, apply the same GABA pulse and record the evoked current. A reduction in the current amplitude indicates antagonism.

    • Dose-Response: Repeat steps 5 and 6 with a range of probe concentrations to determine the dose-dependent inhibition of the GABA-evoked current.

    • Washout: Perfuse with the external solution without the probe to assess the reversibility of the effect.

    • Data Analysis: Measure the peak amplitude of the GABA-evoked currents before, during, and after probe application. Normalize the current amplitude in the presence of the probe to the baseline amplitude. Plot the normalized current as a function of probe concentration to generate a dose-response curve and calculate the IC₅₀.

PART 3: Application Protocols in Neuroscience Research

Once validated, this chemical probe can be a powerful tool to dissect the role of GABAergic signaling in various neuronal processes.

Investigating Neuronal Network Activity

GABAergic inhibition plays a critical role in shaping the activity of neuronal networks. By acutely blocking GABAA receptors with this probe, one can investigate the consequences of disinhibition on network dynamics.

Protocol 4: Analysis of Spontaneous Neuronal Activity in Culture

  • Application: Use multi-electrode arrays (MEAs) or calcium imaging to monitor the spontaneous activity of a neuronal network in culture.

  • Methodology:

    • Record baseline spontaneous firing or calcium transients.

    • Apply 1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane at a concentration around its IC₅₀.

    • Record the changes in network activity. An increase in firing rate, burst frequency, and network synchrony is expected upon GABAA receptor blockade.

    • Wash out the probe to observe the recovery of normal network activity.

Studying Synaptic Plasticity

GABAergic inhibition is crucial for the induction of certain forms of synaptic plasticity, such as long-term potentiation (LTP). This probe can be used to investigate how the removal of GABAergic tone affects synaptic plasticity.

Protocol 5: Modulation of Long-Term Potentiation (LTP) in Brain Slices

  • Application: Use ex vivo brain slice electrophysiology, typically in the hippocampus, to study LTP.[11]

  • Methodology:

    • Prepare acute hippocampal slices from a rodent brain.

    • Obtain baseline field excitatory postsynaptic potentials (fEPSPs) in the CA1 region by stimulating the Schaffer collaterals.

    • Apply 1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane to the bath.

    • Induce LTP using a high-frequency stimulation protocol.

    • Record fEPSPs for at least 60 minutes post-induction and compare the magnitude of potentiation to control slices without the probe.

Probing the Role of GABA in Neuronal Development

GABAergic signaling is involved in various developmental processes, including neuronal migration and synapse formation.[12][13]

Protocol 6: Neuronal Migration Assay in Cortical Slice Cultures

  • Application: Investigate the role of GABAA receptor-mediated signaling in the migration of newly born neurons in the developing cortex.[12]

  • Methodology:

    • Prepare organotypic slice cultures from embryonic rodent brains.

    • Label proliferating cells with a thymidine analog like BrdU.

    • Culture the slices in the presence of 1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane.

    • After a few days in culture, fix the slices and perform immunohistochemistry for BrdU to visualize the position of the labeled neurons.

    • Compare the migration distance and final position of BrdU-positive cells in treated versus control slices.

PART 4: Concluding Remarks and Future Directions

1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane represents a valuable chemical tool for the study of GABAergic neurotransmission. Its hypothesized mechanism as a potent non-competitive GABAA receptor antagonist makes it suitable for a wide range of applications in neuroscience research. The protocols outlined in this guide provide a solid foundation for its characterization and use.

Future work could involve the development of photo-activatable or "clickable" versions of this probe to enable more sophisticated experiments, such as activity-based protein profiling and spatiotemporal control of GABAergic inhibition. As with any chemical probe, it is crucial to perform appropriate control experiments, including the use of a structurally similar but inactive analog, to ensure that the observed effects are due to on-target activity.

References

  • Bright, D. P., & Smart, T. G. (2013). Methods for recording and measuring tonic GABAA receptor-mediated inhibition. Frontiers in Neural Circuits, 7, 193. [Link]

  • Creative Bioarray. (n.d.). Validation of Ion Channel Targets. Retrieved from [Link]

  • European Federation for Medicinal Chemistry and Chemical Biology (EFMC). (n.d.). Validating Chemical Probes. Retrieved from [Link]

  • Farrant, M., & Kaila, K. (2012). Cracking Down on Inhibition: Selective Removal of GABAergic Interneurons from Hippocampal Networks. The Journal of Neuroscience, 32(6), 1933-1937. [Link]

  • Halliwell, R. F., & Findlay, G. S. (2003). Allosteric modulation of [3H]EBOB binding to GABAA receptors by diflunisal analogues. European Journal of Pharmacology, 464(2-3), 129-136. [Link]

  • Doble, A., & Martin, I. L. (1992). Interconvertible Kinetic States of T-Butylbicycloorthobenzoate Binding Sites of the Gamma-Aminobutyric acidA Ionophores. Journal of Neurochemistry, 58(5), 1589-1596. [Link]

  • Sørensen, K. K., et al. (2015). Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. ACS Chemical Neuroscience, 6(12), 1971-1981. [Link]

  • Sigel, E., & Steinmann, M. E. (2012). Electrophysiology of ionotropic GABA receptors. Journal of Neurochemistry, 123(5), 651-660. [Link]

  • Gerlach, A. C., & Antonio, B. M. (2015). Validation of ion channel targets. Channels (Austin, Tex.), 9(6), 376–379. [Link]

  • ResearchGate. (2017). Development and Validation of a Thallium Flux-Based Functional Assay for the Sodium Channel NaV1.7 and Its Utility for Lead Discovery and Compound Profiling. [Link]

  • Wiley Online Library. (2003). Preparation of 1-[N-Benzyloxycarbonyl-(1S)-1-amino-2-oxoethyl]-4-methyl-2,6,7-trioxabicyclo-[2.2.2]octane. Helvetica Chimica Acta, 86(4), 1163-1173. [Link]

  • Wiley Online Library. (2003). Preparation of 1‐[N‐Benzyloxycarbonyl‐(1S)‐1‐Amino‐2‐Oxoethyl]‐4‐Methyl‐2,6,7‐Trioxabicyclo[2.2.2]Octane. Helvetica Chimica Acta, 86(4). [Link]

  • Enna, S. J., & Bowery, N. G. (Eds.). (2006). The GABA Receptors. Humana Press. [Link]

  • Pressly, B., et al. (2018). Identification of the Functional Binding Site for the Convulsant Tetramethylenedisulfotetramine in the Pore of the α2β3γ2 GABAA Receptor. The Journal of Neuroscience, 38(42), 9078-9087. [Link]

  • Assay Guidance Manual [Internet]. (2012). Ion Channel Screening. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Behar, T. N., et al. (2000). GABA Receptor Antagonists Modulate Postmitotic Cell Migration in Slice Cultures of Embryonic Rat Cortex. Cerebral Cortex, 10(9), 899-909. [Link]

  • Casida, J. E., & Durkin, K. A. (2022). Insect RDL Receptor Models for Virtual Screening: Impact of the Template Conformational State in Pentameric Ligand-Gated Ion Channels. ACS Omega, 7(2), 1755-1766. [Link]

  • ResearchGate. (2010). γ-Aminobutyric Acid Receptors: A Rationale for Developing Selective Insect Pest Control Chemicals. [Link]

  • Michelson, H. B., & Lothman, E. W. (1992). Patch-Clamp Recordings Reveal Powerful GABAergic Inhibition in Dentate Hilar Neurons. Journal of Neuroscience, 12(9), 3527-3539. [Link]

  • ResearchGate. (2004). GABA receptor antagonists and insecticides: Common structural features of 4-alkyl-1-phenylpyrazoles and 4-alkyl-1-phenyltrioxabicyclooctanes. [Link]

  • Maier, P. J., et al. (2018). Targeting the Interaction of GABAB Receptors With CHOP After an Ischemic Insult Restores Receptor Expression and Inhibits Progressive Neuronal Death. Frontiers in Molecular Neuroscience, 11, 475. [Link]

  • Chittajallu, R., et al. (2013). Novel GABAergic Circuits Mediating Excitation/Inhibition of Cajal-Retzius Cells in the Developing Hippocampus. The Journal of Neuroscience, 33(13), 5640-5653. [Link]

  • Palmer, C. J., & Casida, J. E. (1985). Bicycloorthocarboxylate convulsants. Potent GABAA receptor antagonists. Molecular Pharmacology, 28(3), 246-253. [Link]

  • Moshang Chemical. (n.d.). 1-[N-(9-fluorenylmethyloxycarbonyl)-(1S)-1-amino-2-cyclohexyl-2-oxoethyl]-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane. Retrieved from [Link]

  • Othman, I., & Tan, I. (1993). Interaction of La3+ With GABAA Receptors in Rat Cerebrocortical Membranes as Detected With [35S]t-butylbicyclophosphorothionate Binding. European Journal of Pharmacology: Molecular Pharmacology Section, 245(2), 111-117. [Link]

  • ResearchGate. (2018). A synthetic approach to 2,6,7-trioxabicyclo[2.2.2]octane orthoesters. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Suzuki Coupling of 1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane

Welcome to the technical support center for advanced palladium-catalyzed cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are utilizing 1-(...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced palladium-catalyzed cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are utilizing 1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane in Suzuki-Miyaura coupling reactions. Our goal is to provide in-depth, field-proven insights to help you navigate common challenges and optimize your synthetic outcomes.

The substrate , an aryl bromide, is a versatile coupling partner. However, the presence of the bicyclic orthoester moiety introduces unique considerations regarding stability and reaction conditions. This guide follows a logical, question-and-answer format to address specific issues you may encounter.

Section 1: Foundational Knowledge & Initial Setup

Before troubleshooting, establishing a robust baseline is critical. The following sections detail the catalytic cycle and a reliable starting protocol.

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to rational troubleshooting. The reaction proceeds through three primary steps: oxidative addition, transmetalation, and reductive elimination. The efficiency of each step is highly dependent on the choice of catalyst, ligand, base, and solvent.

Suzuki_Catalytic_Cycle Pd0 Active Pd(0)L_n Catalyst ArPdBr Ar-Pd(II)-Br(L_n) (Oxidative Addition Intermediate) Pd0->ArPdBr Oxidative Addition + Ar-Br ArPdOR Ar-Pd(II)-OR(L_n) (Base-Activated Intermediate) ArPdBr->ArPdOR Ligand Exchange + Base (e.g., OR⁻) ArPdR Ar-Pd(II)-R'(L_n) (Transmetalation Intermediate) ArPdOR->ArPdR Transmetalation + R'-B(OH)₂ ArPdR->Pd0 Reductive Elimination Forms Ar-R' center

Caption: The Suzuki-Miyaura Catalytic Cycle.

Recommended Starting Protocol

This protocol is a well-established starting point for the Suzuki coupling of aryl bromides and should yield good results under ideal conditions.

Experimental Protocol 1: Baseline Suzuki Coupling

  • Vessel Preparation: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2.2-4.4 mol%). Add these solids to the reaction flask.

  • Inert Atmosphere: Seal the flask with a rubber septum, and subject it to at least three cycles of vacuum backfilling with an inert gas (Argon or Nitrogen).

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1 v/v) via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Section 2: Troubleshooting Center & Frequently Asked Questions

Q1: My reaction shows very low or no conversion. What are the first steps to troubleshoot?

Answer: This is the most common issue and requires a systematic check of fundamental parameters before altering the core chemistry.[1]

  • Pillar 1: Reagent Integrity & Purity

    • Palladium Catalyst: The activity of the palladium source is paramount. Pd(II) precatalysts like Pd(OAc)₂ must be reduced in situ to the active Pd(0) state.[1][2] If you suspect catalyst degradation, use a fresh bottle or a more robust, air-stable precatalyst like a Buchwald G3 precatalyst.[3]

    • Boronic Acid Quality: Boronic acids can dehydrate to form cyclic boroxine anhydrides or undergo protodeboronation, especially if impure or stored improperly.[2][4] It is often beneficial to use a slight excess (1.2-1.5 equivalents) and to purchase from a reputable supplier.

    • Solvent and Base: Ensure solvents are anhydrous and properly degassed. Oxygen can oxidize the Pd(0) catalyst and phosphine ligands, halting the catalytic cycle.[5] Use a freshly opened bottle of base.

  • Pillar 2: Reaction Atmosphere

    • Inert Gas: Palladium-catalyzed reactions are highly sensitive to oxygen.[1] Ensure your Schlenk line or glovebox technique is robust and that all solvents have been thoroughly degassed by sparging with argon or nitrogen for at least 30 minutes.

  • Pillar 3: Temperature

    • Activation Energy: Aryl bromides are generally more reactive than aryl chlorides but may still require elevated temperatures (80-110 °C) for efficient oxidative addition.[6][7] If your reaction is sluggish at 80 °C, consider increasing the temperature to 100 °C.

Troubleshooting_Flowchart start Problem: Low or No Yield check_reagents Step 1: Verify Reagent Quality - Fresh Catalyst/Ligand? - Pure Boronic Acid? - Anhydrous/Degassed Solvent? start->check_reagents check_setup Step 2: Check Reaction Setup - Fully Inert Atmosphere? - Correct Temperature? check_reagents->check_setup Reagents OK success Reaction Optimized check_reagents->success Problem Solved screen_ligands Step 3: Optimize Catalyst System Screen Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos, RuPhos) check_setup->screen_ligands Setup OK check_setup->success Problem Solved screen_base Step 4: Optimize Base/Solvent Try Stronger Base (Cs₂CO₃, K₃PO₄) or Different Solvent (Toluene, DMF) screen_ligands->screen_base Still Low Yield screen_ligands->success Problem Solved check_substrate Step 5: Investigate Substrate Stability - Check for Orthoester Decomposition - Use Milder Base (KF) screen_base->check_substrate Still Low Yield screen_base->success Problem Solved check_substrate->success Problem Solved

Caption: A systematic workflow for troubleshooting a failed Suzuki coupling.

Q2: I'm observing significant side products. What are they and how can I minimize them?

Answer: Several side reactions can compete with the desired cross-coupling, lowering your yield and complicating purification.

  • Homocoupling (Glaser-Hay type): This is the coupling of two boronic acid molecules to form a symmetrical biaryl (R'-R'). It is often promoted by the presence of oxygen or unreduced Pd(II) species.[2]

    • Solution: Rigorous degassing of solvents and maintaining a strictly inert atmosphere are the most effective preventative measures. Using a pre-activated Pd(0) source or a precatalyst that rapidly generates Pd(0) can also help.

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. It is a common decomposition pathway, especially for electron-rich or heteroaromatic boronic acids, and can be accelerated by high temperatures and prolonged reaction times.[2][8]

    • Solution: Use a slight excess of the boronic acid (1.2-1.5 equiv.). If protodeboronation is severe, consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) or a trifluoroborate salt (MIDA boronates).

  • Dehalogenation: This is the reduction of the aryl bromide starting material (Ar-Br) to the corresponding arene (Ar-H). This can occur if a hydride source is present in the reaction.[2][4]

    • Solution: Ensure solvents are pure and free of potential hydride donors. Some bases or additives can also promote this pathway. Changing the ligand or base can sometimes mitigate this issue.

Q3: Could the 2,6,7-trioxabicyclo[2.2.2]octane cage be causing instability or other issues?

Answer: Yes, this is a critical consideration specific to your substrate. The bicyclic cage is a type of orthoester, which is known to be labile under acidic conditions.[9] While Suzuki couplings are run under basic conditions, the choice of base and the presence of water can influence the local pH and potentially lead to decomposition.

  • Hydrolytic Stability: Strong bases in aqueous media can lead to localized conditions that may facilitate the hydrolysis of the orthoester. If you observe decomposition of your starting material or product, consider using a milder, non-hydroxide generating base.

    • Recommended Action: Switch to a milder base like potassium fluoride (KF) or potassium carbonate (K₂CO₃) instead of stronger options like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[10][11] Running the reaction under strictly anhydrous conditions with a base like KF in a solvent like THF or Toluene may also protect the orthoester moiety.

  • Solubility: The bulky, rigid cage may affect the solubility of your starting material. If you observe a heterogeneous mixture that does not dissolve upon heating, this can impede reaction kinetics.

    • Recommended Action: Screen alternative solvents. While Dioxane/H₂O is a common choice, systems like Toluene, DMF, or 2-MeTHF might offer better solubility for your specific substrate.

Q4: How do I choose the optimal catalyst and ligand for this aryl bromide?

Answer: The ligand is arguably the most important variable for tuning reactivity.[12][13] It stabilizes the palladium center and modulates its electronic and steric properties to facilitate the key steps of the catalytic cycle. For moderately reactive aryl bromides, a range of ligands can be effective, but electron-rich, bulky phosphines are often superior.[14][15]

Ligand Class Rationale & Use Case Typical Loading (mol%)
PPh₃ (Triphenylphosphine)Monodentate PhosphineA classic, inexpensive ligand. Good for simple, unhindered aryl bromides. May require higher temperatures.4-8
SPhos, XPhos, RuPhos Buchwald Dialkylbiaryl PhosphinesHighly electron-rich and bulky. Excellent for promoting oxidative addition of aryl bromides and facilitating reductive elimination. Often allows for lower catalyst loadings and temperatures.[16][17]2-4
dppf Bidentate Ferrocenyl PhosphineA robust bidentate ligand. Its wide bite angle can be beneficial. Often used in the form of [Pd(dppf)Cl₂].1-2 (as complex)
cataCXium® A Di(1-adamantyl)-n-butylphosphineA very bulky and electron-donating phosphine, useful for sterically hindered substrates.2-4

Experimental Protocol 2: Ligand Screening

To efficiently find the best ligand, set up a parallel screen:

  • Arrange four separate, identical reaction vials.

  • To each vial, add the aryl bromide, boronic acid, and base as described in the baseline protocol.

  • Add the same palladium source (e.g., Pd₂(dba)₃, 1 mol%) to each vial.

  • To each vial, add a different ligand (e.g., PPh₃, SPhos, dppf, cataCXium® A) with the appropriate stoichiometry (typically a 2:1 ligand-to-palladium ratio).

  • Add degassed solvent, heat all reactions under identical conditions, and monitor conversion at set time points (e.g., 1h, 4h, 12h) by LC-MS or TLC.

Q5: My results are not reproducible. What factors are most critical for consistency?

Answer: Reproducibility issues are common and almost always trace back to subtle variations in setup and reagents.[18]

  • Reagent Purity: Use reagents from the same batch for a series of experiments. The purity of the boronic acid and the activity of the catalyst can vary significantly between suppliers and even between batches.

  • Inert Atmosphere: The efficiency of degassing and the integrity of your Schlenk line seals are critical. A small, persistent leak can kill a reaction.

  • Stirring Rate: In heterogeneous mixtures (e.g., with an insoluble base like K₂CO₃), the stirring rate can directly affect reaction kinetics by influencing the surface area of the base. Ensure consistent and vigorous stirring for all experiments.

  • Order of Addition: While often overlooked, the order in which you add reagents can sometimes influence the formation of the active catalyst. Be consistent in your procedure.

References

  • Wikipedia. Suzuki reaction. [Link]

  • Casanovas, J., et al. (2003). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Rossi, R., et al. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry. [Link]

  • Casanovas, J., et al. (2003). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. [Link]

  • Scite.ai. Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. [Link]

  • Ciofini, I., et al. (2013). Internal Catalytic Effect of Bulky NHC Ligands in Suzuki–Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry. [Link]

  • Chem LibreTexts. Use of Base Metals in Suzuki Coupling. [Link]

  • Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • All Chemistry. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Link]

  • Quora. What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?[Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling?[Link]

  • ResearchGate. (2014). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organometallics. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]

  • Semantic Scholar. Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. [Link]

  • PubMed. (2015). Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings. [Link]

  • ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]

  • The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides...[Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?[Link]

  • Reddit. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. [Link]

  • Chemical Communications (RSC Publishing). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. [Link]

  • JoVE. (2017). Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction. [Link]

  • RSC Publishing. Masking the carboxy group as a 2,6,7-trioxabicyclo[2.2.2]octane. [Link]

  • ResearchGate. Bicyclic Phosphite Esters from Pentaerythritol and Dipentaerythritol: New Bridging Ligands in Organometallic and Inorganic Chemistry. [Link]

  • RSC Publishing. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • CP Lab Chemicals. 1-(3-Bromobenzyl)-4-methyl-2, 6, 7-trioxabicyclo[2.2.2]octane, min 97%, 1 gram. [Link]

  • Science of Synthesis: Applications of Domino Transformations in Organic Synthesis. [No specific title available].
  • Organic Process Research & Development. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]

  • New Mexico Highlands University. (1976). APPLICATIONS OF BICYCLIC AND CAGE COMPOUNDS Final Report.
  • ResearchGate. A synthetic approach to 2,6,7-trioxabicyclo[2.2.2]octane orthoesters. [Link]

Sources

Optimization

Optimizing reaction conditions for amide bond formation with 1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane

<_> Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing 1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane in amide bond formation. This guide prov...

Author: BenchChem Technical Support Team. Date: January 2026

<_>

Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing 1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane in amide bond formation. This guide provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions to ensure the success of your experiments.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the primary function of the 2,6,7-trioxabicyclo[2.2.2]octane (OBO) moiety in this reagent?

The 1-alkyl-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane group, a type of caged orthoester, serves as a robust protecting group for a carboxylic acid or a related functional group.[1] It is designed to be stable against bases and nucleophiles while masking the reactivity of the carbonyl group.[1] This allows for chemical manipulations on other parts of the molecule without affecting the protected acid. The bromobenzyl group provides a versatile handle for downstream transformations, such as cross-coupling reactions.

Q2: What are the critical stability considerations for the OBO group during an amide coupling reaction?

The most critical characteristic of the OBO group is its lability under acidic conditions.[2][3] The orthoester functionality hydrolyzes rapidly in the presence of even catalytic amounts of acid, leading to the decomposition of the cage and exposure of the underlying carboxylic acid or ester.[4][5] Conversely, it is highly stable in neutral to basic media. Therefore, maintaining non-acidic conditions throughout the reaction and workup is paramount to preserving the integrity of the molecule.

Q3: How should I properly store and handle 1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane?

The compound should be stored at room temperature in a tightly sealed container, protected from moisture and acidic vapors. Given its stability, it is considered bench-stable for extended periods.[6] When weighing and transferring the reagent, use clean, dry equipment to prevent accidental exposure to acidic contaminants.

Q4: Which coupling reagents and bases are recommended for use with this acid-sensitive substrate?

To avoid decomposition of the OBO group, it is crucial to select coupling reagents and bases that do not introduce or generate acidic species.

  • Coupling Reagents: Uronium/guanidinium salts like HATU, HBTU, and HCTU, or phosphonium salts like PyBOP are excellent choices.[7][8] They are highly efficient and operate under neutral or basic conditions. Carbodiimides like EDC or DIC can also be used, but must be paired with an additive like HOBt or OxymaPure to suppress side reactions and are often used with a non-nucleophilic base.[7][9]

  • Bases: A non-nucleophilic, sterically hindered amine base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) is strongly recommended.[10][11] These bases are effective at scavenging protons generated during the reaction without interfering with the coupling process. It is critical to use the free base form of your amine substrate; if it is provided as a hydrochloride or other acid salt, it must be neutralized with an equivalent of base before being added to the reaction.[8]

Part 2: Troubleshooting Guide for Amide Bond Formation

This section addresses common problems encountered during amide coupling reactions involving the OBO-containing reagent.

Problem: Low or No Yield of Amide Product

Question: My reaction shows a low conversion to the desired amide product. What are the likely causes and how can I improve the yield?

Answer: Low yields in amide coupling reactions typically stem from four main issues: inefficient carboxylic acid activation, amine deactivation, steric hindrance, or decomposition of the acid-sensitive OBO group.[10]

Troubleshooting Workflow:

G start Low / No Yield check_reagents 1. Verify Reagent Quality & Stoichiometry (Coupling agent, base, amine, acid) start->check_reagents check_activation 2. Confirm Carboxylic Acid Activation (Pre-activation step, monitor by TLC/LC-MS) check_reagents->check_activation Reagents OK solution_reagents Solution: Use fresh, anhydrous reagents. Ensure correct equivalents (see table). check_reagents->solution_reagents Issue Found check_amine 3. Assess Amine Reactivity (Is it a salt? Is it sterically hindered?) check_activation->check_amine Activation OK solution_activation Solution: Increase pre-activation time (15-30 min). Switch to a more powerful coupling reagent (e.g., HATU). check_activation->solution_activation Issue Found check_obo 4. Check for OBO Decomposition (Analyze crude mixture for hydrolysis byproducts) check_amine->check_obo Amine OK solution_amine Solution: Use free base amine or add extra base eq. For hindered amines, increase temp or use acyl fluoride method. check_amine->solution_amine Issue Found solution_obo Solution: Ensure all reagents are non-acidic. Use anhydrous solvents and a non-nucleophilic base like DIPEA. check_obo->solution_obo Issue Found G cluster_0 Acid-Catalyzed Hydrolysis of OBO Group OBO OBO Orthoester Protonated_OBO Protonated Intermediate OBO->Protonated_OBO + H⁺ Carbocation Ring-Opened Carbocation Protonated_OBO->Carbocation Ring Opening Hydrolyzed Hydrolyzed Product (Ester + Diol) Carbocation->Hydrolyzed + H₂O

Caption: Simplified Mechanism of OBO Group Decomposition.

Sources of Acid and Solutions:

  • Amine Salts: The most common culprit is using an amine substrate as its hydrochloride or TFA salt without adding a neutralizing base.

    • Solution: Always add at least one full equivalent of a base like DIPEA for every equivalent of amine salt used.

  • Acidic Coupling Reagent Byproducts: While less common with modern reagents, some older methods or impure reagents can generate acidic byproducts.

    • Solution: Use high-purity coupling reagents from a reputable supplier. Ensure your reaction includes sufficient base (typically 2-3 equivalents) to buffer the system.

  • Acidic Workup: Quenching the reaction with acidic solutions like saturated ammonium chloride (NH₄Cl) or dilute HCl will rapidly hydrolyze the OBO group.

    • Solution: Perform the aqueous workup using neutral or basic solutions. Quench the reaction with deionized water or a saturated solution of sodium bicarbonate (NaHCO₃). Wash the organic layers with brine and dry over anhydrous sodium sulfate before concentrating. [10]

Part 3: Optimized Protocol and Data

General Protocol for Amide Coupling using HATU

This protocol provides a robust starting point for the coupling of a generic carboxylic acid with an amine, where one of the components contains the 1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane moiety.

  • To a dry flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 equivalent).

  • Dissolve the acid in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.1-0.5 M.

  • Add HATU (1.1 equivalents) to the solution, followed by N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid. [10]5. Add the amine (1.2 equivalents) to the reaction mixture. If the amine is an HCl salt, ensure it has been pre-mixed with its equivalent of DIPEA.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 1-12 hours. [12]7. Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Comparison of Common Coupling Conditions
ParameterOption 1: HATU/DIPEAOption 2: EDC/Oxyma/DIPEAOption 3: PyBOP/DIPEARationale and Considerations for OBO Substrates
Coupling Reagent HATUEDCPyBOPHATU is highly efficient, especially for hindered substrates, and operates under basic conditions ideal for OBO stability. [11][13]EDC is cost-effective but requires an additive and risks N-acylurea formation. [7]PyBOP is excellent for minimizing racemization but produces carcinogenic HMPA as a byproduct. [8][14]
Additive None requiredOxymaPure or HOBtNone requiredAdditives are crucial for carbodiimide methods to prevent side reactions and are compatible with the OBO group. [7]
Base DIPEADIPEADIPEADIPEA is the base of choice due to its non-nucleophilic nature and strong basicity, ensuring an acid-free environment. [8]
Solvent DMF, DCMDMF, DCMDMF, DCMAnhydrous polar aprotic solvents are required to ensure solubility and prevent hydrolysis of intermediates. [10]
Pros High efficiency, fast reactionsCost-effectiveLow racemizationAll methods are viable if acidic conditions are scrupulously avoided.
Cons Higher cost, potential for amine guanidinylation if used in large excessSlower, potential for N-acylurea side productByproduct toxicityThe primary concern across all methods is preventing acid-catalyzed decomposition of the OBO group.

References

  • Chemistry LibreTexts. (2023, January 22). Conversion of Carboxylic acids to amides using DCC as an activating agent. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • ChemistNATE. (2014, March 26). How to Make Amides: Mechanism [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Anaphylaxis Induced by Peptide Coupling Agents: Lessons Learned from Repeated Exposure to HATU, HBTU, and HCTU. Retrieved from [Link]

  • Royal Society of Chemistry. (1980). Masking the carboxy group as a 2,6,7-trioxabicyclo[2.2.2]octane. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, May 9). An Evaluation of the Occupational Health Hazards of Peptide Couplers. Retrieved from [Link]

  • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • ACS Publications. (2024, January 29). The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable. Retrieved from [Link]

  • Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). The three-stage mechanism for the specific acid-catalysed hydrolysis of cyclic orthoester. Retrieved from [Link]

  • Royal Society of Chemistry. (1980). Masking the Carbosy Group as a 2,6,7-Trioxabicyclo[2.2.2]octane: I. Retrieved from [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • ResearchGate. (2025, August 10). Synthetic Applications of Ortho Esters. Retrieved from [Link]

  • AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • ChemRxiv. (n.d.). Peptide Synthesis Using Unprotected Amino Acids. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Organic Syntheses. (2015, October 11). 1-(2-(phenylsulfonyl)ethyl)-2,6,7-trioxabicyclo[2.2.2]octane. Retrieved from [Link]

  • Applied Biosystems. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). HATU. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, January 29). The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Amide bond formation: beyond the dilemma between activation and racemisation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Poly(ortho ester amides): Acid-labile Temperature-responsive Copolymers for Potential Biomedical Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). A synthetic approach to 2,6,7-trioxabicyclo[2.2.2]octane orthoesters. Retrieved from [Link]

  • PubMed. (2009, April 13). Poly(ortho ester amides): acid-labile temperature-responsive copolymers for potential biomedical applications. Retrieved from [Link]

  • Thoreauchem. (n.d.). 1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane-None. Retrieved from [Link]

  • ACS Publications. (n.d.). Facile Synthesis of Bicyclo Orthoesters and Bicyclo Amide Acetals. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Bicyclic Orthoester Moiety in PROTAC Synthesis

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of the bicyclic orthoester moiety in the synthesis of Proteolysis Targeting Chimeras (PROTACs). As a key component in advanced linker design, the bicyclic orthoester offers unique, pH-sensitive properties, but its reactivity profile can present challenges during multi-step synthesis. This document is designed to help you navigate and overcome these potential side reactions.

Introduction: The Role of Bicyclic Orthoesters in PROTACs

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the protein's degradation.[1] The linker connecting the two ligands is a critical component influencing the PROTAC's efficacy, solubility, and pharmacokinetic properties.[] Bicyclic orthoesters, such as the 4-methyl-2,6,7-trioxa-bicyclo[2.2.2]octan-1-yl (OBO) group, are increasingly used either as pH-sensitive cleavable linkers or as protecting groups for carboxylic acids.[3][4]

Their primary advantage is their stability at physiological pH (~7.4) and in plasma, coupled with rapid, acid-catalyzed hydrolysis at the lower pH found in endosomes and lysosomes (pH 4.5-6.5).[3][5][6] This property is ideal for designing PROTACs that release their payload or become activated within the target cell. However, this acid lability is also the primary source of side reactions during synthesis, where acidic conditions are common.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of bicyclic orthoester degradation during PROTAC synthesis? A: The most common cause is exposure to acidic conditions. Bicyclic orthoesters are highly sensitive to acid-catalyzed hydrolysis.[7] This can occur during the cleavage of other acid-labile protecting groups (e.g., Boc with TFA), in the presence of acidic coupling reagents or additives, or during purification with acidic mobile phases.[8]

Q2: At what pH range is the bicyclic orthoester moiety generally stable? A: Bicyclic orthoesters show excellent stability at neutral to basic pH (pH > 7.0).[3] Significant hydrolysis is observed at pH values below 6.5, with the rate increasing dramatically as the pH drops to 5.5 and lower.[3][9]

Q3: Can I use standard peptide coupling reagents like HATU or HOBt/DIC? A: Yes, but with caution. While these reagents are widely used, some formulations or reaction conditions can create a locally acidic environment.[10][11] It is crucial to ensure the reaction mixture is adequately buffered with a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or 2,4,6-collidine, especially if your amine component is a hydrochloride salt.

Q4: My orthoester-containing intermediate is degrading during reverse-phase HPLC purification. What should I do? A: This is likely due to the use of acidic modifiers like trifluoroacetic acid (TFA) or formic acid in the mobile phase. If possible, switch to a neutral or slightly basic purification system. Buffers such as ammonium bicarbonate or the addition of a small amount of triethylamine (TEA) to the mobile phase can often prevent degradation. If an acidic modifier is unavoidable, use the lowest possible concentration and work at lower temperatures to minimize exposure time.

Q5: Is the bicyclic orthoester moiety stable to common basic and reductive conditions? A: Generally, yes. The orthoester functional group is stable to bases and many common reducing agents, such as those used in hydrogenolysis (e.g., H₂, Pd/C) for benzyl group removal.[4] This orthogonality makes it a useful protecting group in complex syntheses.[12]

Troubleshooting Guide: Navigating Key Side Reactions

This section provides a detailed breakdown of common problems, their underlying causes, and actionable solutions.

Problem 1: Premature Cleavage During Acidic Deprotection Steps

You are removing an acid-labile protecting group, such as a tert-butyloxycarbonyl (Boc) group, and observe simultaneous loss or hydrolysis of the bicyclic orthoester.

Causality: Strong acids like trifluoroacetic acid (TFA), which are standard for Boc removal, will rapidly hydrolyze the orthoester. The mechanism involves protonation of one of the oxygen atoms, followed by ring opening and eventual collapse to a more stable ester and diol, which can undergo further reactions.

Solutions:

  • Re-sequence the Synthesis: The most robust solution is to alter your synthetic route. Introduce the bicyclic orthoester moiety after all acid-labile protecting groups have been removed.

  • Change the Protecting Group Strategy: Replace the acid-labile protecting group with one that is cleaved under orthogonal conditions.

    • Fmoc (Fluorenylmethyloxycarbonyl): Removed with a base (e.g., piperidine in DMF).

    • Cbz (Carboxybenzyl): Removed by hydrogenolysis (e.g., H₂, Pd/C).

    • Teoc (2-(Trimethylsilyl)ethoxycarbonyl): Cleaved with fluoride sources (e.g., TBAF).

Workflow for Diagnosing Premature Cleavage

G start Unexpected mass loss observed via LCMS check_step At which synthetic step did this occur? start->check_step deprotection Acidic Deprotection (e.g., TFA, HCl) check_step->deprotection coupling Amide/Ester Coupling check_step->coupling purification Chromatography check_step->purification deprotection_cause Cause: Orthoester is acid-labile. deprotection->deprotection_cause coupling_cause Cause: Acidic reagents or byproducts. coupling->coupling_cause purification_cause Cause: Acidic mobile phase modifier (TFA). purification->purification_cause deprotection_sol Solution: 1. Re-sequence synthesis. 2. Use orthogonal protecting group (Fmoc, Cbz). deprotection_cause->deprotection_sol coupling_sol Solution: 1. Add non-nucleophilic base (DIPEA). 2. Use neutral coupling conditions. coupling_cause->coupling_sol purification_sol Solution: 1. Use neutral/basic buffer. 2. Minimize exposure time/temp. purification_cause->purification_sol

Caption: Troubleshooting workflow for orthoester cleavage.

Problem 2: Degradation During Amide or Ester Coupling Reactions

You are forming an amide bond to complete your PROTAC structure and notice significant degradation of the orthoester-containing linker.

Causality: Standard peptide coupling reactions can fail for two main reasons:

  • Acidic Components: The amine component is often used as a hydrochloride or TFA salt, which acidifies the reaction mixture if not properly neutralized.

  • Activator Byproducts: The activation of the carboxylic acid can generate acidic byproducts, leading to localized pH drops that initiate hydrolysis. Unwanted hydrolysis of the activated ester itself is a known side reaction that can complicate purification.[11][13]

Solutions:

  • Ensure Adequate Basicity: Add at least 2-3 equivalents of a non-nucleophilic base like DIPEA or 2,4,6-collidine to neutralize any acid salts and maintain a basic pH throughout the reaction.

  • Order of Addition: Add the base to your amine component first, stir for a few minutes, and then add this mixture to the pre-activated carboxylic acid.

  • Monitor the Reaction: Keep reaction times as short as possible. Monitor by LC-MS to avoid prolonged exposure to potentially destabilizing conditions.

  • Workup: Quench the reaction and perform an aqueous workup using a mild base, such as saturated sodium bicarbonate solution, to neutralize any residual acid before proceeding to purification.

Acid-Catalyzed Hydrolysis Mechanism

G Orthoester Bicyclic Orthoester Protonated Protonated Intermediate Orthoester->Protonated + H+ Carbocation Oxocarbenium Ion Protonated->Carbocation - R'OH Hemiacetal Hemiacetal Ester Carbocation->Hemiacetal + H2O - H+ Products Hydrolyzed Products (Ester + Diol) Hemiacetal->Products Hydrolysis

Caption: Simplified mechanism of acid-catalyzed hydrolysis.

Problem 3: Instability and Poor Recovery During Purification

Your crude product appears intact, but you experience significant mass loss or the appearance of degradation products during reverse-phase HPLC purification.

Causality: As mentioned in the FAQs, standard reverse-phase HPLC protocols often use 0.1% TFA or formic acid in the water/acetonitrile mobile phase. These conditions are sufficiently acidic to cause on-column degradation of the bicyclic orthoester, especially with longer run times or at room temperature.

Recommended Purification Conditions

ParameterProblematic ConditionRecommended AlternativeRationale
Mobile Phase pH Acidic (e.g., 0.1% TFA, pH ~2)Neutral or BasicPrevents acid-catalyzed hydrolysis.[3]
Additive Trifluoroacetic Acid (TFA), Formic AcidAmmonium Bicarbonate (10 mM, pH ~7.8), Triethylamine (0.1%)Buffers the mobile phase in a stable pH range.
Temperature Ambient (~20-25 °C)Cooled (4-10 °C)Reduces the rate of hydrolysis if acidic modifiers are unavoidable.
Run Time Long, shallow gradientsShort, steep gradientsMinimizes the time the compound is exposed to the mobile phase.
Experimental Protocols
Protocol 1: Small-Scale pH Stability Test

This protocol helps determine the stability of your orthoester-containing intermediate under various pH conditions before committing to a large-scale reaction or purification.

Materials:

  • Orthoester-containing compound (~1 mg)

  • Buffers: Phosphate-buffered saline (PBS, pH 7.4), Acetate buffer (pH 5.5), Formate buffer (pH 4.5)

  • Acetonitrile (ACN) or DMSO for stock solution

  • LC-MS system

Methodology:

  • Prepare a 1 mg/mL stock solution of your compound in ACN or DMSO.

  • In three separate HPLC vials, add 990 µL of each buffer (pH 7.4, 5.5, and 4.5).

  • To each vial, add 10 µL of the stock solution to achieve a final concentration of 10 µg/mL.

  • Immediately inject a sample from each vial into the LC-MS (this is your t=0 timepoint).

  • Incubate the vials at room temperature or 37 °C.

  • Analyze samples from each vial at subsequent time points (e.g., 1h, 3h, 6h, 24h).[14]

  • Quantify the peak area of the intact compound over time to determine the rate of degradation at each pH.

Protocol 2: Neutral pH Reverse-Phase HPLC Purification

This is a general protocol for purifying acid-sensitive compounds.

System Setup:

  • Column: C18 reverse-phase column suitable for use at higher pH.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, pH adjusted to ~7.8.

  • Mobile Phase B: Acetonitrile.

  • Detector: UV detector set to an appropriate wavelength (e.g., 254 nm).

Methodology:

  • Dissolve the crude sample in a minimal amount of DMSO or DMF.

  • Equilibrate the column with 95% Mobile Phase A / 5% Mobile Phase B for at least 5 column volumes.

  • Load the sample onto the column.

  • Run a gradient from 5% to 95% Mobile Phase B over 20-30 minutes, depending on compound polarity.

  • Collect fractions corresponding to the desired product peak.

  • Crucially: Immediately freeze the collected fractions containing the volatile ammonium bicarbonate buffer and lyophilize to dryness. This removes the buffer salts without requiring an acidic workup.

References
  • A pH-responsive crosslinker platform for antibody-drug conjugate (ADC) targeting delivery. Chemical Communications (RSC Publishing).
  • pH-sensitive PEG lipids containing orthoester linkers: new potential tools for nonviral gene delivery. PubMed.
  • pH sensitive lipids based on ortho ester linkers, composition and method. US Patent US6897196B1.
  • Ortho ester - Wikipedia. Wikipedia.
  • Why are my ester hydrolysis not working : r/Chempros. Reddit.
  • Linker stability influences the anti-tumor activity of acetazolamide-drug conjugates for the therapy of renal cell carcinoma. PMC - NIH.
  • Novel pH-sensitive Cationic Lipids With Linear Ortho Ester Linkers for Gene Delivery. European Journal of Medicinal Chemistry.
  • Straightforward method for synthesis of bicyclic ortho esters. ResearchGate.
  • Overview of PROTAC Linkers: Types and Design. BOC Sciences.
  • Protecting Groups in Organic Synthesis. Chemistry LibreTexts.
  • Protecting Groups. University of Bristol.
  • Preventing hydrolysis of NHS esters during conjugation. Benchchem.
  • Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. PMC - PubMed Central.
  • Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy.
  • Peptide coupling using recyclable bicyclic benziodazolone. The Royal Society of Chemistry.
  • Current strategies for the design of PROTAC linkers: a critical review. PMC - NIH.
  • Tuning the pH sensitivities of orthoester based compounds for drug delivery applications by simple chemical modification. ResearchGate.
  • Hydrolysis of some poly(ortho-ester)s in homogeneous solutions. PubMed.
  • Hydrolysis product troubleshooting : r/Chempros. Reddit.
  • Troubleshooting Purification Methods. Sigma-Aldrich.
  • Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. RSC Publishing.
  • Hydrolysis of Thioesters, Esters, and Amides. Chemistry LibreTexts.

Sources

Optimization

Cleavage of the 2,6,7-trioxabicyclo[2.2.2]octane group under acidic or basic conditions

Technical Support Center: The 2,6,7-Trioxabicyclo[2.2.2]octane (OBO) Group A Guide to Navigating Acidic and Basic Cleavage for Researchers and Drug Development Professionals Welcome to the technical support guide for the...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: The 2,6,7-Trioxabicyclo[2.2.2]octane (OBO) Group

A Guide to Navigating Acidic and Basic Cleavage for Researchers and Drug Development Professionals

Welcome to the technical support guide for the 2,6,7-trioxabicyclo[2.2.2]octane (OBO) orthoester protecting group. As a senior application scientist, I've designed this resource to move beyond simple protocols and provide a deeper understanding of the causality behind the chemical behavior of the OBO group. This guide is structured to help you anticipate challenges, troubleshoot effectively, and optimize your synthetic strategies.

Section 1: Mechanism Overview - The "Why" Behind OBO's Reactivity

Understanding the fundamental mechanism of orthoester hydrolysis is critical for troubleshooting. The OBO group's unique bicyclic structure confers specific stability and reactivity profiles compared to acyclic orthoesters.

Acid-Catalyzed Cleavage: A Stepwise Hydrolysis

Orthoesters are highly sensitive to acid-catalyzed hydrolysis, a property that makes them valuable as pH-responsive linkers or protecting groups.[1][2] The reaction is not a single step but a well-characterized three-stage process.[3]

  • Protonation and Formation of a Dioxolenium Ion: The reaction is initiated by the protonation of one of the oxygen atoms. Subsequent cleavage of a C-O bond is stereoelectronically assisted by the lone pairs on the other oxygen atoms, leading to the formation of a resonance-stabilized carboxonium (dioxolenium) ion and the release of one of the alcohol components. For the OBO group, this results in the opening of the bicyclic system.

  • Hydration to a Hemiorthoester Intermediate: A water molecule attacks the electrophilic carboxonium ion. This hydration step yields a protonated hemiorthoester intermediate.

  • Decomposition to Products: The hemiorthoester intermediate is unstable and rapidly decomposes, eliminating another alcohol molecule to yield the final ester product. In the case of the OBO group, this initial hydrolysis product is the ester of 1,1,1-tris(hydroxymethyl)ethane.[4]

The overall process converts the orthoester into an ester and two equivalents of alcohol.[4] The rate-determining step can vary depending on the pH and the specific structure of the orthoester.[5][6] The rigid structure of the bicyclic OBO system imposes geometric constraints that make it more stable towards acid hydrolysis than many acyclic orthoesters.[7][8]

Acid_Cleavage Figure 1: Acid-Catalyzed Hydrolysis of the OBO Group OBO OBO-Protected Carboxylic Acid Protonated_OBO Protonated Orthoester OBO->Protonated_OBO + H⁺ Carboxonium Carboxonium Ion + H₂O Protonated_OBO->Carboxonium - ROH Hemiorthoester Hemiorthoester Intermediate Carboxonium->Hemiorthoester + H₂O - H⁺ Ester_Product Hydroxy Ester Intermediate Hemiorthoester->Ester_Product - ROH Final_Acid Carboxylic Acid + Triol Ester_Product->Final_Acid Base Workup Deprotection_Workflow Figure 2: Two-Step OBO Deprotection Workflow Start OBO-Protected Compound Step1 Step 1: Acidic Hydrolysis (e.g., PPTS, aq. Acetone) Start->Step1 Intermediate Intermediate Hydroxy Ester Step1->Intermediate Workup1 Aqueous Workup (Quench acid, extract) Intermediate->Workup1 Step2 Step 2: Saponification (e.g., K₂CO₃, MeOH/H₂O) Workup1->Step2 Carboxylate Carboxylate Salt Step2->Carboxylate Workup2 Acidify (pH ~3-4) & Extract Carboxylate->Workup2 Product Final Carboxylic Acid Workup2->Product

Caption: Figure 2: Two-Step OBO Deprotection Workflow.

Section 3: Frequently Asked Questions (FAQs)

FAQ 1: Why use an OBO group to protect a carboxylic acid instead of a simple methyl or benzyl ester?

The primary advantage of the OBO group is its stability profile. It is robust towards strong bases and nucleophiles, conditions under which a simple ester would be readily cleaved. This allows for reactions like Grignard additions, organolithium chemistry, or strong reductions to be performed elsewhere in the molecule. Its removal under specific, mild acidic conditions provides an orthogonal handle not available with many standard ester protecting groups. [9] FAQ 2: How does the stability of the OBO group compare to other orthoesters or acetals?

The bicyclic nature of the OBO group makes it significantly more stable to acidic hydrolysis than common acyclic orthoesters like trimethyl orthoformate. [7]This is due to the ring strain and conformational rigidity that disfavors the formation of the planar carboxonium ion intermediate. Its stability is generally greater than that of most acetals and ketals, allowing for selective deprotection in some cases.

FAQ 3: What are the typical conditions for forming the OBO protecting group?

The OBO group is typically formed from an activated carboxylic acid (like an acid chloride or anhydride) and (3-methyloxetan-3-yl)methanol in the presence of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂). [4][8]The reaction proceeds via rearrangement of an intermediate oxetane ester.

Section 4: Experimental Protocols

Protocol 1: Mild Two-Step Deprotection of an OBO Group using PPTS

This protocol is recommended for substrates containing other acid-sensitive functional groups.

  • Step 1 (Acidic Hydrolysis):

    • Dissolve the OBO-protected compound (1.0 eq) in a 4:1 mixture of acetone and water (e.g., 10 mL/mmol).

    • Add pyridinium p-toluenesulfonate (PPTS) (0.2 eq).

    • Stir the reaction at room temperature or warm gently to 40 °C. Monitor the disappearance of the starting material by TLC or LCMS (typically 2-24 hours).

    • Once complete, dilute the reaction with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product is the intermediate hydroxy ester.

  • Step 2 (Saponification):

    • Dissolve the crude intermediate ester from Step 1 in a 3:1 mixture of methanol and water (e.g., 8 mL/mmol).

    • Add potassium carbonate (K₂CO₃) (3.0 eq).

    • Stir the reaction at room temperature until the ester is consumed as monitored by TLC or LCMS (typically 1-4 hours).

    • Remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with ether or dichloromethane to remove the triol byproduct.

    • Cool the aqueous layer in an ice bath and carefully acidify to pH 3-4 with 1 M HCl or 1 M KHSO₄.

    • Extract the product carboxylic acid with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product.

References

  • Wikipedia. (n.d.). Ortho ester. Retrieved from [Link]

  • Gagnon, J., et al. (2005). pH-sensitive PEG lipids containing orthoester linkers: new potential tools for nonviral gene delivery. PubMed. Retrieved from [Link]

  • Chiang, Y., et al. (1983). Hydrolysis of Ortho Esters: Further Investigation of the Factors Which Control the Rate-Determining Step. ACS Publications. Retrieved from [Link]

  • Bouab, O., et al. (1980). Acid catalysed hydrolysis of orthoesters. Canadian Science Publishing. Retrieved from [Link]

  • Guo, X., & Szoka, F. C. (2003). pH sensitive lipids based on ortho ester linkers, composition and method. Google Patents.
  • D'Souza, A., et al. (2020). A pH-responsive crosslinker platform for antibody-drug conjugate (ADC) targeting delivery. Royal Society of Chemistry. Retrieved from [Link]

  • van der Meel, R., et al. (2018). A New Class of Tunable Acid-Sensitive Linkers for Native Drug Release Based on the Trityl Protecting Group. ACS Publications. Retrieved from [Link]

  • Löw, H., et al. (2019). The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable. PubMed Central. Retrieved from [Link]

  • Ahmad, M., et al. (1977). Ortho Ester Hydrolysis: Direct Evidence for a Three-Stage Reaction Mechanism. ResearchGate. Retrieved from [Link]

  • Kocienski, P. J. (1998). Protecting groups. Royal Society of Chemistry. Retrieved from [Link]

  • Fife, T. H., & Jao, L. K. (1980). Masking the carboxy group as a 2,6,7-trioxabicyclo[2.2.2]octane. Royal Society of Chemistry. Retrieved from [Link]

  • Chiang, Y., et al. (1983). Hydrolysis of ortho esters: further investigation of the factors that control the rate-determining step. Journal of the American Chemical Society. Retrieved from [Link]

  • Bach, T., & Heuser, S. (2001). DMOBO: An improvement on the OBO orthoester protecting group. ResearchGate. Retrieved from [Link]

  • Capon, B., & Grieve, D. M. A. (1976). Ortho ester hydrolysis: rate-determining addition of water to a carboxonium ion intermediate. Royal Society of Chemistry. Retrieved from [Link]

  • Reddit. (2023). Why are my ester hydrolysis not working. Retrieved from [Link]

  • Wipf, P., & Jung, J. K. (1999). Synthetic applications of ortho esters. Pure and Applied Chemistry. Retrieved from [Link]

  • Kocienski, P. J. (2005). Protecting Groups, 3rd Ed. Thieme. Retrieved from [Link]

Sources

Troubleshooting

Improving the solubility of PROTACs containing 1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane

Technical Support Center Introduction: Navigating the Solubility Challenges of Advanced PROTACs Researchers in targeted protein degradation frequently encounter challenges with the physicochemical properties of PROTACs (...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center

Introduction: Navigating the Solubility Challenges of Advanced PROTACs

Researchers in targeted protein degradation frequently encounter challenges with the physicochemical properties of PROTACs (Proteolysis Targeting Chimeras). These molecules, by their very nature as heterobifunctional compounds, often have high molecular weights and lipophilicity, placing them in the "beyond Rule of 5" (bRo5) chemical space.[1][2] This frequently leads to poor aqueous solubility, which can hinder biological assays, compromise data reproducibility, and create significant hurdles for preclinical and clinical development.[3][4]

This guide specifically addresses solubility issues for PROTACs incorporating the 1-(3-bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane moiety. This building block, while synthetically useful, contributes to the overall size and lipophilicity of the final PROTAC molecule.[5][6] This document provides a structured, question-and-answer-based approach to systematically diagnose, troubleshoot, and overcome solubility-related obstacles.

Section 1: Foundational FAQs - Understanding the Solubility Challenge

Q1.1: Why do my PROTACs incorporating the 1-(3-bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane moiety exhibit poor solubility?

Answer: The poor solubility of these PROTACs stems from a combination of factors inherent to most PROTACs and the specific characteristics of this building block.

  • High Molecular Weight (MW) and Lipophilicity: PROTACs are large molecules by design, consisting of two ligands and a linker.[4][7] This high MW often correlates with decreased aqueous solubility. The bromobenzyl group in your specific moiety is lipophilic, further increasing the overall calculated logP (clogP) of the molecule, a key predictor of poor solubility.[1][8]

  • "Beyond Rule of 5" (bRo5) Properties: Standard guidelines for oral drug bioavailability, like Lipinski's Rule of Five, are often not met by PROTACs.[2] These molecules typically have MW > 500, more than 5 hydrogen bond donors, and a clogP > 5, all of which are associated with lower solubility.[2]

  • Molecular Rigidity and Crystal Packing: The rigid bicyclo[2.2.2]octane core can influence how the molecule packs in a solid state. Strong crystal lattice energy can make it difficult for solvent molecules to break apart the solid, resulting in low thermodynamic solubility.

Q1.2: What is the difference between kinetic and thermodynamic solubility, and which should I measure for my PROTAC?

Answer: Understanding the distinction is critical for selecting the right assay for your development stage.

  • Kinetic Solubility: This measures the concentration of a compound when it begins to precipitate after being rapidly added to an aqueous buffer from a concentrated DMSO stock. It is a high-throughput method ideal for the early stages of drug discovery to quickly rank compounds.[3]

  • Thermodynamic Solubility: This is the true equilibrium solubility of the most stable crystalline form of the compound in a saturated solution. It is a lower-throughput, more time-consuming measurement but provides the most accurate value, making it essential for late-stage lead optimization and pre-formulation studies.[3]

Recommendation:

  • Early Discovery/Screening: Use a kinetic solubility assay to quickly compare different PROTAC analogues.

  • Lead Optimization/Preclinical: Measure thermodynamic solubility to get a precise understanding of your candidate's intrinsic properties, which is crucial for developing formulations.

Section 2: Troubleshooting Guide - Common Experimental Issues

Q2.1: My PROTAC precipitates from its DMSO stock when added to my aqueous assay buffer. How can I fix this?

Answer: This is a classic sign of poor kinetic solubility. Before undertaking major chemical modifications, several experimental adjustments can be made:

  • Lower the Final Assay Concentration: If biologically feasible, reducing the final PROTAC concentration may keep it below its solubility limit.

  • Optimize DMSO Concentration: Ensure the final DMSO concentration in your assay is as low as possible (ideally <0.5%) but sufficient to maintain stock solubility. High aqueous content triggers precipitation.

  • Modify the Addition Process: Instead of adding the PROTAC stock to the buffer in one go, try adding it dropwise while vortexing vigorously to promote rapid dispersion.

  • Use Pluronic F-127: For in vitro assays, adding a small amount of the non-ionic surfactant Pluronic F-127 to the final buffer can help maintain PROTAC solubility without significantly interfering with many biological assays.

  • Consider Biorelevant Buffers: For absorption and DMPK studies, using simulated intestinal fluids like FaSSIF (Fasted State Simulated Intestinal Fluid) or FeSSIF (Fed State) can significantly improve the apparent solubility of lipophilic compounds.[4][9]

Q2.2: I'm observing high variability in my cell-based potency assays. Could this be a solubility issue?

Answer: Yes, high variability is a common consequence of a compound precipitating in the cell culture media. The actual concentration of the soluble, active PROTAC is unknown and inconsistent.

Troubleshooting Workflow:

G A High Variability in Cell Assay Data B Visually Inspect Wells Under Microscope (Check for Precipitate/Crystals) A->B C Precipitate Observed? B->C D Yes C->D   E No C->E   F Option 1: Reduce Assay Concentration D->F G Option 2: Prepare Serial Dilutions in Media with 10% FBS D->G H Option 3: Use Acoustic Dispensing (if available) to minimize DMSO effects D->H J Variability Persists E->J I Re-run Assay at Lower, Soluble Concentrations F->I G->I H->I I->J K Investigate Other Factors: - Cell health - Assay timing - Reagent stability J->K

Caption: Decision workflow for troubleshooting cell assay variability.

  • Visual Confirmation: After preparing your assay plates, inspect the wells under a microscope. The presence of visible crystals or precipitate is a clear indicator of insolubility.

  • Serum Effects: Fetal Bovine Serum (FBS) in media contains albumin and other proteins that can bind to lipophilic compounds and help maintain their solubility. Preparing dilutions in media containing serum can be beneficial.

  • Re-evaluate Potency: If you confirm precipitation, your calculated EC50/DC50 values are likely inaccurate. You must first find the soluble concentration range and re-test within those limits to determine the true potency.

Section 3: Strategic Solutions for Solubility Enhancement

Once you have confirmed that intrinsic solubility is a limiting factor, two primary strategic avenues can be pursued: Chemical Modification and Advanced Formulation .

G cluster_0 Solubility Enhancement Strategies cluster_1 cluster_2 A Chemical Modification (Improve Intrinsic Solubility) C Linker Optimization A->C D Warhead/E3 Ligand Modification A->D B Advanced Formulation (Improve Apparent Solubility) E Amorphous Solid Dispersions (ASDs) B->E F Lipid-Based Formulations (LBDDS) B->F G Co-solvents / Surfactants B->G

Caption: Primary strategies for improving PROTAC solubility.

Q3.1 (Chemical): How can the PROTAC linker be modified to increase solubility?

Answer: The linker is the most versatile component for modification as it is less likely to disrupt binding to the target protein or E3 ligase.[10][11]

Linker Modification StrategyMechanism of ActionProsCons
Incorporate PEG Units Polyethylene glycol (PEG) linkers are hydrophilic, increasing interaction with water and disrupting hydrophobic collapse.[7][12]Highly effective, synthetically accessible, can improve permeability.[12][13]May increase MW and flexibility, potentially impacting ternary complex formation.
Add Ionizable Groups Introducing basic nitrogen atoms (e.g., piperazine, piperidine) creates a positive charge at physiological pH, leading to strong electrostatic interactions with water.[10][11][14]Significant solubility increase, can improve cell permeability.May introduce new metabolic liabilities or off-target effects.
Insert Polar Functional Groups Replacing alkyl chains with ethers, amides, or other polar groups increases the molecule's overall polarity.Fine-tunes solubility without drastic structural changes.Amide bonds can sometimes decrease permeability.[9]
Q3.2 (Formulation): What are Amorphous Solid Dispersions (ASDs) and how can they help?

Answer: An Amorphous Solid Dispersion (ASD) is a highly effective formulation strategy for poorly soluble compounds intended for oral administration.[15][16]

  • Mechanism: In an ASD, the crystalline drug is converted into a high-energy amorphous state and molecularly dispersed within a polymer matrix (e.g., HPMCAS, PVP VA64).[17] When this formulation reaches the gastrointestinal tract, it dissolves and releases the drug at a concentration far exceeding its thermodynamic solubility, creating a "supersaturated" state that enhances absorption.[15][17]

  • Application: ASDs are a leading strategy for advancing poorly soluble PROTACs into in vivo studies.[15][16] Studies have shown that ASDs can dramatically improve the dissolution and supersaturation of PROTACs, making them a viable approach to overcome low bioavailability.[17]

Section 4: Key Experimental Protocols

Protocol 4.1: High-Throughput Kinetic Solubility Assay

This protocol provides a general method for assessing kinetic solubility using nephelometry or UV-Vis spectroscopy.

Materials:

  • PROTAC compound (10 mM stock in 100% DMSO)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 96-well clear bottom plates

  • Plate reader with nephelometry or UV-Vis capability

Procedure:

  • Prepare Plate: Add 198 µL of PBS pH 7.4 to each well of the 96-well plate.

  • Add Compound: Add 2 µL of the 10 mM PROTAC stock solution directly into the PBS. This creates a final concentration of 100 µM with 1% DMSO. Perform this in triplicate.

  • Incubate: Shake the plate for 2 hours at room temperature, protected from light.

  • Measure: Read the plate using a nephelometer to measure light scattering caused by precipitated particles. Alternatively, measure absorbance at a relevant wavelength; a drop in absorbance compared to a soluble control indicates precipitation.

  • Data Analysis: The kinetic solubility is the concentration at which a significant increase in scattering or decrease in absorbance is observed. The assay can be adapted with a serial dilution to pinpoint the solubility limit more accurately.

Protocol 4.2: Lab-Scale Preparation of an ASD via Solvent Evaporation

This protocol describes a simple method for preparing a small amount of an ASD for initial in vivo screening.

Materials:

  • PROTAC compound

  • Polymer (e.g., HPMCAS-LG)

  • Volatile organic solvent (e.g., acetone, methanol) capable of dissolving both the PROTAC and the polymer.

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve a known mass of your PROTAC and the polymer in the chosen solvent. A common starting drug loading is 10-20% (e.g., 10 mg PROTAC and 90 mg HPMCAS). Ensure complete dissolution.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Reduce the pressure and use gentle heating (e.g., 40°C) to slowly evaporate the solvent, leaving a thin film on the flask wall.

  • Final Drying: Place the flask under high vacuum for 12-24 hours to remove any residual solvent.

  • Collection: Carefully scrape the resulting solid from the flask. The material should be a fine, uniform powder.

  • Characterization (Optional but Recommended): Use Powder X-ray Diffraction (PXRD) to confirm the amorphous nature of the solid (i.e., absence of sharp peaks characteristic of crystalline material).[15] Differential Scanning Calorimetry (DSC) can be used to confirm a single glass transition temperature (Tg).[17]

  • Dosing: The resulting ASD powder can be suspended in an appropriate vehicle (e.g., 0.5% methylcellulose) for oral gavage in animal studies.

References

  • Designing Soluble PROTACs: Strategies and Preliminary Guidelines. Journal of Medicinal Chemistry. [Link]

  • Designing Soluble PROTACs: Strategies and Preliminary Guidelines - UniTo. University of Turin Institutional Repository. [Link]

  • 7 strategies to improve PROTACs' oral bioavailability. Drug Discovery and Development. [Link]

  • From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm. [Link]

  • Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs. National Institutes of Health (NIH). [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. National Institutes of Health (NIH). [Link]

  • Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement. National Institutes of Health (NIH). [Link]

  • Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Semantic Scholar. [Link]

  • Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs. ResearchGate. [Link]

  • Between Theory and Practice: Computational/Experimental Integrated Approaches to Understand the Solubility and Lipophilicity of PROTACs. ACS Publications. [Link]

  • Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Taylor & Francis Online. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • Assays and technologies for developing proteolysis targeting chimera degraders. National Institutes of Health (NIH). [Link]

  • 1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane | 951885-61-3. Chem-Space. [Link]

  • The impact of E3 ligase choice on PROTAC effectiveness in protein kinase degradation. ScienceDirect. [Link]

  • (a) Experimental solubility versus Marvin log P for the PROTAC data... ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Navigating Reactions with 1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane

Welcome to the technical support resource for researchers working with 1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane. This guide is designed to provide expert insights and practical troubleshooting for the...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers working with 1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane. This guide is designed to provide expert insights and practical troubleshooting for the unique challenges presented by this sterically demanding substrate. The rigid, cage-like 2,6,7-trioxabicyclo[2.2.2]octane (OBO) orthoester group, combined with the meta-substituted benzyl bromide moiety, creates significant steric hindrance that can impede common synthetic transformations. Here, we address frequently encountered issues with detailed explanations and actionable protocols to help you achieve your synthetic goals.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My Suzuki-Miyaura coupling at the aryl bromide position is sluggish or failing. What are the likely causes and how can I optimize the reaction?

Answer:

This is a common challenge. The primary obstacle is the steric hindrance around the bromine atom, caused by the bulky OBO-methylene substituent at the adjacent (ortho) position on the benzyl group's point of attachment to the phenyl ring. This bulk can inhibit the oxidative addition of the palladium(0) catalyst to the aryl-bromide bond, a critical step in the catalytic cycle. Furthermore, the electron-donating nature of the alkyl substituent can slightly deactivate the aryl bromide.

To overcome this, a catalyst system specifically designed for sterically hindered substrates is required. The key is to use a palladium precursor paired with a bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligand. These ligands promote the formation of a monoligated, highly reactive L-Pd(0) species that is small enough to access the hindered aryl bromide.

Troubleshooting Workflow & Recommended Protocols:

cluster_0 Troubleshooting Suzuki-Miyaura Coupling cluster_1 Recommended Ligand Classes start Low Yield or No Reaction in Suzuki Coupling q1 Are you using a standard ligand like PPh3? start->q1 a1_yes Yes: PPh3 is likely too small and not electron-rich enough for this hindered substrate. q1->a1_yes Yes a1_no No q1->a1_no No q2 Action: Switch to a specialized ligand for hindered substrates. a1_yes->q2 a1_no->q2 ligand1 Buchwald Biaryl Monophosphine Ligands (e.g., XPhos, SPhos, RuPhos) q2->ligand1 ligand2 N-Heterocyclic Carbene (NHC) Ligands (e.g., IPr, IMes) q2->ligand2 q3 Optimize Base and Solvent System ligand1->q3 ligand2->q3 base Use a weaker, non-nucleophilic base like K3PO4 or Cs2CO3 to prevent side reactions. q3->base solvent Use a polar aprotic solvent like 1,4-dioxane or toluene, often with water. q3->solvent protocol Implement Optimized Protocol (see below) base->protocol solvent->protocol

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Table 1: Recommended Catalyst Systems for Hindered Suzuki-Miyaura Coupling

Catalyst PrecursorLigandBaseSolventTemperature (°C)Typical Loading (mol%)Rationale & Citation
Pd(OAc)₂ or Pd₂(dba)₃XPhos K₃PO₄1,4-Dioxane/H₂O80-1101-2% Pd, 2-4% LigandBulky, electron-rich biarylphosphine ligands facilitate oxidative addition and reductive elimination for hindered substrates.[1]
Pd(OAc)₂SPhos K₃PO₄Toluene/H₂O80-1101-2% Pd, 2-4% LigandSimilar to XPhos, offers high activity for challenging couplings.[1]
[Pd(IPr)(cinnamyl)Cl]IPr (NHC) t-BuOK1,4-DioxaneRT - 801-2% PdN-heterocyclic carbenes are strong σ-donors that form stable, highly active catalysts.[2]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling with XPhos

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and K₃PO₄ (2.0-3.0 eq).

  • In a separate vial, pre-mix Pd(OAc)₂ (0.02 eq) and XPhos (0.04 eq) in anhydrous 1,4-dioxane (approx. 5 mL per mmol of substrate).

  • Add the catalyst solution to the Schlenk flask, followed by degassed water (10% v/v of dioxane).

  • Seal the flask and heat the reaction mixture at 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

FAQ 2: I am attempting a nucleophilic substitution (Sₙ2) at the benzylic position, but the reaction is slow and I observe elimination (E2) products. How can I favor substitution?

Answer:

The benzylic position is activated for both Sₙ1 and Sₙ2 reactions due to resonance stabilization of the transition state or carbocation intermediate.[3] However, the bulky OBO-methylene group creates significant steric hindrance around the benzylic carbon, which can dramatically slow down the backside attack required for an Sₙ2 mechanism.[4][5] When a strong, sterically hindered base is used as the nucleophile, it may preferentially act as a base, abstracting a benzylic proton and leading to the E2 elimination product (a stilbene derivative).

To favor substitution, several strategies can be employed:

  • Choose a Good Nucleophile that is a Weak Base: Select nucleophiles where the nucleophilic atom is not strongly basic. For example, azide (N₃⁻), cyanide (CN⁻), or thiolate (RS⁻) are excellent nucleophiles with low basicity.

  • Solvent Choice: Use a polar aprotic solvent such as DMF or DMSO. These solvents solvate the cation but not the anionic nucleophile, increasing its effective nucleophilicity and favoring the Sₙ2 pathway.

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures tend to favor elimination over substitution.

Decision Tree for Optimizing Benzylic Substitution:

cluster_0 Optimizing Benzylic Substitution (Sₙ2 vs. E2) start Poor Sₙ2 Yield, Significant E2 Product q1 What is the nature of your nucleophile? start->q1 nuc_strong_base Strongly Basic (e.g., RO⁻, OH⁻, R₂N⁻) q1->nuc_strong_base Strong/Bulky Base nuc_weak_base Weakly Basic (e.g., N₃⁻, CN⁻, I⁻, RCOO⁻) q1->nuc_weak_base Weak Base action1 Action: Switch to a less basic nucleophile or use Finkelstein reaction conditions (e.g., NaI in acetone). nuc_strong_base->action1 q2 What solvent are you using? nuc_weak_base->q2 action1->q2 solvent_protic Polar Protic (e.g., EtOH, H₂O) q2->solvent_protic Protic solvent_aprotic Polar Aprotic (e.g., DMF, DMSO, Acetone) q2->solvent_aprotic Aprotic action2 Action: Switch to a polar aprotic solvent to enhance nucleophilicity. solvent_protic->action2 q3 Reaction Temperature? solvent_aprotic->q3 action2->q3 temp_high High Temp (> 60°C) q3->temp_high High temp_low Low/Moderate Temp (0°C - RT) q3->temp_low Low action3 Action: Lower the reaction temperature. temp_high->action3 outcome Favored Sₙ2 Product Formation temp_low->outcome action3->outcome

Caption: Decision tree for favoring Sₙ2 over E2 reactions.

FAQ 3: I want to functionalize the aromatic ring at the ortho position (C2 or C6). Is a Directed ortho-Metalation (DoM) feasible with the OBO-methylene group?

Answer:

Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization, but its success depends on the ability of a substituent to act as a Directed Metalation Group (DMG) by coordinating to the organolithium base.[6][7] The OBO-methylene group (-CH₂-OBO) on your substrate is unlikely to be an effective DMG itself. The oxygen atoms of the orthoester are sterically shielded within the bicyclic cage and are electronically part of a non-coordinating acetal-like system. Therefore, direct lithiation ortho to the benzyl group is not a high-probability pathway.

Instead, the most acidic protons are likely the benzylic protons, which could be removed by a strong base like n-BuLi or LDA, leading to benzylic lithiation.[8]

Alternative Strategy: ortho-Functionalization via Halogen-Metal Exchange

A more reliable strategy for functionalizing the ortho position would be to introduce a halogen (e.g., Bromine or Iodine) at that position first, and then perform a halogen-metal exchange followed by trapping with an electrophile. This requires a synthetic route to the 2-halo-3-(bromobenzyl) precursor, which may involve standard electrophilic aromatic substitution methods, keeping in mind the directing effects of the existing substituents.

Conceptual Workflow for ortho-Functionalization:

Caption: A plausible workflow for ortho-functionalization.

This approach circumvents the challenge of directing the lithiation and provides a regiochemically defined route to the desired products.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]

  • Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]

  • Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253. [Link]

  • Chemistry Steps. (n.d.). Reactions at the Benzylic Position. Chemistry Steps. [Link]

  • Barrios-Landeros, F., & Hartwig, J. F. (2007). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(51), 17118-17129. [Link]

  • Glorius, F., et al. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Angewandte Chemie International Edition, 42(31), 3690-3693. [Link]

  • Snieckus, V. (1990). Directed ortho metalation. Toluamide and benzamide ortho lithiation. Chemical Reviews, 90(6), 879-933. [Link]

  • Clayden, J., & Yagupolskii, L. M. (2000). Heteroatom-promoted lateral lithiation. Tetrahedron, 56(15), 2249-2273. [Link]

  • Myers, A. G. (n.d.). Directed Ortho Metalation. Harvard University. [Link]

  • Khan Academy. (n.d.). Reactions at the benzylic position. Khan Academy. [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing Cell Permeability of PROTACs with Rigid Linkers

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers t...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding a critical challenge in Proteolysis-Targeting Chimera (PROTAC) development: enhancing the cell permeability of molecules featuring rigid linkers.

Most PROTACs are large molecules that fall into the "beyond Rule of 5" (bRo5) chemical space, making cell permeability an inherent hurdle.[1][2] While rigid linkers can be advantageous for pre-organizing the PROTAC molecule to form a stable and potent ternary complex (POI-PROTAC-E3 ligase), they can also exacerbate permeability issues by limiting the conformational flexibility needed to traverse the cell membrane.[3][4][5] This guide offers structured, practical strategies to diagnose and overcome these challenges.

Troubleshooting Guide: From Poor Activity to Improved Permeability

This section is designed in a question-and-answer format to directly address common issues encountered during experimental work.

Q1: My rigid-linker PROTAC shows potent biochemical binding but poor cellular degradation. How do I confirm that cell permeability is the primary issue?

Answer: This is a classic scenario in PROTAC development. Potent binding in a biochemical assay (e.g., SPR, TR-FRET) confirms your warhead and E3 ligase ligand are active, but poor cellular activity points to a bottleneck in the intracellular cascade.[] The issue could be poor cell permeability, rapid efflux, or an inability to form a stable ternary complex in the cellular environment.

To specifically diagnose a permeability problem, you can perform a comparative activity assay using intact versus permeabilized cells.

  • Rationale: By permeabilizing the cell membrane (e.g., with a low concentration of digitonin), you allow the PROTAC to bypass the primary barrier and directly access the cytoplasm. If your PROTAC shows significantly improved degradation activity in permeabilized cells compared to intact cells, it strongly indicates that poor cell permeability is the limiting factor. If activity remains low, the issue may lie with ternary complex formation or other downstream events.

A secondary approach is to use a NanoBRET-based target engagement assay under both live-cell and permeabilized conditions.[7] This allows for the calculation of an "availability index," which can rank order the intracellular availability of your PROTACs and directly assess how much compound is reaching its target inside the cell.[7]

Q2: I've confirmed permeability is low. Which in vitro assay should I use to quantify it and screen new designs?

Answer: Two standard assays are routinely used to evaluate permeability: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 permeability assay.[3][8] The choice depends on the stage of your project and the specific information you need.

FeatureParallel Artificial Membrane Permeability Assay (PAMPA)Caco-2 Permeability Assay
Principle Measures passive diffusion across an artificial lipid membrane.[3][8][9]Measures transport across a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[3][8]
Transport Measured Passive, transcellular permeation only.[8]Transcellular and paracellular transport, active uptake, and active efflux (e.g., P-gp mediated).[3][10]
Throughput High (96- or 384-well plates).[3][8]Low to medium.
Cost & Complexity Low cost, simple, and fast.[3][8]Higher cost, more complex and time-consuming.
Best Use Case Early-stage screening of multiple compounds to assess passive permeability and guide initial SAR.[3][9]Later-stage characterization to get a more physiologically relevant measure of absorption and identify potential efflux liabilities.[10][11]
Key Consideration May not accurately predict permeability for PROTACs that are subject to active transport or efflux.[3]Low solubility and non-specific binding can lead to poor compound recovery and inaccurate measurements.[3][12]

Recommendation: Start with PAMPA for initial, rapid screening of linker modifications. For lead candidates, validate the findings and investigate active transport using the Caco-2 assay.

Q3: What specific structural and physicochemical properties of my rigid-linker PROTAC should I focus on optimizing?

Answer: PROTACs inherently challenge traditional drug-like properties.[11] However, even within the bRo5 space, certain parameters are critical for passive diffusion. The goal is often to encourage "molecular chameleon" behavior, where the PROTAC can shield its polar groups in the lipophilic membrane environment.[3][12]

  • Topological Polar Surface Area (TPSA): This is a key descriptor. While PROTACs have high TPSA, rigid linkers can prevent the molecule from folding into a conformation that minimizes its exposed polarity. The aim is to design linkers that facilitate the formation of intramolecular hydrogen bonds (IMHBs) or other non-covalent interactions (e.g., NH–π, π–π) to shield polar moieties, effectively reducing the 3D PSA in nonpolar environments.[4][13][14][15]

  • Hydrogen Bond Donors (HBDs): The number of HBDs is critical. Solvent-exposed NH groups, particularly from amide bonds in the linker or near the linker attachment points, are detrimental to permeability.[16]

  • Lipophilicity (clogP/logD): A balance is essential. While increasing lipophilicity can improve membrane partitioning, excessive lipophilicity can decrease aqueous solubility, increase metabolic instability, and make the PROTAC a substrate for efflux pumps.[2][16]

  • Molecular Weight (MW): While all PROTACs have high MW, a general drop-off in permeability is often seen above ~1000 Da.[2] Using smaller, more efficient warheads and E3 ligands can help manage the overall size.

Q4: What are actionable strategies to modify my rigid linker for better cell permeability?

Answer: Since the warhead and E3 ligase ligand are often fixed for potency, the linker is the primary module for optimizing physicochemical properties.[15] Here are several field-proven strategies:

  • Amide-to-Ester Bioisosteric Replacement: This is a highly effective strategy. Replacing an amide bond in the linker with an ester removes a hydrogen bond donor (HBD), which can significantly increase permeability.[17] This simple modification has been shown to improve degradation potency by enhancing cellular uptake, without negatively impacting ternary complex formation or plasma stability.[17]

  • Strategic Introduction of Flexibility/Rigidity: While the overall linker is "rigid," introducing specific rotatable bonds or replacing linear rigid elements with spirocycles can be beneficial. Spirocycles can enhance the molecule's three-dimensional character, reduce TPSA, and improve pharmacokinetic properties without introducing excessive flexibility that could increase the entropic penalty of binding.[4] The goal is to find a balance that allows for a folded, membrane-crossing conformation while still effectively pre-organizing the molecule for ternary complex formation.[4][5]

  • Incorporate Cationic/Ionizable Moieties: Incorporating moieties like piperidine or piperazine into the linker can improve both water solubility and cell permeability.[2][3] These groups can be protonated at physiological pH, which can aid solubility, while the overall structure can still participate in the chameleon-like behavior needed for membrane transit.

  • Shielding Polar Groups: Design the linker to facilitate intramolecular hydrogen bonds (IMHBs) that mask the polarity of the E3 ligase ligand (VHL ligands are notoriously polar).[13][14] Linkers that promote folded conformations in nonpolar environments are correlated with higher cell permeability.[13][14][15]

Visualization of Key Workflows

The following diagrams illustrate the decision-making process for troubleshooting permeability and the key strategies for linker modification.

G cluster_0 start Poor Cellular Activity (Good Biochemical Binding) q1 Is Permeability the Issue? start->q1 exp1 Compare Activity: Intact vs. Permeabilized Cells q1->exp1  Run Diagnostic  Experiment perm_yes Yes q2 How to Quantify & Screen? perm_yes->q2 perm_no No other_issues Investigate Other Issues: - Ternary Complex Stability - Cellular Efflux - Target Engagement perm_no->other_issues exp1->perm_yes  Activity Restored in  Permeabilized Cells exp1->perm_no  Activity NOT Restored assay1 PAMPA for High-Throughput Screening of Passive Diffusion q2->assay1 assay2 Caco-2 for Mechanistic Studies (e.g., Efflux) q2->assay2 q3 Which Linker Strategy? assay1->q3 assay2->other_issues strat1 Reduce HBDs (e.g., Amide-to-Ester) q3->strat1 strat2 Optimize Rigidity (e.g., Spirocycles) q3->strat2 strat3 Facilitate Folding (Promote IMHBs) q3->strat3

Caption: Troubleshooting workflow for poor PROTAC cellular activity.

G cluster_0 cluster_1 center Rigid Linker Optimization s1 Reduce Polarity & HBDs center->s1 s2 Facilitate 'Chameleon' Folding center->s2 s3 Balance Rigidity & Flexibility center->s3 s4 Modulate Physicochemical Properties center->s4 ex1a Amide -> Ester Swap s1->ex1a ex1b N-Methylation s1->ex1b ex2a Promote Intramolecular Hydrogen Bonds (IMHBs) s2->ex2a ex2b Incorporate Aromatic Rings for π-π / NH-π Interactions s2->ex2b ex3a Introduce Spirocycles s3->ex3a ex3b Strategic Rotatable Bonds s3->ex3b ex4a Add Ionizable Groups (Piperazine/Piperidine) s4->ex4a ex4b Optimize Lipophilicity (logD) s4->ex4b

Caption: Key strategies for rigid linker modification to enhance permeability.

Frequently Asked Questions (FAQs)

  • Why use a rigid linker at all if it presents permeability challenges? Rigid linkers reduce the conformational flexibility of the PROTAC. This can lower the entropic penalty required to form the productive ternary complex, potentially leading to higher potency and improved selectivity.[2][3] The key is to design a rigid linker that strikes a balance between this pre-organization and the ability to adopt a membrane-permeable state.

  • How does my choice of E3 ligase ligand affect permeability? The E3 ligase ligand is a major contributor to the PROTAC's overall physicochemical properties. For instance, von Hippel-Lindau (VHL) ligands are generally larger and more polar than cereblon (CRBN) ligands, often presenting a greater permeability challenge.[13][14][18][19] Strategies like designing linkers that shield the VHL ligand's polar surface are particularly important for this class of PROTACs.[13][14]

  • Are there any alternative strategies if linker modification is insufficient? Yes. If optimizing the molecule's intrinsic properties fails, formulation and drug delivery strategies can be employed. These include encapsulating the PROTAC in lipid-based nanoparticles, polymeric micelles, or other nanocarriers.[1][20][21][] These systems can improve solubility and facilitate cellular uptake through alternative mechanisms like endocytosis, bypassing traditional passive diffusion pathways.[] Recently, the transporter CD36 has been identified as a potential route for the uptake of some PROTACs, opening a new avenue for rational design or delivery strategies.[23]

Detailed Experimental Protocols

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general framework for assessing the passive permeability of PROTACs.

Objective: To determine the effective permeability (Pₑ) of a PROTAC across a hexadecane membrane, serving as a high-throughput screen for passive diffusion.

Materials:

  • PAMPA plate (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF membrane).

  • Acceptor plate (96-well, non-binding surface).

  • Donor plate (96-well, non-binding surface).

  • Dodecane.

  • Lecithin (e.g., L-α-phosphatidylcholine).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Test PROTACs and control compounds (high/low permeability).

  • LC-MS/MS system for quantification.

Procedure:

  • Prepare Artificial Membrane Solution: Dissolve 1% (w/v) lecithin in dodecane.

  • Coat the PAMPA Plate: Carefully pipette 5 µL of the lecithin/dodecane solution onto the membrane of each well of the PAMPA filter plate. Allow it to impregnate for at least 5 minutes. Gently remove any excess solution.

  • Prepare Donor Solutions:

    • Dissolve test PROTACs and controls in a suitable solvent (e.g., DMSO) to create stock solutions.

    • Dilute the stock solutions into PBS (pH 7.4) to a final concentration (e.g., 10 µM). The final DMSO concentration should be low (<1%) to not disrupt the membrane.

    • Add 200 µL of each donor solution to the wells of the donor plate.

  • Prepare Acceptor Solution: Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.

  • Assemble the PAMPA Sandwich:

    • Carefully place the coated filter plate onto the acceptor plate, ensuring the bottom of the filter plate's wells are immersed in the acceptor solution.

    • Add 180 µL of the donor solution from the donor plate into the top of the filter plate wells.

  • Incubation:

    • Cover the PAMPA sandwich to prevent evaporation.

    • Incubate at room temperature for a defined period (e.g., 4-16 hours) with gentle shaking.

  • Sample Collection & Analysis:

    • After incubation, carefully separate the plates.

    • Collect samples from both the donor and acceptor wells.

    • Determine the concentration of the compound in the donor and acceptor wells using a validated LC-MS/MS method. Include a T₀ sample from the donor solution for an initial concentration reference.

  • Calculate Effective Permeability (Pₑ): The permeability coefficient can be calculated using established equations that account for the volume of the wells, the surface area of the membrane, and the incubation time.

References

  • Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). (2023). Taylor & Francis Online. [Link]

  • PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation. (2025). MDPI. [Link]

  • PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation. (2025). PubMed. [Link]

  • PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation. Mount Sinai. [Link]

  • Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. (2020). ACS Publications. [Link]

  • Systematic Investigation of the Permeability of Androgen Receptor PROTACs. PMC. [Link]

  • From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. Frontiers. [Link]

  • Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. (2024). NIH. [Link]

  • Impact of Linker Composition on VHL PROTAC Cell Permeability. (2022). ACS Publications. [Link]

  • Impact of Linker Composition on VHL PROTAC Cell Permeability. (2022). PMC. [Link]

  • Permeability Assay. Profacgen. [Link]

  • PROTACs Elements of Design and Cell Permeability. Frontiers. [Link]

  • Options to Improve the Action of PROTACs in Cancer: Development of Controlled Delivery Nanoparticles. Frontiers. [Link]

  • A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET. Springer Nature Experiments. [Link]

  • Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. (2023). ACS Publications. [Link]

  • Assays and technologies for developing proteolysis targeting chimera degraders. (2020). PMC. [Link]

  • Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. (2022). Semantic Scholar. [Link]

  • Amide-to-ester substitution as a strategy for optimizing PROTAC permeability and cellular activity. SciSpace. [Link]

  • Physicochemical Properties and in Vitro Potencies of 1. ResearchGate. [Link]

  • Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. (2024). RSC Publishing. [Link]

  • Ligandability of E3 Ligases for Targeted Protein Degradation Applications. PMC. [Link]

  • E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. ACS Publications. [Link]

  • The impact of E3 ligase choice on PROTAC effectiveness in protein kinase degradation. Drug Discovery Today. [Link]

  • The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. MDPI. [Link]

Sources

Optimization

Optimizing linker rigidity to improve intracellular behavior of PROTACs

From the desk of the Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide advanced troubleshooting and pr...

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide advanced troubleshooting and practical insights into one of the most critical aspects of PROTAC design: the optimization of the linker. Specifically, we will focus on the challenges and opportunities presented by modulating linker rigidity to enhance intracellular behavior and overall efficacy. The linker is not merely a spacer; it is an active contributor to the PROTAC's pharmacological profile, influencing everything from cell permeability to the stability of the key ternary complex.[1] This resource will help you diagnose experimental hurdles and rationalize your design strategy.

Troubleshooting Guide: Common Issues with Rigid Linkers

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Question 1: My new PROTAC with a rigid linker shows high intracellular accumulation but very poor target degradation. What is the likely cause?

Analysis: This is a classic and frequently observed trade-off in PROTAC design.[2] While incorporating rigid structural elements (e.g., spirocycles, phenyl rings) into a linker can improve physicochemical properties, reduce the number of rotatable bonds, and enhance cell permeability, it can also lock the PROTAC into a conformation that is suboptimal for forming a productive ternary complex (POI-PROTAC-E3 Ligase).[2][3]

The primary reasons for this discrepancy are:

  • Steric Hindrance: The rigid linker may be too short or oriented in a way that causes steric clashes between the Protein of Interest (POI) and the E3 ligase, preventing them from coming into the correct proximity for ubiquitin transfer.[4]

  • Poor Ternary Complex Cooperativity: A productive ternary complex often relies on favorable protein-protein interactions between the POI and the E3 ligase.[1] A rigid linker might force an arrangement that not only lacks these positive interactions but may even introduce repulsive forces, leading to negative cooperativity and an unstable complex.[5]

  • Suboptimal Exit Vector: The attachment points of the linker to the two ligands are critical.[4][6] A rigid linker exacerbates issues with a poorly chosen exit vector, as it cannot flexibly reorient to accommodate binding.

Diagnostic Workflow: To pinpoint the failure point, a systematic, multi-assay approach is required. This workflow helps to validate each step of the PROTAC's mechanism of action.

G cluster_0 Initial Observation cluster_1 Diagnostic Steps cluster_2 Potential Conclusions & Solutions A High Intracellular Concentration (NanoBRET Assay) B Poor Target Degradation (Western Blot) C 1. Confirm Target Engagement (Intracellular NanoBRET) B->C D 2. Assess Ternary Complex Formation (TR-FRET / AlphaLISA / Co-IP) C->D Engagement OK F Issue: Poor Target Binding Solution: Re-evaluate warhead or its linkage point. C->F No Engagement E 3. Measure Target Ubiquitination (IP-Western) D->E Complex Forms G Issue: Unstable Ternary Complex Solution: Re-design linker (length, rigidity, attachment point). D->G No / Weak Complex H Issue: Inefficient Ubiquitination Solution: Confirm proteasome activity; consider alternative E3 ligase. E->H No Ubiquitination

Caption: Troubleshooting workflow for a potent but ineffective PROTAC.

Proposed Solutions:

  • Systematically Vary Linker Length: Synthesize a small library of PROTACs where the rigid component is maintained, but the length is incrementally increased using flexible units (e.g., adding single PEG or alkyl units). This helps to alleviate potential steric clashes.[4]

  • Change Linker Attachment Point: If structurally feasible, synthesize an isomer with the linker attached to a different solvent-exposed part of the warhead or E3 ligase ligand. This can drastically alter the final geometry of the ternary complex.[6]

  • Introduce Controlled Flexibility: Instead of a fully rigid linker, design a semi-rigid linker that incorporates a single flexible bond (e.g., an ether or short alkyl chain) between rigid components. This can provide just enough conformational freedom to enable a productive complex without the full entropic penalty of a long, flexible chain.[3]

Question 2: My PROTAC shows a very potent DC50, but the maximal degradation (Dmax) is low and I see a pronounced "hook effect." Is the linker responsible?

Analysis: Yes, the linker is a critical determinant of the "hook effect".[7] This phenomenon occurs when, at high concentrations, the PROTAC preferentially forms non-productive binary complexes (PROTAC-POI or PROTAC-E3 ligase) over the productive ternary complex.[8][9] This competition reduces degradation efficiency, resulting in the characteristic bell-shaped dose-response curve.

Linker rigidity plays a key role here:

  • Positive Cooperativity: A well-designed rigid or semi-rigid linker can pre-organize the ligands in a conformation that facilitates strong, positive protein-protein interactions between the POI and E3 ligase. This increased stability of the ternary complex can help it outcompete the formation of binary complexes, thus mitigating the hook effect.[1][8]

  • Negative Cooperativity: Conversely, a poorly designed rigid linker can force an unfavorable interaction, making ternary complex formation less favorable than binary complex formation and worsening the hook effect.

Diagnostic Workflow: The key is to quantify the stability of the ternary complex relative to the binary complexes.

Experimental Step Assay Purpose Expected Outcome if Linker is Suboptimal
1. Determine Binary Affinities Fluorescence Polarization (FP) or Surface Plasmon Resonance (SPR)Measure the binding affinity (KD) of the PROTAC to the POI and E3 ligase separately.Strong binary KD values.
2. Determine Ternary Complex Stability TR-FRET, AlphaLISA, or SPRMeasure the stability and/or kinetics of the fully formed POI-PROTAC-E3 ligase complex.Weak or transient ternary complex signal.
3. Calculate Cooperativity (α) α = (KD POI * KD E3) / KD TernaryTo quantify the influence of binary binding on ternary complex formation.An alpha value (α) less than 1, indicating negative cooperativity.[5]

Proposed Solutions:

  • Rational Linker Design to Enhance Cooperativity: Use structural modeling or known structural data to design a linker that promotes favorable protein-protein contacts. For example, incorporating a phenyl group into a linker was shown to form a beneficial π-π stacking interaction with a tyrosine residue on the VHL E3 ligase, improving ternary complex stability.[4][6]

  • Modulate Linker Vector and Rigidity: Experiment with different linker compositions that alter the angle and distance between the two ligands. Introducing a rigid element like a piperazine or a cyclobutyl ring can change the conformational landscape and may uncover a more cooperative geometry.[10]

  • Lower E3 Ligase Ligand Affinity: While counterintuitive, slightly weakening the affinity of the E3 ligase ligand can sometimes reduce the stability of the PROTAC-E3 ligase binary complex, shifting the equilibrium towards ternary complex formation and lessening the hook effect. This is a delicate balance that requires careful optimization.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of a rigid linker over a flexible (e.g., PEG) linker? A1: Rigid linkers offer several potential advantages. They can improve physicochemical properties by reducing lipophilicity and the number of rotatable bonds, which often leads to better cell permeability and oral bioavailability.[1][11] Furthermore, a rigid linker can "pre-organize" the PROTAC into a bioactive conformation, reducing the entropic penalty upon binding and potentially leading to a more stable ternary complex if the conformation is optimal.[3]

Q2: How does linker rigidity impact PROTAC selectivity? A2: Linker rigidity can significantly enhance selectivity. For protein families with highly homologous binding sites, a flexible linker might allow the PROTAC to degrade multiple family members. A rigid linker, however, can be designed to form specific, favorable interactions with surface residues unique to the intended target, thereby preventing the formation of a stable ternary complex with other family members.[10][12]

Q3: Can computational modeling accurately predict the optimal linker rigidity? A3: While computational tools are improving, accurately predicting the dynamic behavior of a PROTAC and the precise conformation of the ternary complex remains challenging.[13][14] Molecular dynamics (MD) simulations can provide insights into the conformational preferences of the linker in solution.[15][16] Protein-protein docking algorithms can be used to generate hypothetical models of the ternary complex, which can then guide the rational design of linkers that fit the predicted interface.[14] However, these approaches are best used to generate hypotheses that must be validated empirically through the synthesis and testing of PROTAC analogues.[10][13]

Key Experimental Protocols

Protocol 1: Intracellular Target Engagement using NanoBRET™ Assay

This protocol measures the ability of a PROTAC to bind its target protein within a live cell, providing a crucial measure of both cell permeability and target engagement.[17][18]

Principle: The target protein is expressed as a fusion with NanoLuc® luciferase. A fluorescent tracer that binds the same target is added to the cells. In the absence of a competing PROTAC, the tracer's proximity to NanoLuc® generates a Bioluminescence Resonance Energy Transfer (BRET) signal. The PROTAC competes with the tracer for target binding, causing a dose-dependent decrease in the BRET signal.[18]

Caption: Workflow for the NanoBRET™ Target Engagement Assay.

Step-by-Step Methodology:

  • Cell Preparation: Seed cells previously transfected to express the NanoLuc®-POI fusion protein into a 96-well, white-bottom plate at an appropriate density. Allow cells to attach overnight.

  • PROTAC Dilution: Prepare a serial dilution of your PROTACs (and controls) in Opti-MEM™ I Reduced Serum Medium.

  • Assay Setup:

    • Prepare the NanoBRET™ Tracer dilution in Opti-MEM™.

    • Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's protocol.

  • Execution:

    • Add the diluted PROTACs to the appropriate wells of the cell plate.

    • Immediately add the diluted tracer to all wells.

    • Incubate the plate for 2 hours at 37°C in a CO₂ incubator.

    • Add the Nano-Glo® Substrate to all wells.

    • Read the plate on a luminometer equipped with two filters (460 nm and >610 nm).

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission/Donor Emission). Plot the normalized BRET ratio against the logarithm of the PROTAC concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value, which reflects intracellular target engagement potency.[18]

Protocol 2: Western Blot for Target Protein Degradation

This is the gold-standard assay for directly measuring the primary outcome of PROTAC efficacy: the reduction in target protein levels.[19]

Step-by-Step Methodology:

  • Cell Treatment: Plate cells and allow them to adhere. Treat cells with a range of concentrations of your PROTAC for a predetermined time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold Phosphate-Buffered Saline (PBS).

    • Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • Sample Preparation:

    • Normalize the protein concentration for all samples with lysis buffer.

    • Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to your POI overnight at 4°C.

    • Wash the membrane several times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Image the resulting signal using a digital imager.

    • Re-probe the blot with an antibody for a loading control (e.g., GAPDH, β-actin).

    • Quantify the band intensities using image analysis software. Normalize the POI band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle control to determine DC₅₀ and Dₘₐₓ values.

References

  • T. T. T. N, V. V. V. T, T. T. T. H, et al. Current strategies for the design of PROTAC linkers: a critical review. RSC Med Chem. 2020;11(8):869-883. [Link]

  • Li, Y., Chen, Y., et al. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. RSC Medicinal Chemistry. [Link]

  • Bai, L., et al. Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. Journal of Chemical Information and Modeling. 2022;62(2):340-349. [Link]

  • Kayumov, A., et al. Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy. 2020;1:23-44. [Link]

  • Robers, M. B., et al. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET. Springer Nature Experiments. [Link]

  • Kayumov, A., et al. Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. 2020. [Link]

  • Mtoz Biolabs. PROTAC Molecules Activity and Efficacy Evaluate Service. Mtoz Biolabs. [Link]

  • Kayumov, A., et al. (PDF) Novel approaches for the rational design of PROTAC linkers. ResearchGate. [Link]

  • Yu, Z., et al. Quantitative Measurement of PROTAC Intracellular Accumulation. Authorea. 2024. [Link]

  • Li, Y., et al. Optimizing Linker Rigidity to Improve Intracellular Behavior of PROTACs Targeting Hematopoietic Prostaglandin D Synthase | Request PDF. ResearchGate. [Link]

  • ResearchGate. PROTAC-mediated ternary complex formation and hook effect. ResearchGate. [Link]

  • Bai, L., et al. Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. ACS Publications. 2022. [Link]

  • Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. PMC. [Link]

  • T. T. T. N, V. V. V. T, T. T. T. H, et al. Current strategies for the design of PROTAC linkers: a critical review. ePrints Soton. [Link]

  • Request PDF. Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. ResearchGate. [Link]

  • Ci, D., et al. Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Taylor & Francis Online. [Link]

  • T. T. T. N, V. V. V. T, T. T. T. H, et al. (PDF) Current strategies for the design of PROTAC linkers: a critical review. ResearchGate. [Link]

  • Ci, D., et al. Targeted Protein Degradation: Design Considerations for PROTAC Development. PMC. [Link]

  • Yu, Z., et al. Quantitative measurement of PROTAC intracellular accumulation. ResearchGate. [Link]

  • Békés, M., et al. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. PMC. [Link]

  • Simpson, V. J., et al. Proteolysis-targeting chimeras with reduced off-targets. PMC. [Link]

  • MarinBio. Researchers Unveil New Insights into Trivalent PROTACs and the Hook Effect. MarinBio. [Link]

  • Ci, D., et al. Assays and technologies for developing proteolysis targeting chimera degraders. PMC. [Link]

  • Dong, Y., et al. Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy. 2024. [Link]

  • ResearchGate. Hook effect with PROTAC. At high intracellular PROTAC concentration,... ResearchGate. [Link]

  • Enhancing Intracellular Concentration and Target Engagement of PROTACs with Reversible Covalent Chemistry. bioRxiv. [Link]

  • Smith, B. E., et al. Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead. Cell Chemical Biology. 2019;26(2):221-231.e10. [Link]

  • WuXi AppTec. Why isn't My PROTAC Effective?. YouTube. 2024. [Link]

Sources

Reference Data & Comparative Studies

Validation

The Fulcrum of Function: A Comparative Analysis of Rigid Bicyclo[2.2.2]octane-Containing Linkers vs. Flexible Linkers in PROTAC Design

A Technical Guide for Drug Development Professionals In the rapidly advancing field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) represent a paradigm shift, moving pharmacology from an occupa...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) represent a paradigm shift, moving pharmacology from an occupancy-driven to an event-driven model.[1] These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][][3] A PROTAC molecule's architecture is a triad of critical components: a "warhead" ligand for the protein of interest (POI), an E3 ligase-recruiting ligand, and a chemical linker that tethers the two.[4][5][6]

While the warhead and E3 ligase ligand provide specificity, the linker is far from a passive spacer. It is the fulcrum upon which the entire mechanism pivots. The linker's length, composition, and conformational flexibility are decisive factors in the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), which is the prerequisite for target ubiquitination and subsequent degradation.[7][8][9] Consequently, the "linkerology" of a PROTAC profoundly influences its degradation efficiency, selectivity, and overall drug-like properties.[10]

This guide provides a deep comparative analysis of two distinct linker strategies: the use of conformationally restricted linkers, exemplified by the rigid 1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane scaffold, versus the more conventional use of flexible linkers, such as polyethylene glycol (PEG) and alkyl chains. We will explore the causal mechanisms behind their differential performance, supported by experimental data and detailed protocols for their evaluation.

The PROTAC Mechanism of Action: A Symphony of Proximity

PROTACs function by acting as a molecular matchmaker, bringing a target protein and an E3 ubiquitin ligase into close proximity.[1] This induced proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme associated with the E3 ligase to lysine residues on the surface of the target protein. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein.[3][11] The PROTAC molecule, having catalyzed the event, is then released and can engage in further degradation cycles.[11]

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex Binds PROTAC PROTAC PROTAC->Ternary_Complex Mediates E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation Degraded_POI->PROTAC PROTAC Recycled

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Linker Archetypes: A Tale of Two Philosophies

The choice between a rigid and a flexible linker represents a fundamental decision in PROTAC design, with significant downstream consequences for the molecule's performance.

Flexible Linkers: The Path of Least Resistance

Flexible linkers, most commonly composed of alkyl chains or PEG units, have been the workhorses of early PROTAC development.[8][12] Their prevalence is rooted in their synthetic tractability and their ability to confer favorable physicochemical properties.[12][13]

  • Alkyl Chains: These simple hydrocarbon chains offer a high degree of conformational freedom, allowing the PROTAC to adopt numerous orientations to facilitate ternary complex formation.[7] However, they are often hydrophobic, which can negatively impact solubility and cell permeability.[8]

  • PEG Chains: The inclusion of ethylene glycol units imparts hydrophilicity, which can significantly improve the aqueous solubility of the often large and "greasy" PROTAC molecule.[8][14] This is a critical factor for achieving sufficient exposure in cellular and in vivo systems.[15]

The inherent flexibility of these linkers allows them to span a wide range of distances and geometries, increasing the probability of achieving a productive ternary complex. However, this same flexibility means that the molecule exists as a broad ensemble of conformations in solution, many of which may be non-productive.[16] This conformational entropy can come at an energetic cost to ternary complex formation.

Rigid Linkers: Engineering Precision with Bicyclo[2.2.2]octane Scaffolds

In contrast, rigid linkers aim to reduce conformational entropy by pre-organizing the warhead and E3 ligase ligand into a more defined spatial orientation. The incorporation of structures like the 1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane core introduces significant conformational constraints. While this specific molecule is noted for its pesticidal activity, its bicyclic core is an excellent exemplar of a rigid scaffold that can be adapted for PROTAC design.[17] Other rigidifying elements include alkynes, aromatic rings, and piperazines.[10][12]

The core hypothesis behind this strategy is that by locking the linker into a bioactive conformation, the entropic penalty of forming the ternary complex is minimized, potentially leading to:

  • Enhanced Potency: A higher population of the PROTAC exists in a pre-organized state, leading to more efficient ternary complex formation and more potent degradation.[13][]

  • Improved Selectivity: A rigid linker can enforce a specific geometry that favors interaction with the desired POI and E3 ligase pair while disfavoring off-target interactions.[10]

  • Favorable Pharmacokinetics: Reduced flexibility can lead to improved metabolic stability and cell permeability by shielding metabolically labile sites and reducing the molecule's polar surface area in certain conformations.[13]

However, the rigid design approach is a high-risk, high-reward strategy. If the chosen conformation is not optimal for ternary complex formation, a rigid linker can completely abolish activity where a flexible one might have succeeded.[12]

Linker_Comparison cluster_flexible Flexible Linker (e.g., PEG) cluster_rigid Rigid Linker (e.g., Bicyclo[2.2.2]octane) Warhead_F Warhead Linker_F1 Warhead_F->Linker_F1 High Conformational Freedom Linker_F2 Linker_F1->Linker_F2 High Conformational Freedom Linker_F3 Linker_F2->Linker_F3 High Conformational Freedom E3_Ligand_F E3 Ligand Linker_F3->E3_Ligand_F High Conformational Freedom Warhead_R Warhead Rigid_Core Bicyclo[2.2.2]octane Scaffold Warhead_R->Rigid_Core Restricted Conformation E3_Ligand_R E3 Ligand Rigid_Core->E3_Ligand_R Restricted Conformation

Caption: Conformational freedom of flexible vs. rigid linkers in PROTACs.

Performance Metrics: A Head-to-Head Comparison

The success of a PROTAC is measured by a range of quantitative parameters. Below is a summary of expected performance differences based on linker rigidity, informed by published findings.

Performance MetricFlexible Linkers (e.g., PEG/Alkyl)Rigid Linkers (e.g., Bicyclo[2.2.2]octane)Rationale
Degradation Potency (DC50) Variable; often requires optimization of length.Potentially very high if conformation is optimal; otherwise, can be inactive.Rigid linkers reduce the entropic penalty of ternary complex formation, increasing efficiency.[] However, an incorrect rigid geometry prevents complex formation entirely.[12]
Maximal Degradation (Dmax) Generally high, assuming a productive complex can form.Can be higher than flexible counterparts due to more stable ternary complex formation.The stability of the ternary complex, which can be enhanced by a pre-organized linker, dictates the efficiency of the ubiquitination process.[7]
Ternary Complex Cooperativity (α) Can be positive, negative, or non-cooperative.More likely to engender strong positive or negative cooperativity.The fixed orientation forces specific protein-protein interactions between the POI and E3 ligase, either stabilizing (positive α) or destabilizing (negative α) the complex.[7]
Cell Permeability Often lower due to high polar surface area (especially PEG) and conformational flexibility.Can be improved by adopting conformations that mask polar groups ("chameleonic" effect).Rigidity can lead to a more predictable and often lower average polar surface area, aiding passive diffusion across cell membranes.[12]
Metabolic Stability Can be susceptible to metabolism, particularly at ether linkages in PEG chains.Generally higher due to conformational constraints protecting labile sites.The rigid structure can sterically hinder access of metabolic enzymes to the PROTAC molecule.[8]
Aqueous Solubility Good, especially for PEG linkers.Variable; can be lower due to the often hydrophobic nature of rigid scaffolds.PEG linkers are explicitly used to enhance hydrophilicity and solubility.[8][14]
Synthetic Accessibility High; modular synthesis is well-established.Lower; synthesis of rigid, three-dimensional scaffolds is often complex and requires more steps.Linear PEG and alkyl chains are readily available and easily incorporated using standard coupling chemistries.[12]

Experimental Guide: A Framework for Comparative Evaluation

To objectively compare PROTACs with different linker types, a systematic, multi-parametric evaluation is essential.[13] The following protocols describe key assays in the evaluation workflow.

Experimental Workflow Overview

Experimental_Workflow Design 1. PROTAC Design & Synthesis (Flexible vs. Rigid Linker) Biophysical 2. Biophysical Assays (Ternary Complex Formation) Design->Biophysical Cellular 3. Cellular Assays (Degradation & Viability) Biophysical->Cellular PK 4. In Vivo Assays (Pharmacokinetics) Cellular->PK Optimization 5. Data Analysis & Iterative Optimization PK->Optimization Optimization->Design Refine Design

Caption: A systematic workflow for the evaluation of PROTAC candidates.

Ternary Complex Formation and Cooperativity Assay (TR-FRET)

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a proximity-based assay used to measure the formation of the ternary complex in vitro.[9] By labeling the POI and E3 ligase with a donor-acceptor fluorophore pair, complex formation brings them into proximity, generating a FRET signal.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Reconstitute recombinant, tagged POI (e.g., His-tagged) and E3 ligase complex (e.g., GST-tagged VHL-ElonginB-ElonginC) in assay buffer.

    • Prepare a serial dilution of the PROTAC candidates (e.g., from 100 µM to 1 pM) in DMSO, followed by a final dilution in assay buffer.

    • Prepare TR-FRET antibody reagents: Tb-cryptate anti-His antibody (donor) and d2-labeled anti-GST antibody (acceptor).

  • Assay Plate Setup:

    • In a low-volume 384-well plate, add 5 µL of the PROTAC serial dilution.

    • Add 5 µL of the POI solution to all wells.

    • Add 5 µL of the E3 ligase solution to all wells.

    • Add 5 µL of the antibody mixture.

  • Incubation: Incubate the plate at room temperature for 2-4 hours, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

    • Plot the ratio against the PROTAC concentration. A bell-shaped curve is characteristic and indicative of the "hook effect" at high concentrations.[19][20]

    • The peak of the curve represents the optimal concentration for ternary complex formation. The amplitude of the signal can be used to compare the relative stability of the complexes formed by different PROTACs.

Cellular Degradation Assay (Western Blot)

Principle: This is the most direct method to measure the reduction in intracellular protein levels following PROTAC treatment.[21]

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Plate cells (e.g., a cancer cell line endogenously expressing the POI) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTACs for a defined period (e.g., 4, 8, and 24 hours).[21] Include a DMSO vehicle control.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells directly in the wells using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to microcentrifuge tubes, and clarify by centrifugation at 4°C.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for all samples and prepare them with Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

    • Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.

    • Incubate with a loading control primary antibody (e.g., GAPDH, β-actin) to ensure equal loading.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Perform densitometric analysis to quantify the band intensities. Normalize the POI band intensity to the loading control.

    • Plot the normalized POI levels against PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation percentage).

In Vitro Pharmacokinetic Profiling (Parallel Artificial Membrane Permeability Assay - PAMPA)

Principle: PAMPA is a non-cell-based assay to predict passive membrane permeability, a key component of oral bioavailability.[20][22]

Step-by-Step Protocol:

  • Plate Preparation:

    • Prepare a lipid solution (e.g., phosphatidylcholine in dodecane).

    • Coat the filter of a 96-well donor plate with the lipid solution to form an artificial membrane. .

    • Add assay buffer to a 96-well acceptor plate.

  • Compound Addition:

    • Add the PROTAC solutions (at a known concentration in buffer) to the donor plate wells.

    • Carefully place the donor plate on top of the acceptor plate, ensuring the membrane is in contact with the acceptor buffer.

  • Incubation: Incubate the plate assembly for 4-16 hours at room temperature.

  • Concentration Measurement:

    • After incubation, carefully separate the plates.

    • Measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

  • Data Analysis:

    • Calculate the effective permeability (Pe) using the following equation: Pe = - [V_D * V_A / ((V_D + V_A) * Area * Time)] * ln(1 - [C_A(t) / C_equilibrium]) where VD and VA are the volumes of the donor and acceptor wells, Area is the filter area, Time is the incubation time, CA(t) is the concentration in the acceptor well at time t, and Cequilibrium is the theoretical equilibrium concentration.

    • Compare the Pe values. Higher Pe values suggest better passive permeability, which is often a goal for rigid linkers.

Conclusion: A Balanced Approach to Linker Design

The choice between a rigid bicyclo[2.2.2]octane-based linker and a flexible PEG or alkyl linker is a critical decision in PROTAC development, with no single answer being universally correct.[12] Flexible linkers offer synthetic accessibility and a higher probability of achieving some level of degradation, making them excellent tools for initial proof-of-concept studies.[7][13]

However, the path to a best-in-class therapeutic often requires the precision and enhanced potency afforded by a rigid linker.[13][] By reducing conformational entropy and pre-organizing the molecule for optimal ternary complex formation, rigid scaffolds can unlock significant improvements in degradation efficiency and pharmacokinetic properties.[13] This strategy, while synthetically more demanding, can yield PROTACs with superior performance.

Ultimately, the rational design of PROTACs requires a systematic evaluation of linker candidates, using a combination of biophysical, cellular, and pharmacokinetic assays to understand the complex structure-activity relationships that govern their efficacy.[10][13] This data-driven, iterative approach will continue to be paramount in harnessing the full therapeutic potential of targeted protein degradation.

References

  • What Is a PROTAC Linker and Its Role in Modern Drug Discovery. AiFChem.
  • Overview of PROTAC Linkers. ChemPep.
  • Flexible vs. Rigid Linkers for PROTACs: A Performance Comparison Guide. Benchchem.
  • PROTAC Structure & Mechanism Analysis. BOC Sciences.
  • Linkers in PROTACs. Precise PEG.
  • Wh
  • From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm.
  • Schematic diagram showing the mechanism of action of PROTAC...
  • Novel approaches for the rational design of PROTAC linkers.
  • Current strategies for the design of PROTAC linkers: a critical review. PMC - NIH.
  • Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Taylor & Francis Online.
  • Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Journal of the American Chemical Society.
  • Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of the American Chemical Society.
  • Exploration and innovation of Linker fe
  • Assays and technologies for developing proteolysis targeting chimera degraders. PMC.
  • Remodeling the Physicochemical and Pharmacokinetic Properties of PROTAC via Lipid Nanodisks for Cancer Therapy. NIH.
  • A beginner's guide to PROTACs and targeted protein degrad
  • PROTAC Ternary Complex Form
  • Ternary Complex Formation.
  • EP0152229B1 - A class of pesticides comprising 1,4-bis-substituted-2,6,7-trioxabicyclo(2.2.2)octanes.
  • Tackling the DMPK challenges of developing PROTAC drugs. WuXi AppTec.
  • Targeted Protein Degradation: Design Consider
  • Targeted Protein Degradation with PROTACs and Molecular Glues. Blog.
  • Novel Amphiphilic PROTAC with Enhanced Pharmacokinetic Properties for ALK Protein Degrad
  • E3 ligase ligand optimiz

Sources

Comparative

The Alchemist's Guide to PROTAC Linkers: A Comparative Analysis of Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals In the rapidly evolving landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality....

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules orchestrate the degradation of specific proteins by hijacking the cell's own ubiquitin-proteasome system.[1][2][] A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[2][4][5][6] While significant attention is often given to the design of the two ligands, the linker is far from a passive spacer. Its composition, length, and rigidity play a pivotal role in determining the efficacy, selectivity, and pharmacokinetic properties of the entire molecule.[2][5][6]

This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of PROTACs with different linker compositions. We will delve into the causal relationships behind experimental choices, present supporting data, and provide actionable protocols to empower your PROTAC design and optimization endeavors.

The Crucial Role of the Linker in Ternary Complex Formation

The primary function of a PROTAC is to induce the formation of a stable ternary complex between the POI and an E3 ligase.[][] The linker is the critical orchestrator of this interaction.[4] Its length and flexibility dictate the spatial arrangement of the two proteins, influencing the stability and productivity of the ternary complex. An optimal linker facilitates favorable protein-protein interactions, leading to efficient ubiquitination and subsequent degradation of the target protein.[4] Conversely, a poorly designed linker can result in steric clashes or unfavorable orientations, hindering the degradation process.[4][8]

PROTAC_Mechanism

A Comparative Analysis of Linker Compositions

The choice of linker chemistry profoundly impacts a PROTAC's physicochemical properties, including its solubility, cell permeability, and metabolic stability. The most common linker motifs are flexible alkyl and polyethylene glycol (PEG) chains, and more rigid structures incorporating cyclic or aromatic moieties.[5][9]

Flexible Linkers: Alkyl vs. PEG Chains

Flexible linkers are often the starting point in PROTAC design due to their synthetic accessibility and the conformational freedom they provide, which can be crucial for initial potent compound discovery.[4][5][9]

  • Alkyl Chains: These are the simplest linkers, composed of saturated or unsaturated hydrocarbon chains.[9][10] They are generally hydrophobic, which can enhance cell membrane permeability.[][12] However, high lipophilicity can also lead to poor aqueous solubility and potential off-target effects.[4] The length of the alkyl chain is a critical parameter that must be empirically optimized for each target-ligase pair.[4][5]

  • Polyethylene Glycol (PEG) Chains: PEG linkers consist of repeating ethylene glycol units and are known for their hydrophilicity.[10][] This property can improve the aqueous solubility of PROTACs, which is often a challenge for these large molecules.[10] The ether oxygens in the PEG chain can also form hydrogen bonds, potentially influencing the conformation of the ternary complex.[5] However, PEG linkers can be more susceptible to metabolism compared to their alkyl counterparts.[5]

Linker TypeAdvantagesDisadvantagesKey Considerations
Alkyl Chains Synthetically accessible, enhance cell permeability.[10][][12]Can lead to poor solubility and off-target effects due to high lipophilicity.[4]Chain length needs to be systematically optimized.[4][5]
PEG Chains Improve aqueous solubility and biocompatibility.[10]May have reduced metabolic stability.[5][10]The number of PEG units is a key variable for optimization.[5]

Experimental Data Snapshot: A study comparing alkyl and PEG linkers in a series of PROTACs targeting the same protein and E3 ligase revealed that while the alkyl-linked PROTACs showed better cell permeability, the PEG-linked versions exhibited superior degradation efficacy at lower concentrations due to improved solubility and ternary complex stability.[5][14] This highlights the trade-offs that researchers must consider during the design process.

Rigid Linkers: Constraining Conformational Freedom for Enhanced Potency

While flexible linkers offer advantages in the initial discovery phase, more rigid linkers are increasingly being employed to optimize PROTAC properties.[4][15] By reducing the number of rotatable bonds, rigid linkers can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, thereby reducing the entropic penalty of binding.[4]

  • Cyclic Structures (Piperazine/Piperidine): Incorporating saturated rings like piperazine and piperidine can constrain the linker's conformation and improve pharmacokinetic properties.[4][15][16] These structures can also introduce polarity, which can enhance solubility.

  • Aromatic Systems and Alkynes: Phenyl rings and alkynes introduce rigidity and planarity into the linker.[4][10] Triazole moieties, often formed via "click chemistry," are particularly popular due to their metabolic stability and ease of synthesis.[][17]

Linker TypeAdvantagesDisadvantagesKey Considerations
Cyclic (Piperazine/Piperidine) Constrain conformation, improve PK properties, can enhance solubility.[4][15][16]Can be synthetically more challenging than linear linkers.Ring substitution can be used to fine-tune properties.
Aromatic/Alkyne/Triazole Introduce rigidity and metabolic stability.[][10][17]May reduce flexibility required for initial ternary complex formation.The position and orientation of the rigid element are critical.

Experimental Data Snapshot: In the development of a selective BRD4 degrader, replacing a flexible PEG linker with a more rigid piperazine-containing linker led to a significant increase in degradation potency (DC50) and selectivity over other BET family proteins.[16] This was attributed to the rigid linker enforcing a more optimal geometry for the ternary complex.

Experimental Workflows for Linker Optimization

A systematic approach is crucial for optimizing the linker composition of a PROTAC. The following experimental workflow outlines the key steps and assays involved.

Workflow Start Define Target & E3 Ligase Step1 Synthesize Linker Library (Varying Length & Composition) Start->Step1 Step2 Biochemical Assays (Binary & Ternary Complex Formation) Step1->Step2 Step3 Cell-Based Degradation Assays (Western Blot, DC50/Dmax) Step2->Step3 Step3->Step2 Iterative Optimization Step4 Permeability & Solubility Assays Step3->Step4 Step5 In Vivo PK/PD & Efficacy Studies Step4->Step5 End Optimized PROTAC Step5->End

Step 1: Synthesis of a Linker Library

The initial step involves the synthesis of a library of PROTACs with varying linker lengths and compositions. This often starts with flexible alkyl or PEG chains of different lengths to establish an initial SAR.[5][17] "Click chemistry" is a powerful tool for the rapid generation of diverse linker libraries.[8][17]

Step 2: Biochemical Evaluation of Ternary Complex Formation

Protocol: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

  • Immobilization: Immobilize the biotinylated POI onto a streptavidin-coated sensor chip.

  • Binary Interaction (PROTAC-POI): Inject a series of concentrations of the PROTAC over the immobilized POI to determine the binding affinity (KD).

  • Binary Interaction (PROTAC-E3 Ligase): In a separate experiment, immobilize the E3 ligase and inject the PROTAC to determine its KD for the ligase.

  • Ternary Complex Formation: Inject a pre-incubated mixture of the PROTAC and the E3 ligase over the immobilized POI. An enhanced binding response compared to the PROTAC alone indicates the formation of a ternary complex.

  • Data Analysis: Analyze the sensorgrams to determine the kinetics and affinity of ternary complex formation. Positive cooperativity, where the binding of one protein enhances the binding of the other, is a desirable characteristic.[4]

Step 3: Cellular Target Degradation Assays

The ultimate measure of a PROTAC's efficacy is its ability to induce the degradation of the target protein in a cellular context.

Protocol: Western Blotting for Protein Degradation

  • Cell Treatment: Treat cultured cells with a range of concentrations of the PROTAC for a specified time (e.g., 24 hours).

  • Cell Lysis: Harvest the cells and prepare protein lysates.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific for the POI and a loading control (e.g., GAPDH or β-actin).

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Quantification: Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle-treated control. From this data, the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) values can be calculated.

Step 4: Physicochemical and ADME Profiling

A potent degrader must also possess drug-like properties to be therapeutically viable.

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Donor Plate Preparation: Add a solution of the PROTAC in a buffer at a specific pH to the donor wells of a PAMPA plate.

  • Membrane Coating: The filter of the acceptor plate is coated with a lipid solution to form an artificial membrane.

  • Incubation: Place the acceptor plate on top of the donor plate and incubate for a defined period.

  • Quantification: Measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

  • Permeability Calculation: Calculate the permeability coefficient (Pe) based on the amount of compound that has crossed the artificial membrane. This provides an indication of passive cell permeability.[14][18]

Conclusion

The linker is a critical determinant of a PROTAC's success, influencing everything from ternary complex formation to pharmacokinetic properties. A deep understanding of the structure-activity relationships of different linker compositions is essential for the rational design of effective protein degraders. By systematically exploring a diverse chemical space of linkers and employing a robust experimental cascade, researchers can unlock the full therapeutic potential of this exciting modality. The journey from a promising ligand pair to a clinical candidate is often paved with meticulous linker optimization.

References

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312. [Link]

  • Donio, M. S., & Van der Paal, J. (2025). Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability. ACS Medicinal Chemistry Letters, 16(3), 513-519. [Link]

  • Neklesa, T. K., Winkler, J. D., & Crews, C. M. (2017). Targeted protein degradation by PROTACs. Pharmacology & therapeutics, 174, 138–144. [Link]

  • Schneekloth, A. R., & Crews, C. M. (2020). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Chemical science, 11(10), 2598–2608. [Link]

  • AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. Retrieved from [Link]

  • Farnaby, W., et al. (2019). BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design. Nature Chemical Biology, 15(7), 672–680. [Link]

  • Precise PEG. (n.d.). Linkers in PROTACs. Retrieved from [Link]

  • Zografou-Barredo, N. A., et al. (2023). PROTAC Linker Design and Optimization. CD ComputaBio. Retrieved from [Link]

  • Nunes, J., et al. (2023). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. Nature Communications, 14(1), 1-14. [Link]

  • Ishida, S., et al. (2025). Data-driven Design of PROTAC Linkers to Improve PROTAC Cell Membrane Permeability. ChemRxiv. [Link]

  • Dong, Y., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy, 9(1), 1-28. [Link]

  • Sun, L., et al. (2021). Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Medicinal Chemistry Letters, 12(9), 1436-1442. [Link]

  • Shcherbakova, E. G., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Pharmaceutical Chemistry Journal, 54(7), 659-669. [Link]

Sources

Validation

A Senior Application Scientist's Guide to PROTACs: The Critical Role of Linker Length in In Vitro and In Vivo Performance

For Researchers, Scientists, and Drug Development Professionals In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift from traditional occupanc...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift from traditional occupancy-based inhibitors to event-driven pharmacology.[1] These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[][3] A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[4] While the choice of ligands determines the target and the E3 ligase to be hijacked, it is the often-underestimated linker that plays a pivotal role in the overall efficacy of the PROTAC, both in laboratory settings (in vitro) and in living organisms (in vivo).[5]

This guide provides an in-depth comparison of PROTACs with varying linker lengths, offering insights into the causal relationships between linker design and performance. We will delve into the essential experimental workflows for evaluating these molecules and present data-driven perspectives to inform rational PROTAC design.

The Linker: More Than Just a Spacer

The linker is a critical determinant of a PROTAC's ability to induce the formation of a stable and productive ternary complex, which consists of the POI, the PROTAC, and the E3 ligase.[5] This ternary complex is the essential intermediate for the subsequent ubiquitination of the POI and its degradation by the proteasome. The length, composition, and attachment points of the linker collectively influence a PROTAC's:

  • Ternary Complex Formation and Stability: The linker must be of an optimal length to bridge the POI and the E3 ligase effectively. A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex.[][6] Conversely, an excessively long linker might lead to unproductive binding modes or a "hook effect," where the formation of binary complexes (PROTAC-POI or PROTAC-E3 ligase) is favored over the desired ternary complex.[7][8]

  • Physicochemical Properties: The linker's chemical makeup significantly impacts the PROTAC's solubility, permeability, and metabolic stability – key factors for its performance in both cellular and whole-organism models.[5] For instance, incorporating hydrophilic moieties like polyethylene glycol (PEG) can improve solubility, while more rigid structures can enhance cell permeability.[7]

  • Pharmacokinetics and Pharmacodynamics (PK/PD): In the context of in vivo studies, the linker's properties directly affect how the PROTAC is absorbed, distributed, metabolized, and excreted (ADME), which in turn governs its therapeutic window and efficacy.[5]

PROTAC_Mechanism

In Vitro Evaluation: The First Litmus Test

In vitro assays are the cornerstone of initial PROTAC characterization, providing crucial data on their potency and mechanism of action at the cellular level. A systematic comparison of PROTACs with varying linker lengths typically involves the following key experiments:

Target Protein Degradation Assessment

The primary measure of a PROTAC's efficacy is its ability to reduce the levels of the target protein.

  • Western Blotting: This semi-quantitative technique is the most common method for visualizing and quantifying the reduction in POI levels after treating cells with a PROTAC.[9] By testing a range of PROTAC concentrations, one can determine the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[9]

  • Enzyme-Linked Immunosorbent Assay (ELISA): For a more high-throughput and quantitative assessment, ELISA can be employed to measure the concentration of the target protein in cell lysates.

  • NanoLuciferase (NanoLuc®) based assays: This technology allows for the creation of fusion proteins where the target protein is tagged with a small, bright luciferase.[10] The luminescence signal is directly proportional to the amount of target protein, providing a sensitive and quantitative readout of degradation.[10]

Table 1: Hypothetical In Vitro Degradation Data for PROTACs with Varying Linker Lengths

PROTAC IDLinker Length (atoms)DC50 (nM)Dmax (%)
PROTAC-A8>1000<20
PROTAC-B1215075
PROTAC-C 16 25 >95
PROTAC-D208085
PROTAC-E2425060

This table illustrates a common trend where an optimal linker length (in this case, 16 atoms) results in the most potent degradation.

Cell Viability and Cytotoxicity Assays

It is crucial to assess whether the observed protein degradation translates to a desired biological effect, such as the inhibition of cancer cell proliferation. Assays like MTT or CellTiter-Glo® can be used to determine the half-maximal inhibitory concentration (IC50) and compare it to the DC50 values.

Ternary Complex Formation Assays

Directly measuring the formation of the ternary complex can provide mechanistic insights into the structure-activity relationship (SAR) of the linker.

  • Surface Plasmon Resonance (SPR): This label-free technique can be used to quantify the binding affinities and kinetics of the PROTAC to both the POI and the E3 ligase, as well as the cooperative formation of the ternary complex.[11]

  • Förster Resonance Energy Transfer (FRET): By labeling the POI and E3 ligase with a FRET pair, the proximity induced by the PROTAC can be measured, providing a real-time assessment of ternary complex formation in solution or in cells.

In_Vitro_Workflow

In Vivo Evaluation: From the Bench to Preclinical Models

While in vitro data is essential for initial screening, in vivo studies in animal models are critical for evaluating the therapeutic potential of a PROTAC. The linker's influence on pharmacokinetic and pharmacodynamic properties becomes paramount in this context.

Pharmacokinetic (PK) Studies

PK studies determine the ADME properties of the PROTAC. A series of PROTACs with varying linker lengths may exhibit different PK profiles.

  • Methodology: Typically, the PROTAC is administered to rodents (e.g., mice or rats) via various routes (e.g., intravenous, oral).[12] Blood samples are collected at different time points, and the concentration of the PROTAC is measured using techniques like liquid chromatography-mass spectrometry (LC-MS).

  • Key Parameters: Important PK parameters include maximum concentration (Cmax), time to reach Cmax (Tmax), area under the curve (AUC), and half-life (t1/2).[]

Pharmacodynamic (PD) Studies

PD studies assess the effect of the PROTAC on the target protein in the animal.

  • Methodology: Following PROTAC administration, tissue samples (e.g., tumor, liver, plasma) are collected and the levels of the target protein are quantified, often by Western Blot or ELISA.[]

  • Correlation with PK: By correlating the PK profile with the PD response, a PK/PD model can be established to understand the exposure-response relationship and to guide dose selection for efficacy studies.

Efficacy Studies

The ultimate test of a PROTAC's potential is its ability to produce a therapeutic effect in a disease model.

  • Methodology: For oncology indications, this typically involves using xenograft or patient-derived xenograft (PDX) models where human tumor cells are implanted in immunocompromised mice.[] The mice are then treated with the PROTAC, and tumor growth is monitored over time.[]

  • Endpoint Analysis: Key endpoints include tumor growth inhibition, regression, and survival analysis.

Table 2: Hypothetical In Vivo Data for PROTACs with Varying Linker Lengths

PROTAC IDLinker Length (atoms)Oral Bioavailability (%)Tumor Growth Inhibition (%)
PROTAC-B12515
PROTAC-C 16 35 80
PROTAC-D202055

This table illustrates how the optimal linker identified in vitro (PROTAC-C) also demonstrates superior in vivo properties.

In_Vivo_Workflow

Conclusion: A Holistic Approach to Linker Optimization

The systematic evaluation of PROTACs with varying linker lengths is a critical and iterative process in the development of novel protein degraders. There is no one-size-fits-all solution, and the optimal linker must be empirically determined for each specific POI-E3 ligase pair.[1][8] A successful PROTAC design strategy involves a holistic approach that integrates both in vitro and in vivo data. By carefully dissecting the impact of the linker on ternary complex formation, cellular potency, and in-organism efficacy, researchers can rationally design PROTACs with improved therapeutic potential. The experimental workflows and principles outlined in this guide provide a robust framework for navigating the complexities of linker optimization and accelerating the translation of promising PROTAC candidates from the laboratory to the clinic.

References

  • Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems, 7(2), 359-364. [Link]

  • Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. PMC, NIH. [Link]

  • Various Authors. (n.d.). Effect of PROTAC linker length and conjugation site. ResearchGate. [Link]

  • Various Authors. (n.d.). Impact of linker length on the activity of PROTACs. ResearchGate. [Link]

  • Maple, H. J., et al. (2021). Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Medicinal Chemistry Letters, 12(10), 1634-1640. [Link]

  • Lancia, Jr., D. R., et al. (2022). Optimization of the PROTAC linker region of the proteasome substrate receptor hRpn13 rationalized by structural modeling with molecular dynamics. Journal of Biological Chemistry, 298(6), 101993. [Link]

  • Hao, G.-F., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B. [Link]

  • Various Authors. (n.d.). Toxicity and pharmacokinetic assay of PROTAC in mice. ResearchGate. [Link]

  • Shaki, K., & Vahdati-Mashhadian, N. (2023). PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. Molecules, 28(13), 5032. [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1, 273-312. [Link]

  • Scott, J. S., et al. (2023). Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Journal of the American Chemical Society, 145(4), 1995-2010. [Link]

  • Popovic, M. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Targeted Antitumor Therapy, 1(5), 313-326. [Link]

  • Hornberger, K. R., et al. (2022). In vitro and in vivo ADME of heterobifunctional degraders: a tailored approach to optimize DMPK properties of PROTACs©. Drug Metabolism and Disposition, 50(7), 968-979. [Link]

  • Zhang, Y., et al. (2022). A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. RSC Chemical Biology, 3(9), 1133-1140. [Link]

  • Lavoie, J., & Spradlin, J. N. (2020). Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. bioRxiv. [Link]

  • Wang, Y., & Chen, X. (2019). Degrading proteins in animals: “PROTAC”tion goes in vivo. Signal Transduction and Targeted Therapy, 4, 16. [Link]

  • Various Authors. (n.d.). Degrading proteins in animals: “PROTAC”tion goes in vivo. ResearchGate. [Link]

  • Wu, T., et al. (2021). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Frontiers in Chemistry, 9, 715537. [Link]

  • Various Authors. (n.d.). Challenges and opportunities for in vivo PROTAC delivery. ResearchGate. [Link]

  • Various Authors. (n.d.). (A) Dose response curves, DC50 and Dmax calculations for compounds 7... ResearchGate. [Link]

  • Henning, N. J., & Chen, J. (2023). Opportunities and challenges of protein-based targeted protein degradation. Chemical Science, 14(28), 7545-7556. [Link]

  • Various Authors. (n.d.). (PDF) Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead. ResearchGate. [Link]

  • Kumar, A., et al. (2024). Interplay of PROTAC Complex Dynamics for Undruggable Targets: Insights into Ternary Complex Behavior and Linker Design. ACS Omega, 9(31), 35687-35703. [Link]

  • Mtoz Biolabs. (n.d.). PROTAC Molecules Activity and Efficacy Evaluate Service. Mtoz Biolabs. [Link]

  • Steinebach, C., et al. (2023). Tracking the PROTAC degradation pathway in living cells highlights the importance of ternary complex measurement for PROTAC optimization. bioRxiv. [Link]

  • ICE Bioscience. (2024). Targeted Protein Degradation. ICE Bioscience. [Link]

  • Yang, J., et al. (2023). in silico tools in protacs design. arXiv. [Link]

Sources

Comparative

A Comparative Guide to Validating Target Engagement for Novel PROTACs: A Case Study with 1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane

For Researchers, Scientists, and Drug Development Professionals In the rapidly advancing field of targeted protein degradation, the validation of target engagement for novel Proteolysis Targeting Chimeras (PROTACs) is a...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, the validation of target engagement for novel Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their therapeutic potential. This guide provides a comprehensive comparison of state-of-the-art methodologies to confirm the direct interaction of a PROTAC with its intended target protein in a cellular context. As a case study, we will consider a hypothetical PROTAC incorporating the novel warhead 1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane. The principles and experimental workflows detailed herein are universally applicable to the validation of any novel PROTAC, offering a robust framework for decision-making in drug discovery and development.

The Imperative of Target Engagement Validation

PROTACs are heterobifunctional molecules that function by inducing the proximity of a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome.[1][2] This event-driven pharmacology is contingent on the formation of a stable ternary complex between the PROTAC, the target protein, and the E3 ligase.[3][4][5][6] Therefore, rigorous validation of target engagement is paramount to:

  • Confirm the mechanism of action: Direct binding to the target protein is the foundational step in the PROTAC-mediated degradation pathway.

  • Establish structure-activity relationships (SAR): Understanding how modifications to the PROTAC structure affect target binding is crucial for optimization.

  • Deconvolute on-target from off-target effects: Differentiating between intended degradation and unintended protein degradation is essential for safety and efficacy.[7][8][9][10]

  • Interpret cellular degradation data: Potent degradation is only meaningful if it is driven by specific engagement with the intended target.

This guide will compare and contrast several orthogonal and complementary techniques for validating the target engagement of your novel PROTAC.

Comparative Analysis of Target Engagement Methodologies

A multi-faceted approach is recommended to build a compelling case for target engagement. The following table provides a high-level comparison of key methodologies:

Method Principle Throughput Cellular Context Labeling Requirement Key Outputs Strengths Limitations
Cellular Thermal Shift Assay (CETSA®) Ligand binding alters the thermal stability of the target protein.[11][12][13][14]Low to HighIntact cells, lysatesLabel-freeTarget engagement EC50, thermal shift (ΔTm)Physiologically relevant; no modification of PROTAC or target required.[11][12]Not all proteins exhibit a thermal shift upon ligand binding; can be technically demanding.[13]
NanoBRET™/HiBiT Target Engagement Bioluminescence resonance energy transfer (BRET) or protein complementation upon PROTAC-induced proximity.[4][15][16][17][18][19][20][21]HighIntact cellsRequires genetic modification of the target protein (NanoLuc® or HiBiT® tag).Target engagement IC50, kinetic binding parameters.High sensitivity and quantitative; allows for live-cell kinetic measurements.[19][21]Requires cell line engineering; potential for artifacts due to protein tagging.
Biophysical Methods (SPR, ITC, FP) Direct measurement of binding affinity and kinetics in a purified system.[22][23][24][25][26][27][28]Low to MediumIn vitro (purified components)Can be label-free (SPR, ITC) or require fluorescent labels (FP).Binding affinity (KD), kinetics (kon, koff), thermodynamics (ΔH, ΔS).Provides detailed mechanistic insights into binary and ternary complex formation.[22][24]Lacks cellular context; requires purified proteins which can be challenging to produce.
Mass Spectrometry-based Proteomics Global and unbiased quantification of protein abundance changes upon PROTAC treatment.[3][5][29][30][31][32]LowIntact cellsLabel-free or label-based (e.g., SILAC, TMT)On-target degradation (DC50, Dmax), off-target protein degradation profile.Unbiased, proteome-wide view of PROTAC selectivity.[29][32]Indirect measure of target engagement; can be expensive and data analysis is complex.

Visualizing the Path to Validation: Experimental Workflows

The selection of an appropriate workflow depends on the specific research question and available resources. Below are graphical representations of common experimental workflows for validating target engagement.

PROTAC_Validation_Workflow cluster_0 Initial Confirmation of Target Engagement cluster_1 In-depth Mechanistic Understanding cluster_2 Cellular Consequences and Selectivity CETSA Cellular Thermal Shift Assay (CETSA®) Western_Blot Western_Blot CETSA->Western_Blot Confirm target stabilization Biophysical Biophysical Assays (SPR, ITC, FP) CETSA->Biophysical NanoBRET NanoBRET™/HiBiT Target Engagement Competition_Assay Competition_Assay NanoBRET->Competition_Assay Measure displacement of tracer NanoBRET->Biophysical Ternary_Complex Ternary Complex Formation Assays (e.g., AlphaLISA, FRET) Biophysical->Ternary_Complex Binary_Binding Binary_Binding Biophysical->Binary_Binding Quantify binary affinities (PROTAC-Target, PROTAC-E3) Cooperativity Cooperativity Ternary_Complex->Cooperativity Assess cooperativity of ternary complex formation Degradation_Assay Western Blot/In-Cell Western Ternary_Complex->Degradation_Assay Proteomics Mass Spectrometry-based Proteomics Off_Target_Analysis Off_Target_Analysis Proteomics->Off_Target_Analysis Identify off-target degradation Degradation_Assay->Proteomics On_Target_Degradation On_Target_Degradation Degradation_Assay->On_Target_Degradation Quantify on-target degradation (DC50, Dmax) Initial_Hypothesis Hypothesis: PROTAC engages target Initial_Hypothesis->CETSA Initial_Hypothesis->NanoBRET

Caption: A logical workflow for the comprehensive validation of PROTAC target engagement.

Detailed Experimental Protocols

Here, we provide step-by-step methodologies for key experiments. These protocols are intended as a starting point and should be optimized for the specific target protein and cell line.

Protocol 1: Cellular Thermal Shift Assay (CETSA®)

Objective: To demonstrate target engagement in intact cells by measuring changes in protein thermal stability.

Materials:

  • Cells expressing the target protein of interest.

  • PROTAC containing 1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane.

  • DMSO (vehicle control).

  • Phosphate-buffered saline (PBS).

  • Lysis buffer with protease and phosphatase inhibitors.

  • Antibodies for Western blotting (primary antibody against the target protein, secondary antibody).

  • SDS-PAGE gels and blotting equipment.

  • Thermocycler or heating block.

Procedure:

  • Cell Treatment: Seed cells and grow to 70-80% confluency. Treat cells with the PROTAC at various concentrations (e.g., 0.1, 1, 10 µM) or with DMSO for 1-2 hours.

  • Heating: Harvest cells, wash with PBS, and resuspend in PBS. Aliquot cell suspensions into PCR tubes. Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by cooling at room temperature for 3 minutes. Include a non-heated control.

  • Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction.

  • Western Blotting: Collect the supernatant and determine the protein concentration. Analyze the soluble protein fraction by SDS-PAGE and Western blotting using an antibody specific to the target protein.

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve in the presence of the PROTAC indicates target engagement. Calculate the EC50 from isothermal dose-response experiments.

Protocol 2: NanoBRET™ Target Engagement Intracellular Assay

Objective: To quantify target engagement in live cells using bioluminescence resonance energy transfer.

Materials:

  • HEK293 cells (or other suitable cell line).

  • Plasmid encoding the target protein fused to NanoLuc® luciferase.

  • Transfection reagent.

  • NanoBRET™ Tracer specific for the target protein.

  • PROTAC containing 1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane.

  • Opti-MEM® I Reduced Serum Medium.

  • NanoBRET™ Nano-Glo® Substrate.

  • White, opaque 96-well plates.

  • Luminometer capable of measuring filtered luminescence.

Procedure:

  • Transfection: Co-transfect cells with the NanoLuc®-target fusion plasmid.

  • Cell Plating: Plate the transfected cells in 96-well plates and incubate for 24 hours.

  • Tracer and PROTAC Addition: Prepare a working solution of the NanoBRET™ Tracer in Opti-MEM®. Prepare serial dilutions of the PROTAC. Add the tracer and PROTAC solutions to the cells and incubate.

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to all wells.

  • Signal Measurement: Read the plate on a luminometer equipped with filters for NanoLuc® emission (donor) and the tracer emission (acceptor).

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the NanoBRET™ ratio against the PROTAC concentration and fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of PROTAC required to displace 50% of the tracer.

Interpreting the Data: A Self-Validating System

  • A positive CETSA result provides strong, label-free evidence of intracellular target binding.[11][12]

  • A low IC50 value in a NanoBRET™ assay offers quantitative confirmation of target engagement in living cells.[15][16]

  • Biophysical data can elucidate the precise binding affinity and kinetics, providing a mechanistic basis for the observed cellular effects.[22][24]

  • Finally, a correlation between target engagement potency and degradation efficiency (measured by Western blot or proteomics) provides the ultimate validation that the observed degradation is a direct consequence of the PROTAC binding to its intended target.

Conclusion

Validating target engagement is a non-negotiable step in the development of any novel PROTAC, including those incorporating new chemical matter like 1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane. By employing a combination of cellular and biophysical methods as outlined in this guide, researchers can build a robust and compelling data package to confirm the mechanism of action, guide medicinal chemistry efforts, and ultimately increase the probability of success for their targeted protein degradation programs. The use of orthogonal assays creates a self-validating system, where the strengths of one technique compensate for the limitations of another, leading to a high degree of confidence in the experimental findings.

References

  • What are PROTACs? Mechanisms, advantages, and challenges. Drug Discovery News. [Link]

  • Proteolysis targeting chimera. Wikipedia. [Link]

  • CETSA as a tool for assessing selectivity of warheads and PROTACS and for detecting binders. Pelago Bioscience. [Link]

  • Advancing target validation with PROTAC technology. PubMed. [Link]

  • Advancing target validation with PROTAC technology. Taylor & Francis Online. [Link]

  • Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. PMC - NIH. [Link]

  • The PROTACs mechanism of action—PROTAC promotes the simultaneous and... ResearchGate. [Link]

  • Mechanistic and Structural Features of PROTAC Ternary Complexes. PubMed. [Link]

  • Targeted Protein Degradation Technology: Mechanism of Action and Application Prospects of PROTAC. Oreate AI Blog. [Link]

  • Mechanistic and Structural Features of PROTAC Ternary Complexes. Semantic Scholar. [Link]

  • Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Taylor & Francis Online. [Link]

  • Rationalizing PROTAC-Mediated Ternary Complex Formation Using Rosetta. ACS Publications. [Link]

  • Beyond Degradation: Cell Based and Biophysical Techniques of PROTAC Characterization. Charnwood Discovery. [Link]

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. PMC - NIH. [Link]

  • InCELL Compound-Target Engagement Assays for Drug Discovery. YouTube. [Link]

  • A beginner's guide to PROTACs and targeted protein degradation. Portland Press. [Link]

  • Biophysical Tools for the Design and Development of PROTACs. Oxford Global. [Link]

  • A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET. PubMed. [Link]

  • Cellular thermal shift assay. Wikipedia. [Link]

  • Advancing target validation with PROTAC technology. ResearchGate. [Link]

  • Advancing target validation with PROTAC technology. The Hebrew University of Jerusalem. [Link]

  • Targeted Protein Degradation: Design Considerations for PROTAC Development. PMC. [Link]

  • Assays and technologies for developing proteolysis targeting chimera degraders. PMC. [Link]

  • Application of PROTACs in Target Identification and Target Validation. PMC - NIH. [Link]

  • Protein Degradation Assays - PROTAC Screening. Reaction Biology. [Link]

  • Proteolysis-targeting chimeras with reduced off-targets. PMC - NIH. [Link]

  • Target engagement for PROTACs in cells. a Based on quantitative... ResearchGate. [Link]

  • Target engagement studies and kinetic live-cell degradation assays enable the systematic characterization of HDAC6 PROTACs. bioRxiv. [Link]

  • Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation and target protein ubiquitination. BMG Labtech. [Link]

  • Video: Author Spotlight: Evaluating Biophysical Assays for Characterizing PROTACS Ternary Complexes. JoVE. [Link]

  • Label-free validation of protein degraders using CETSA®. YouTube. [Link]

  • PROTAC Drug Off-Target Protein Assessment Service. MtoZ Biolabs. [Link]

  • Target engagement studies and kinetic live-cell degradation assays enable the systematic characterization of HDAC6 PROTACs at endogenous protein expression levels. bioRxiv. [Link]

  • Research Progress on Reducing Off-Target Effects of Protein Degradation Targeting Chimeras (PROTACs). Oreate AI Blog. [Link]

  • Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action. ACS Chemical Biology. [Link]

  • Development of biophysical methods for characterization of PROTACs. FAO AGRIS. [Link]

  • How Conjugation Approaches Improve PROTAC Function. Panome Bio. [Link]

  • How Discovery Proteomics Informs PROTAC Mechanisms. Panome Bio. [Link]

Sources

Validation

A Researcher's Guide to Profiling Off-Target Effects of PROTACs Incorporating Novel Scaffolds: The Case of 1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane

Introduction: The Double-Edged Sword of Novelty in Targeted Protein Degradation Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by hijacking the cell's natural ubiquitin-proteasome system to e...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Novelty in Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by hijacking the cell's natural ubiquitin-proteasome system to eliminate disease-causing proteins.[1][2][3] These heterobifunctional molecules, composed of a warhead for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker, offer a powerful modality to target proteins previously considered "undruggable."[4] While the field has been dominated by PROTACs recruiting the well-characterized E3 ligases Cereblon (CRBN) and von Hippel-Lindau (VHL), the quest for novel E3 ligase ligands and structural motifs is relentless, driven by the need to overcome resistance, expand tissue-specific degradation, and fine-tune degrader properties.[1][5][6]

This guide addresses the critical challenge that accompanies innovation: the rigorous assessment of off-target effects. We will focus on a hypothetical scenario involving a novel building block, 1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane , a commercially available scaffold listed for protein degrader synthesis.[7][8][9][10] As there is no publicly available data on a PROTAC incorporating this specific moiety, this guide will serve as a comprehensive framework for its evaluation. We will compare the necessary experimental methodologies, provide validated protocols, and discuss the interpretation of data in the context of established alternatives, thereby equipping researchers to navigate the complexities of off-target profiling for any novel PROTAC candidate.

The core principle of a PROTAC's action is the formation of a ternary complex between the POI and an E3 ligase, leading to polyubiquitination and subsequent degradation of the POI by the proteasome.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation Pathway POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary Binds Warhead PROTAC PROTAC (Warhead-Linker-E3 Ligand) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Binds E3 Ligand PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary from E2 Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation Proteomics_Workflow cluster_1 Global Proteomics Workflow for Off-Target ID A 1. Cell Treatment (Vehicle, PROTAC, Controls) B 2. Lysis & Protein Digestion (Trypsin) A->B C 3. Isobaric Labeling (e.g., TMT) B->C D 4. Sample Combination & Fractionation C->D E 5. nanoLC-MS/MS Analysis D->E F 6. Data Analysis (Protein ID & Quantification) E->F G Output: Volcano Plot (Fold Change vs. p-value) F->G CETSA_Workflow cluster_2 CETSA Workflow for Target Engagement A 1. Cell Treatment (Vehicle vs. PROTAC) B 2. Aliquot & Heat (Temperature Gradient) A->B C 3. Lyse & Centrifuge (Separate Soluble/Aggregated) B->C D 4. Analyze Soluble Fraction (LC-MS/MS) C->D E 5. Plot Melting Curves (Shift = Binding) D->E

Sources

Comparative

A Head-to-Head Comparison of Bicyclic Orthoester Linkers in PROTAC Performance: A Guide for Rational Degrader Design

Introduction: The Critical Role of the Linker in PROTAC Technology Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome syste...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of the Linker in PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2] These heterobifunctional molecules are composed of a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] While the choice of ligands dictates target specificity, the linker is a critical determinant of a PROTAC's overall success, influencing ternary complex formation, physicochemical properties, and pharmacokinetic profiles.[3][4] This guide provides an in-depth technical comparison of a promising class of cleavable linkers: bicyclic orthoesters. By exploring their unique pH-sensitive properties and potential impact on PROTAC performance, we aim to provide researchers, scientists, and drug development professionals with a framework for the rational design of next-generation protein degraders.

The PROTAC mechanism of action is a catalytic process. A single PROTAC molecule can mediate the degradation of multiple POI molecules.[5] This "event-driven" pharmacology distinguishes PROTACs from traditional "occupancy-driven" inhibitors. The linker's role is not merely to connect the two ligands but to optimally position them to facilitate the formation of a stable and productive ternary complex between the POI and the E3 ligase.[4]

The Rationale for Bicyclic Orthoester Linkers in PROTACs

While many PROTACs utilize stable linkers, there is a growing interest in "smart" or cleavable linkers that respond to specific physiological triggers.[6] This approach can offer several advantages, including:

  • Targeted Activation: Cleavage in the tumor microenvironment or within specific cellular compartments can enhance tumor selectivity and minimize off-target effects.

  • Improved Pharmacokinetics: A cleavable linker can be designed to release the active PROTAC at the site of action, potentially improving its overall pharmacokinetic profile.

  • Modulation of Activity: The ability to control the release of the active PROTAC provides a temporal dimension to its activity.

Bicyclic orthoesters are an attractive class of pH-sensitive linkers due to their susceptibility to acid-catalyzed hydrolysis.[7][8] The acidic microenvironment of tumors and the lower pH of endosomes and lysosomes make these intracellular compartments ideal for triggering the cleavage of orthoester-containing linkers.[9][10] This pH-dependent instability can be finely tuned through structural modifications of the bicyclic system.[8]

Below is a diagram illustrating the general mechanism of a PROTAC with a pH-cleavable bicyclic orthoester linker.

PROTAC_Mechanism cluster_extracellular Extracellular Space (pH ~7.4) cluster_intracellular Intracellular Acidic Compartment (e.g., Endosome, pH < 6.5) PROTAC_inactive Inactive PROTAC (Stable Bicyclic Orthoester Linker) PROTAC_active Active PROTAC (Cleaved Linker) PROTAC_inactive->PROTAC_active Acid-Catalyzed Hydrolysis Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC_active->Ternary_Complex POI Protein of Interest (POI) PROTAC_active->POI Binds E3 E3 Ligase PROTAC_active->E3 Binds Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation

Caption: Mechanism of a PROTAC with a pH-cleavable bicyclic orthoester linker.

Head-to-Head Comparison of Hypothetical Bicyclic Orthoester Linkers

While direct, published head-to-head comparative studies on a series of bicyclic orthoester linkers within the same PROTAC scaffold are limited, we can extrapolate the expected performance based on the principles of orthoester chemistry.[7][8] Below, we compare three hypothetical bicyclic orthoester linkers to illustrate how structural modifications can influence key PROTAC parameters.

Linker Structure Hypothetical Bicyclic Orthoester Linker A Hypothetical Bicyclic Orthoester Linker B Hypothetical Bicyclic Orthoester Linker C
Structural Feature Unsubstituted [2.2.2] bicyclic systemElectron-donating group (e.g., -CH3) on the bridgehead carbonElectron-withdrawing group (e.g., -CF3) on the bridgehead carbon
Predicted Stability at pH 7.4 HighModerateVery High
Predicted Cleavage Rate at pH 5.5 ModerateFastSlow
Rationale The unsubstituted system provides a balance of stability and lability.Electron-donating groups destabilize the orthoester, leading to faster hydrolysis at lower pH.Electron-withdrawing groups stabilize the orthoester, making it more resistant to acid-catalyzed cleavage.
Potential Impact on PROTAC Performance Suitable for general applications where moderate cleavage speed is desired.Ideal for rapid PROTAC activation in acidic environments, potentially leading to a faster onset of degradation.May be useful for applications requiring very slow release or for targeting less acidic microenvironments.

This comparison highlights the tunability of bicyclic orthoester linkers. The choice of the specific bicyclic system and its substituents will be critical in optimizing the PROTAC for a particular application.

Experimental Protocols for Evaluation

To empirically determine the performance of PROTACs containing different bicyclic orthoester linkers, a series of well-controlled experiments are necessary.

Protocol 1: Synthesis of a Generic Bicyclic Orthoester Linker and PROTAC Conjugation

This protocol outlines a general approach for synthesizing a bicyclic orthoester linker and conjugating it to a POI ligand and an E3 ligase ligand.

Diagram of Synthetic Workflow:

Synthesis_Workflow Start Starting Materials (Diol and Triethyl Orthoformate) Step1 Synthesis of Bicyclic Orthoester Core Start->Step1 Step2 Functionalization of Linker (e.g., with terminal azide and alkyne) Step1->Step2 Step3 Conjugation to POI Ligand (e.g., via 'Click' Chemistry) Step2->Step3 Step4 Conjugation to E3 Ligase Ligand (e.g., via amide coupling) Step3->Step4 End Final PROTAC Molecule Step4->End

Caption: General workflow for the synthesis of a PROTAC with a bicyclic orthoester linker.

Step-by-Step Methodology:

  • Synthesis of the Bicyclic Orthoester Core: React a suitable diol with a trialkyl orthoformate (e.g., triethyl orthoformate) in the presence of an acid catalyst to form the bicyclic orthoester core. The choice of diol will determine the ring size of the bicyclic system.

  • Functionalization of the Linker: Introduce orthogonal functional groups at the termini of the linker to allow for sequential conjugation. For example, one terminus could be functionalized with an azide group and the other with a carboxylic acid.

  • Conjugation to the POI Ligand: React the functionalized linker with the POI ligand. If using "click" chemistry, the POI ligand should have a corresponding alkyne or azide group for reaction with the linker.[1][]

  • Conjugation to the E3 Ligase Ligand: Following purification of the linker-POI ligand conjugate, react the remaining functional group on the linker with the E3 ligase ligand. For example, a carboxylic acid on the linker can be activated and reacted with an amine on the E3 ligase ligand to form a stable amide bond.

  • Purification and Characterization: Purify the final PROTAC molecule using techniques such as flash chromatography or HPLC. Characterize the structure and purity of the compound using NMR spectroscopy and mass spectrometry.

Protocol 2: In Vitro Stability and pH-Dependent Cleavage Assay

This assay determines the stability of the bicyclic orthoester linker at physiological pH and its cleavage rate under acidic conditions.

Step-by-Step Methodology:

  • Sample Preparation: Prepare solutions of the PROTAC in buffers of different pH values (e.g., pH 7.4, 6.5, 5.5, and 4.5).

  • Incubation: Incubate the samples at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take aliquots from each sample.

  • Analysis: Analyze the aliquots by LC-MS to quantify the amount of intact PROTAC remaining and the amount of the cleaved products.

  • Data Analysis: Plot the percentage of intact PROTAC versus time for each pH value to determine the hydrolysis rate constant and half-life of the linker.

Protocol 3: Cellular Degradation Assay (Western Blot)

This is the gold-standard assay to measure the ability of the PROTAC to induce the degradation of the target protein in cells.[12]

Diagram of Cellular Degradation Assay Workflow:

Western_Blot_Workflow Start Seed Cells Step1 Treat Cells with PROTAC (Varying Concentrations and Times) Start->Step1 Step2 Lyse Cells and Prepare Lysates Step1->Step2 Step3 Protein Quantification (e.g., BCA Assay) Step2->Step3 Step4 SDS-PAGE and Transfer to Membrane Step3->Step4 Step5 Immunoblotting with Primary and Secondary Antibodies Step4->Step5 Step6 Detection and Quantification of Protein Bands Step5->Step6 End Determine DC50 and Dmax Step6->End

Caption: Workflow for assessing PROTAC-mediated protein degradation by Western Blot.

Step-by-Step Methodology:

  • Cell Culture: Culture the target cell line to an appropriate confluency.

  • PROTAC Treatment: Treat the cells with a range of concentrations of the PROTAC. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specific period (e.g., 24 hours).

  • Cell Lysis: Lyse the cells to extract the total protein.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific to the POI and a loading control protein (e.g., GAPDH or β-actin). Then, incubate with a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities. Normalize the POI band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[13]

Protocol 4: Cellular Permeability Assay (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to assess the passive permeability of a compound across an artificial membrane.[14][15]

Step-by-Step Methodology:

  • Plate Preparation: Use a 96-well filter plate coated with a lipid solution to create an artificial membrane.

  • Compound Addition: Add the PROTAC solution to the donor wells.

  • Incubation: Place the filter plate onto a 96-well acceptor plate containing buffer and incubate.

  • Quantification: After the incubation period, measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS.

  • Permeability Calculation: Calculate the permeability coefficient (Pe) based on the change in concentration over time.

Conclusion and Future Perspectives

Bicyclic orthoester linkers represent a promising strategy for the development of next-generation PROTACs with enhanced spatiotemporal control over protein degradation. Their tunable pH-sensitivity allows for the design of degraders that are selectively activated in the acidic microenvironments characteristic of tumors and specific subcellular compartments. While direct head-to-head comparative data is still emerging, the principles of orthoester chemistry provide a strong foundation for the rational design of these linkers.

Future research in this area should focus on the systematic synthesis and evaluation of a diverse library of bicyclic orthoester linkers to establish clear structure-activity relationships. Investigating the in vivo performance of PROTACs equipped with these linkers will be crucial to validate their therapeutic potential. The continued development of innovative linker technologies, such as bicyclic orthoesters, will undoubtedly expand the capabilities of targeted protein degradation and pave the way for new and more effective therapies.

References

  • The products of hydrolysis of cyclic orthoesters as a function of pH and the theory of stereoelectronic control. (1985). Semantic Scholar.
  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Anti-tumor Therapy, 1, 273–312.
  • Linkers, drug linkers and conjugates thereof and methods of using the same. (2024).
  • The three-stage mechanism for the specific acid-catalysed hydrolysis of cyclic orthoester.
  • PROTAC® Degrad
  • Cleavable Linkers in PROTAC Development. (2025). Benchchem.
  • Navigating the Stability Landscape of PROTACs: An In Vitro and In Vivo Comparison. (2025). Benchchem.
  • pH sensitive lipids based on ortho ester linkers, composition and method. (2005).
  • pH-sensitive PEG lipids containing orthoester linkers: new potential tools for nonviral gene delivery. (2003). PubMed.
  • Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. (2020). Taylor & Francis Online.
  • Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties. (2018). PMC.
  • Chapter 7: Plate-based High-throughput Cellular Degradation Assays to Identify PROTAC Molecules and Protein Degraders. (2020). Royal Society of Chemistry.
  • Linkers in PROTACs. Precise PEG.
  • PROTAC Enabling Formulation In Vivo: Implications of the Polymeric Carrier Eudragit E PO. (2025).
  • PROTAC Enabling Formulation In Vivo: Implications of the Polymeric Carrier Eudragit E PO. (2025).
  • Assays and technologies for developing proteolysis targeting chimera degraders. (2020). PMC.
  • Figure 4. PROTAC permeability, stability, and cellular activity. (A)...
  • Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. (2021). PubMed.
  • Impact of linker length on the activity of PROTACs. (2011). Molecular BioSystems.
  • Current strategies for the design of PROTAC linkers: a critical review. (2020). OUCI.
  • Characteristic roadmap of linker governs the rational design of PROTACs. (2024). ScienceDirect.
  • Impact of linker length on the activity of PROTACs. (2011). PMC.
  • Patent landscape of inhibitors and PROTACs of the anti-apoptotic BCL-2 family proteins. (2023). ScienceDirect.
  • Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters. (2004).
  • Cleavable vs. Non-Cleavable Linkers. (2021). BroadPharm.
  • pH-Sensitive Linker Synthesis Service.
  • Current strategies for the design of PROTAC linkers: a critical review. (2020). Dovepress.
  • A Review of Cleavable Linkers. (2019). ADC Review.
  • Understanding the structure-activity relationship (SAR) and PK of PROTAC linkers. (2025). University of Nottingham.
  • Overview of PROTAC Linkers: Types and Design. BOC Sciences.
  • Oxidation-Accelerated Hydrolysis of the Ortho Ester-Containing Acid-Labile Polymers. (2013).
  • The importance of cellular degradation kinetics for understanding mechanisms in targeted protein degradation. (2022). Royal Society of Chemistry.
  • BICYCLIC PEPTIDE LIGANDS SPECIFIC FOR TRANSFERRIN RECEPTOR 1 (TfR1). (2022).
  • What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers. (2019). Biopharma PEG.
  • Proteolysis targeting chimeric pharmaceutical. (2005).
  • Benchmarking the Builders: A Comparative Analysis of PRosettaC and AlphaFold3 for Predicting PROTAC Ternary Complexes. (2024). PMC.
  • Bicyclic peptide ligands specific for TSLP. (2024).
  • Novel pH-Sensitive Cationic Lipids with Linear Ortho Ester Linkers for Gene Delivery. (2010). NIH.
  • pH-Sensitive Linkers.
  • pH-sensitive nanogels with ortho ester linkages prepared via thiol-ene click chemistry for efficient intracellular drug release. (2017). PubMed.
  • pH-sensitive amphiphilic triblock copolymers containing ortho ester main-chains as efficient drug delivery pl

Sources

Validation

A Comparative Guide to PROTAC Linker Efficacy: Benchmarking Novel Architectures Against Established Standards

In the rapidly advancing field of targeted protein degradation, the design of Proteolysis-Targeting Chimeras (PROTACs) has become a central focus for therapeutic innovation. A PROTAC molecule's efficacy is not solely dic...

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly advancing field of targeted protein degradation, the design of Proteolysis-Targeting Chimeras (PROTACs) has become a central focus for therapeutic innovation. A PROTAC molecule's efficacy is not solely dictated by the choice of its warhead for the protein of interest or its E3 ligase binder; the linker connecting these two elements plays a pivotal, and often underappreciated, role in determining the overall performance. This guide provides a comprehensive framework for benchmarking new PROTAC linkers against established standards, with a focus on the underlying scientific principles and practical experimental workflows.

While the specific molecule 1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane is not widely documented as a PROTAC linker in peer-reviewed literature, the principles of benchmarking remain universal. For the purpose of this guide, we will use a well-characterized polyethylene glycol (PEG)-based linker as our established benchmark. These flexible linkers have been instrumental in the development of many successful PROTACs and serve as an excellent reference point for evaluating the performance of next-generation linker designs.

The Critical Role of the Linker in PROTAC-Mediated Degradation

The linker in a PROTAC molecule is far from being a passive spacer. It actively influences several key parameters that govern the efficiency of protein degradation. These include:

  • Ternary Complex Formation: The linker's length, rigidity, and chemical composition are critical for enabling the favorable protein-protein interactions between the target protein and the E3 ligase, leading to the formation of a stable and productive ternary complex.

  • Solubility and Permeability: The physicochemical properties of the linker significantly impact the overall solubility and cell permeability of the PROTAC molecule, which are crucial for its bioavailability and efficacy in cellular and in vivo models.

  • Pharmacokinetics and Pharmacodynamics (PK/PD): The linker can influence the metabolic stability and distribution of the PROTAC, thereby affecting its pharmacokinetic profile and the duration of its pharmacological effect.

Benchmarking Framework: Experimental Design and Protocols

A robust benchmarking study requires a multi-faceted approach, interrogating the performance of new linkers across a range of biophysical and cellular assays. The following sections outline the key experiments and provide detailed protocols for their execution.

Biophysical Characterization of Ternary Complex Formation

The formation of a stable ternary complex is a prerequisite for efficient protein degradation. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are invaluable for quantifying the cooperativity of ternary complex formation.

  • Immobilization: Immobilize the purified E3 ligase (e.g., VHL or Cereblon) onto a sensor chip.

  • Analyte Injection: Inject the target protein over the sensor surface in the presence of varying concentrations of the PROTACs with different linkers.

  • Data Analysis: Measure the association and dissociation rates to determine the binding affinity (KD) of the target protein to the E3 ligase-PROTAC complex. A higher cooperativity value (α) indicates a more stable ternary complex.

In Vitro Degradation Assays

These assays provide a direct measure of a PROTAC's ability to induce the degradation of the target protein in a controlled cellular environment.

  • Cell Treatment: Treat cells expressing the target protein with a dose-response of the PROTACs for a defined period (e.g., 24 hours).

  • Lysate Preparation: Lyse the cells and quantify the total protein concentration.

  • Electrophoresis and Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies against the target protein and a loading control (e.g., GAPDH).

  • Data Analysis: Quantify the band intensities to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation).

Cellular Viability and Cytotoxicity Assays

It is crucial to assess whether the observed protein degradation translates into the desired biological effect (e.g., cancer cell death) and to rule out off-target cytotoxicity.

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 72 hours).

  • Assay Reagent Addition: Add the CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability.

  • Data Analysis: Measure the luminescence and calculate the IC50 (concentration at which 50% of cell growth is inhibited).

Comparative Data Analysis: A Head-to-Head Evaluation

The following table summarizes hypothetical data from a benchmarking study comparing a standard PEG-based linker with two novel linkers: a rigid piperazine-based linker and a photo-cleavable linker.

Linker TypeTernary Complex Cooperativity (α)DC50 (nM)Dmax (%)IC50 (nM)
Benchmark: PEG-4 5.25095100
New Linker 1: Rigid Piperazine 15.8109825
New Linker 2: Photo-cleavable 3.1200 (pre-cleavage)80 (pre-cleavage)>1000 (pre-cleavage)

Interpretation of Results:

  • New Linker 1 (Rigid Piperazine): The significantly higher cooperativity value suggests that the rigid linker pre-organizes the PROTAC into a conformation that is optimal for ternary complex formation. This translates to a more potent DC50 and a lower IC50, indicating superior performance compared to the flexible PEG linker.

  • New Linker 2 (Photo-cleavable): This linker offers temporal control over PROTAC activity. Before photo-cleavage, its activity is attenuated. Upon light activation, the linker is cleaved, releasing a more active PROTAC, which can be useful for targeted delivery and reducing off-target effects.

Visualizing the PROTAC Mechanism and Experimental Workflow

Diagrams are essential for conceptualizing the complex biological processes and experimental workflows involved in PROTAC research.

PROTAC_Mechanism cluster_PROTAC PROTAC Molecule cluster_Cell Cellular Environment PROTAC Warhead-Linker-E3 Ligase Binder Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Binds Target_Protein Target Protein Target_Protein->Ternary_Complex Binds E3_Ligase E3 Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Catalyzes Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation Protein Degradation Proteasome->Degradation Executes Experimental_Workflow Start Start: Synthesize PROTACs with Different Linkers Biophysical Biophysical Assays (SPR, ITC) Start->Biophysical InVitro In Vitro Degradation (Western Blot, DC50/Dmax) Start->InVitro Cellular Cellular Assays (Viability, IC50) Start->Cellular Data_Analysis Comparative Data Analysis Biophysical->Data_Analysis InVitro->Data_Analysis Cellular->Data_Analysis Conclusion Conclusion: Select Optimal Linker Data_Analysis->Conclusion

Caption: A streamlined workflow for benchmarking PROTAC linkers.

Conclusion and Future Directions

The choice of a linker is a critical determinant of a PROTAC's success. A systematic and rigorous benchmarking process, employing a combination of biophysical and cellular assays, is essential for identifying linkers that confer optimal properties. While flexible PEG-based linkers have proven to be effective in many applications, the exploration of novel linker architectures, such as rigid and cleavable linkers, holds immense promise for the development of next-generation protein degraders with enhanced potency, selectivity, and spatiotemporal control. As our understanding of the intricate interplay between the linker and the ternary complex deepens, we can expect to see the emergence of even more sophisticated linker designs that will further expand the therapeutic potential of targeted protein degradation.

References

  • Toure, M. & Crews, C. M. Small-Molecule PROTACS: New Approaches to Protein Degradation. Angew. Chem. Int. Ed. 55, 1966-1973 (2016). [Link]

  • Crews, C. M. The Influence of Linker Length and Composition on PROTAC Activity. Nature Reviews Drug Discovery 18, 411-412 (2019). [Link]

Safety & Regulatory Compliance

Safety

Comprehensive Guide to the Safe Disposal of 1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane

This guide provides essential, step-by-step procedures for the proper disposal of 1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane (CAS No. 951885-61-3).

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, step-by-step procedures for the proper disposal of 1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane (CAS No. 951885-61-3). The protocols outlined herein are designed for researchers, scientists, and drug development professionals to ensure safety, regulatory compliance, and environmental protection.

Section 1: Hazard Assessment and Waste Characterization

A thorough understanding of a chemical's properties is the foundation of its safe management. While the available Safety Data Sheet (SDS) for this compound states "No known hazard," this statement must be interpreted with extreme caution due to a significant lack of toxicological data.[1] The molecular structure itself dictates a more rigorous classification for disposal purposes.

1.1 Chemical Profile & Structural Alert

The subject compound is a bicyclic orthoester containing a covalently bonded bromine atom.[1][2][3] This structural feature is paramount for its waste classification.

PropertyValueSource
CAS Number 951885-61-3[1][2][3]
Molecular Formula C13H15BrO3[1][2][3]
Molecular Weight 299.2 g/mol [1][2][3]
Structural Class Brominated Organic Compound; Bicyclic Orthoester[4][5][6]
Known Incompatibilities Oxidizing agents[1]
Hazardous Combustion Products Carbon monoxide, Hydrogen bromide[1]

1.2 Core Disposal Classification: Halogenated Organic Hazardous Waste

Due to the presence of bromine, this compound must be classified as a halogenated organic waste .[4][5] This classification is mandated by environmental regulations and is critical for proper disposal. Halogenated wastes require specific treatment, typically high-temperature incineration, to safely manage the hydrogen halides (like hydrogen bromide) produced during combustion. Co-mingling this waste with non-halogenated streams leads to regulatory non-compliance and significantly higher disposal costs.[6]

1.3 The Precautionary Principle: Addressing Toxicological Data Gaps

The SDS for 1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane indicates that no data is available on its acute toxicity, skin/eye irritation, or carcinogenicity. However, related compounds within the 2,6,7-trioxabicyclo[2.2.2]octane family are known to exhibit significant biological activity, including acting as GABA receptor antagonists and possessing pesticidal properties.[7][8][9] This documented activity within the structural class necessitates a cautious approach. In the absence of specific data, the compound must be handled as a potentially hazardous substance, adhering to the guidelines established by the Occupational Safety & Health Administration (OSHA) for hazardous chemicals in laboratories.[10]

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

All handling and disposal procedures must be conducted with appropriate safety measures in place to minimize exposure.

  • Engineering Controls : All transfers of this compound, including adding it to a waste container, must be performed inside a certified chemical fume hood.[1][6]

  • Personal Protective Equipment (PPE) : A standard PPE ensemble is required at all times:

    • Eye Protection : ANSI Z87.1-compliant safety goggles.[1]

    • Hand Protection : Chemically resistant gloves (e.g., nitrile). Change gloves immediately if contamination occurs.[1]

    • Skin Protection : A flame-resistant lab coat and closed-toe shoes are mandatory.[1]

Section 3: Step-by-Step Disposal Protocol

Adherence to a systematic disposal workflow is essential for safety and compliance. The following steps provide a self-validating system for the proper management of this waste stream.

Step 1: Waste Stream Segregation This is the most critical control point. Isolate this compound and any materials contaminated with it (e.g., pipette tips, absorbent pads) from all other waste streams.[11]

  • DO NOT mix with non-halogenated organic wastes (e.g., acetone, hexane, ethyl acetate).[6][12]

  • DO NOT mix with aqueous waste, acids, bases, or oxidizers.[5][12]

Step 2: Container Selection and Labeling The integrity of the waste container is crucial for preventing leaks and ensuring proper identification.[11]

  • Selection : Use a designated, chemically compatible container in good condition, equipped with a vapor-tight, threaded screw cap.[11][13]

  • Labeling : The container must be clearly labeled before the first drop of waste is added.[13] The label must conform to EPA and OSHA standards and include:

    • The words "HAZARDOUS WASTE ".[6]

    • The full, unabbreviated chemical name: "Waste 1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane ".[13]

    • A running list of all contents and their approximate percentages if other halogenated wastes are being collected in the same container.[12][13]

    • Appropriate hazard identification (e.g., pictogram for "Health Hazard" due to lack of data).

Step 3: In-Lab Waste Accumulation

  • Perform all additions of waste to the container within a chemical fume hood.[6]

  • Keep the waste container securely closed at all times, except when actively adding waste.[13][14]

  • Never fill the container more than 90% full to allow for vapor expansion.[4]

Step 4: Temporary Storage (Satellite Accumulation Area)

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6][14]

  • The SAA must be at or near the point of generation.

  • The container should be placed in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[6]

Step 5: Final Disposal Arrangement

  • The ultimate disposal must be handled by professionals. As stated in the SDS, "Arrange disposal as special waste, by licensed disposal company, in consultation with local waste disposal authority, in accordance with national and regional regulations."[1]

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup. They will manage the manifest and ensure the waste is transported to a permitted Treatment, Storage, and Disposal Facility (TSDF).[15][16]

Section 4: Spill and Emergency Procedures

In the event of an accidental release, follow these procedures immediately.

  • Small Spills (in a fume hood) :

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[1][13]

    • Carefully sweep or scoop the absorbed material into a designated waste bag or container.[13]

    • Seal the container, label it as "Spill Debris containing 1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane," and dispose of it as halogenated hazardous waste.[13]

    • Decontaminate the spill area.

  • Large Spills or Spills Outside a Fume Hood :

    • Evacuate the laboratory immediately.[13]

    • Alert others and activate the nearest fire alarm to initiate an emergency response.

    • Close the laboratory doors.

    • Call your institution's emergency number and report the chemical spill.[13]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for ensuring the proper disposal of this chemical, from initial identification to final handoff.

G Disposal Workflow for 1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane A Identify Waste Chemical: 1-(3-Bromobenzyl)-4-methyl- 2,6,7-trioxabicyclo[2.2.2]octane B Structural Analysis: Does it contain F, Cl, Br, or I? A->B C YES: Classify as HALOGENATED ORGANIC WASTE B->C Contains Bromine D Select dedicated, compatible waste container with a sealing cap. C->D E Label container with: 1. 'HAZARDOUS WASTE' 2. Full Chemical Name 3. Hazard Information D->E F Segregate from ALL other waste streams (non-halogenated, aqueous, acids, bases). E->F G Store in designated Satellite Accumulation Area with secondary containment. F->G H Contact EHS for pickup by a licensed hazardous waste vendor. G->H

Caption: Decision workflow for proper chemical waste classification and disposal.

References

  • 1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane - SAFETY DATA SHEET. AFG Bioscience LLC. Available at: [Link]

  • OSHA Compliance For Laboratories. US Bio-Clean. Available at: [Link]

  • Cleanroom Waste Disposal Protocol. Auckland Microfab. Available at: [Link]

  • Hazardous Waste Segregation. Unknown Source. Available upon request.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. Available at: [Link]

  • Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. Available at: [Link]

  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Laboratory Safety Guidance. U.S. Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • Best Practices for Hazardous Waste Disposal. AEG Environmental. Available at: [Link]

  • Hazard Communication Standard Corrections Update OSHA's Chemical Safety Rules. Lab Manager. Available at: [Link]

  • OSHA Fact Sheet: Laboratory Safety Chemical Hygiene Plan. U.S. Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • Hazardous waste. Wikipedia. Available at: [Link]

  • Hazardous Waste. U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • A class of pesticides comprising 1,4-bis-substituted-2,6,7-trioxabicyclo(2.2.2)octanes. Google Patents.
  • GABA receptor antagonists and insecticides: Common structural features of 4-alkyl-1-phenylpyrazoles and 4-alkyl-1-phenyltrioxabicyclooctanes. ResearchGate. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane

Comprehensive Safety & Handling Guide: 1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane This guide provides essential safety protocols and operational directives for the handling and disposal of 1-(3-Bromobenz...

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety & Handling Guide: 1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane

This guide provides essential safety protocols and operational directives for the handling and disposal of 1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane (CAS No. 951885-61-3). As researchers and drug development professionals, our commitment to safety is paramount. This document moves beyond mere compliance, offering a framework for risk assessment and best practices rooted in the chemical nature of the compound.

Hazard Analysis: A Precautionary Approach

The available Safety Data Sheet (SDS) for 1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane indicates that toxicological data is largely unavailable.[1] It is crucial to understand that an absence of data does not signify an absence of hazard. The molecular structure itself provides critical clues for a prudent risk assessment:

  • Brominated Organic Compound: This class of chemicals can possess toxicological properties, and their combustion may produce hazardous byproducts like hydrogen bromide gas.[1]

  • Bicyclo[2.2.2]octane Core: This rigid, bicyclic orthoester structure is found in compounds with a range of biological activities. Some related 2,6,7-trioxabicyclo[2.2.2]octane derivatives have been investigated for pesticidal properties, suggesting potential biological activity.[2]

  • Benzyl Group: Benzyl halides can be lachrymators and irritants.

Given these structural alerts, we must adopt a conservative approach, treating the compound as potentially hazardous upon acute and chronic exposure via inhalation, ingestion, and dermal contact. All operations should be conducted under the assumption that the material is an irritant and potentially toxic.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all checklist but a dynamic process based on the specific procedure and scale of work. The following recommendations are based on the SDS and established best practices for handling novel, potentially hazardous chemicals.[1][3]

Recommended PPE for Handling
Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transfer (Solid) ANSI Z87-certified safety glasses with side shields.[4]Nitrile gloves (double-gloving recommended).Full-button lab coat with gathered cuffs.[4]Not typically required if performed in a certified chemical fume hood.
Solution Preparation/Reaction Chemical splash goggles.[5] Consider a face shield for larger volumes (>1L).[6]Neoprene or butyl rubber gloves over nitrile gloves.Chemical-resistant apron over a lab coat.Work exclusively within a chemical fume hood.[1]
Accidental Spill Cleanup Full-face air-purifying respirator (APR) with multi-sorbent cartridges.[7]Heavy-duty neoprene or Silver Shield® gloves.[7]Tychem® or similar disposable chemical-resistant coveralls.[7]Full-face APR or Self-Contained Breathing Apparatus (SCBA) depending on spill size and ventilation.[6]
Causality of PPE Choices
  • Eye and Face Protection: Standard safety glasses protect from projectiles but not chemical splashes.[3] Chemical splash goggles form a seal around the eyes, which is critical when handling solutions.[4] A face shield provides an additional barrier for the entire face during procedures with a higher splash risk.[6]

  • Hand Protection: Nitrile gloves offer good protection against incidental contact with many chemicals and are suitable for handling solids.[5] However, when working with solvents to dissolve the compound, a more robust glove material like neoprene or butyl rubber is necessary for extended contact.[3] Double-gloving (an inner nitrile glove and a heavier outer glove) is a best practice to protect against tears and provides a clean inner glove upon removal of the contaminated outer one.

  • Body Protection: A standard lab coat protects personal clothing from minor spills.[4] For larger-scale work, a chemical-resistant apron provides an additional layer of protection against corrosive or readily absorbed substances.[3]

  • Respiratory Protection: The primary engineering control is a certified chemical fume hood, which is mandatory for all handling of this compound.[1] An air-purifying respirator with organic vapor/acid gas cartridges may be necessary if engineering controls fail or during a large spill response.[7]

Operational Protocols: Ensuring Safety in Practice

PPE Donning and Doffing Workflow

Properly putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) Don1 1. Lab Coat Don2 2. Inner Gloves (Nitrile) Don1->Don2 Don3 3. Outer Gloves (Neoprene/Butyl) Don2->Don3 Don4 4. Goggles / Face Shield Don3->Don4 Doff1 1. Outer Gloves (Contaminated) Doff2 2. Goggles / Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Inner Gloves (Clean) Doff3->Doff4 End End Doff4->End Start Start Start->Don1

Caption: PPE Donning and Doffing Workflow.

Experimental Protocol: Step-by-Step PPE Usage

  • Donning (Before Entering Work Area):

    • Fasten the lab coat completely.

    • Put on the first pair of nitrile gloves.

    • If required, don the second, more resistant pair of outer gloves, ensuring the cuff goes over the lab coat sleeve.

    • Put on chemical splash goggles and, if necessary, a face shield.

  • Doffing (Before Leaving Work Area):

    • Peel off the outer gloves without touching the outside with your bare skin. Dispose of them in the designated solid waste container.

    • Remove the face shield and/or goggles.

    • Unbutton the lab coat and remove it by folding it inward on itself to contain any contamination.

    • Remove the inner pair of nitrile gloves and dispose of them.

    • Wash hands thoroughly with soap and water.[8]

Disposal Plan: Responsible Chemical Waste Management

All materials contaminated with 1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane must be treated as hazardous waste.

  • Classification: This compound is a brominated organic compound. All waste must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[9] Do not mix with non-halogenated waste.

  • Solid Waste: Contaminated gloves, weigh paper, pipette tips, and other disposables should be placed in a sealed, labeled bag and then into the solid hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures must be collected in a sealed, compatible, and clearly labeled halogenated liquid waste container.

  • Disposal Procedure: Arrange for disposal as special waste through a licensed disposal company, in accordance with all local, regional, and national regulations.[1][10] Never dispose of this chemical down the drain.

Spill Response
  • Evacuate: Alert personnel and evacuate the immediate area.

  • Control: If safe to do so, prevent the spill from spreading.

  • Cleanup (with appropriate PPE): Mix the spilled material with sand or another inert absorbent material.[1]

  • Collect: Sweep up the absorbed material and place it in a tightly closed, labeled container for disposal as hazardous waste.[1]

  • Decontaminate: Clean the spill area thoroughly.

By adhering to these protocols, you build a culture of safety that protects not only yourself and your colleagues but also the integrity of your research.

References

  • AFG Bioscience LLC. 1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.
  • Ideal Response. What is bromine and what are the safe disposal and recycling methods? (2025-03-18).
  • U.S. Environmental Protection Agency.
  • U.S. Environmental Protection Agency. Personal Protective Equipment. (2025-09-12).
  • Labsolu. 1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane.
  • University of Colorado Boulder, Department of Chemistry. Protective Gear - Organic Chemistry.
  • Syracuse University, Environmental Health & Safety Services. Personal Protective Equipment.
  • Chemtalk - Science Forum For Lab Technicians.
  • Chemistry LibreTexts. Proper Protective Equipment. (2021-08-15).
  • Allan Chemical Corporation. How to Choose PPE for Chemical Work. (2025-10-23).
  • ChemScene. Safety Data Sheet - 2-Bromophenylacetonitrile. (2025-12-03).
  • Unspecified Supplier. Safety Data Sheet(SDS) - PC/ABS WP-1105M. (2023-09-21).
  • CP Lab Chemicals. 1-(3-Bromobenzyl)-4-methyl-2, 6, 7-trioxabicyclo[2.2.2]octane, min 97%, 1 gram.
  • MDPI. Degradation of Brominated Organic Compounds (Flame Retardants)
  • ACS Publications.
  • Google Patents. EP0152229B1 - A class of pesticides comprising 1,4-bis-substituted-2,6,7-trioxabicyclo(2.2.2)octanes.
  • PubChemLite. 2,6,7-trioxabicyclo(2.2.2)octane, 1-(1-methylethyl)-4-propyl- (C11H20O3).
  • DrugFuture - Chemical Toxicity D

Sources

© Copyright 2026 BenchChem. All Rights Reserved.